Product packaging for Fluopimomide(Cat. No.:CAS No. 1309859-39-9)

Fluopimomide

Cat. No.: B1447720
CAS No.: 1309859-39-9
M. Wt: 416.68 g/mol
InChI Key: DNJKFZQFTZJKDK-UHFFFAOYSA-N
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Description

Fluopimomide is a broad-spectrum benzamide fungicide and nematicide of significant interest for agricultural research . It is a synthetic compound that acts by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, classifying it under FRAC Group 43 . This mode of action makes it highly effective against a range of oomycete pathogens, such as Phytophthora and Botrytis cinerea , as well as soil-borne diseases like those caused by Rhizoctonia solani in cotton . Beyond its fungicidal properties, this compound demonstrates notable nematicidal activity. Studies have shown it to be highly effective against the southern root-knot nematode ( Meloidogyne incognita ), with high toxicity to both second-stage juveniles (J2s) and eggs in laboratory assays, and proven to reduce soil nematode populations and root galling in tomato plants under greenhouse conditions . Application of this compound has been linked to enhanced plant health and growth, including increased plant height and marketable yield in field trials with crops like tomato . This product is designated for Research Use Only and is strictly for laboratory or agricultural research applications. It is not for diagnostic, therapeutic, personal, or any other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8ClF7N2O2 B1447720 Fluopimomide CAS No. 1309859-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF7N2O2/c1-27-13-11(19)9(17)8(10(18)12(13)20)14(26)25-4-7-6(16)2-5(3-24-7)15(21,22)23/h2-3H,4H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJKFZQFTZJKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF7N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337425
Record name Fluopimomide
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Molecular Weight

416.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309859-39-9
Record name Fluopimomide
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Record name Fluopimomide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
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Record name FLUOPIMOMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fluopimomide: A Technical Guide to a Novel Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the fungicide Fluopimomide, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, mechanism of action, synthesis, and efficacy against various plant pathogens.

Chemical Identity and Properties

This compound is a novel acid amide fungicide with the following identifiers:

  • CAS Number: 1309859-39-9[1]

  • Molecular Formula: C₁₅H₈ClF₇N₂O₂

  • IUPAC Name: N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide[1]

  • Synonyms: Kanuozi, LH-2010A

Structure:

Chemical structure of this compound

(Image Source: PubChem CID 72734664)

PropertyValue
Molecular Weight 416.68 g/mol
Exact Mass 416.0163 g/mol
Elemental Analysis C, 43.24%; H, 1.94%; Cl, 8.51%; F, 31.92%; N, 6.72%; O, 7.68%[1]

Mechanism of Action

The primary mode of action of this compound is believed to be the disruption of cell membrane stability in susceptible fungi. Evidence suggests that, similar to the structurally related fungicide fluopicolide, this compound causes the redistribution of spectrin-like proteins from the cell membrane to the cytoplasm in Oomycetes and Ascomycetes.[1][2] These proteins are crucial for maintaining the integrity and stability of the cell membrane. Their delocalization leads to membrane instability and ultimately, cell lysis.

Some sources also suggest that this compound may act as a succinate dehydrogenase inhibitor (SDHI), interfering with the fungal mitochondrial respiratory chain. However, the evidence for this mechanism is less established compared to its effects on spectrin-like proteins.

Synthesis

A general synthetic route for this compound has been described, starting from pentafluorinated benzoate. The synthesis involves the introduction of a methoxy group, followed by saponification and amidation with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine to yield the final product.

A simplified workflow for one of the possible synthetic pathways is outlined below.

G cluster_0 Starting Material Preparation cluster_1 Core Modification cluster_2 Final Product Formation A Pentafluorobenzoic Acid B Ethyl 2,3,4,5,6-pentafluorobenzoate A->B Esterification C Ethyl 2,3,5,6-tetrafluoro-4-methoxybenzoate B->C Methoxylation D 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid C->D Saponification E 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride D->E Chlorination G This compound E->G Amidation F 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine F->G

Caption: Synthetic pathway of this compound.

Efficacy and Quantitative Data

This compound has demonstrated significant efficacy against a range of plant pathogens, including fungi and nematodes.

Fungicidal Activity

This compound is effective in controlling gray mold on tomatoes caused by Botrytis cinerea.

Table 1: In Vitro Efficacy of Fungicides against Botrytis cinerea

FungicideConcentration (µg/mL)Mycelial Growth Inhibition (%)
Azoxystrobin + Tebuconazole25100
Azoxystrobin + Chlorothalonil25100
Captan + Hexaconazole2596.67
Chlorothalonil2545.19

Data from a study evaluating various fungicides, highlighting the effectiveness of co-formulations.

Nematicidal Activity

This compound has shown considerable activity against the root-knot nematode Meloidogyne incognita.

Table 2: In Vitro Toxicity of this compound against Meloidogyne incognita

Life StageLC50 (mg/L) after 48h exposure
Second-stage Juveniles (J2s)23.4
Eggs9.5

Data from in vitro toxicity assays.

Table 3: Efficacy of this compound in Reducing Root Galling by M. incognita in Greenhouse Trials

Application Rate (g/ha)Reduction in Galling Index (30 DAT)Reduction in Galling Index (60 DAT)
25019.3% - 23.8%35.7% - 52.7%
50019.3% - 23.8%35.7% - 52.7%
100019.3% - 23.8%35.7% - 52.7%

DAT: Days After Treatment.

Table 4: Reduction of M. incognita Soil Populations by this compound in Greenhouse Trials

Application Rate (g/ha)Population Reduction (30 DAT)Population Reduction (60 DAT)
25026.2% - 46.5%65.6% - 82.1%
50026.2% - 46.5%65.6% - 82.1%
100026.2% - 46.5%65.6% - 82.1%

DAT: Days After Treatment.

Experimental Protocols

In Vitro Fungicide Efficacy Testing against Botrytis cinerea

This protocol is a generalized procedure based on standard practices for evaluating fungicide efficacy.

  • Pathogen Isolation and Culture:

    • Collect tomato leaves showing typical gray mold symptoms.

    • Aseptically cut small pieces from the lesion margins and surface sterilize with 1% sodium hypochlorite for 30-60 seconds.

    • Rinse the sterilized pieces two to three times with sterile distilled water and blot dry on sterile filter paper.

    • Place the dried pieces onto Petri plates containing Potato Dextrose Agar (PDA).

    • Incubate the plates at a suitable temperature until the fungus grows out from the leaf pieces.

    • Purify the culture by sub-culturing from the edge of the fungal colony to fresh PDA plates.

  • Fungicide Stock Solution Preparation:

    • Prepare stock solutions of the test fungicides at a high concentration (e.g., 1000 µg/mL) in a suitable sterile solvent.

  • Mycelial Growth Inhibition Assay:

    • Prepare PDA medium and amend it with the test fungicides at different concentrations (e.g., 25, 50, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten agar.

    • Pour the amended PDA into sterile Petri plates.

    • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing B. cinerea culture.

    • Include a control plate with PDA without any fungicide.

    • Incubate the plates in the dark at 25°C.

    • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

Greenhouse Evaluation of Nematicide Efficacy against Meloidogyne incognita on Tomato

This protocol is a generalized procedure for greenhouse trials.

  • Experimental Setup:

    • Use pots (e.g., 20 cm diameter) filled with sterilized sandy soil.

    • Transplant one-month-old tomato seedlings (e.g., cultivar 'Jingpeng No. 8') into each pot.

  • Inoculation:

    • Prepare a suspension of freshly hatched second-stage juveniles (J2s) of M. incognita.

    • Inoculate each pot with a specific number of J2s (e.g., 1500 J2s in 15 mL of water) by injecting the suspension into holes made in the root zone.

  • Nematicide Application:

    • Apply this compound at different rates (e.g., equivalent to 250, 500, and 1000 g/ha) to the soil surface of the pots.

    • Include an untreated, inoculated control group.

  • Data Collection and Analysis:

    • Maintain the plants in a greenhouse with controlled conditions (e.g., 20-30°C, 12:12 photoperiod).

    • After a set period (e.g., 30 and 60 days after treatment), carefully uproot the plants.

    • Assess the root galling index on a scale of 0 to 10.

    • Extract nematodes from a subsample of soil from each pot to determine the population density.

    • Measure plant growth parameters such as plant height, stem diameter, and biomass.

    • Calculate the percentage reduction in the galling index and nematode population compared to the untreated control.

Signaling Pathway and Logical Relationships

The proposed mechanism of action involving the delocalization of spectrin-like proteins suggests a disruption of the fungal cytoskeleton and membrane integrity. The precise signaling cascade is still under investigation, but a logical workflow can be represented as follows:

G A This compound B Target Protein/Process A->B Binds to/Inhibits C Spectrin-like Protein Delocalization B->C Leads to D Loss of Membrane Integrity C->D E Cell Lysis and Fungal Death D->E

Caption: Proposed mechanism of this compound action.

This technical guide provides a comprehensive summary of the current knowledge on this compound. Further research is warranted to fully elucidate its molecular mechanism of action and to explore its full potential in integrated pest management strategies.

References

An In-depth Technical Guide to the Synthesis of Fluopimomide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the primary synthesis pathways for Fluopimomide, a broad-spectrum fungicide and nematicide. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis. This document outlines the key chemical transformations, intermediates, and reaction conditions, supported by quantitative data and detailed experimental protocols.

Core Synthesis Strategy

The synthesis of this compound, chemically known as N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide, involves the coupling of two key fragments: a substituted benzoyl chloride and a substituted pyridinemethanamine. The primary synthetic routes diverge in the sequence of introducing the methoxy group and forming the amide bond.

Two main pathways have been identified, both commencing from the readily available ethyl 2,3,4,5,6-pentafluorobenzoate.

Pathway 1: Methoxy Group Introduction Followed by Amidation

This pathway prioritizes the modification of the benzene ring before the final amide coupling.

Step 1: Methoxylation

The synthesis begins with the selective introduction of a methoxy group at the 4-position of ethyl 2,3,4,5,6-pentafluorobenzoate (70). This is achieved by reacting it with methoxytrimethylsilane in the presence of a tricoordinated gold(I) chloride complex to yield ethyl 2,3,5,6-tetrafluoro-4-methoxybenzoate (71).[1]

Step 2: Ester Saponification

The resulting ester (71) undergoes saponification under basic conditions to produce 2,3,5,6-tetrafluoro-4-methoxybenzoic acid (72).[1]

Step 3: Acyl Chloride Formation

The benzoic acid derivative (72) is then converted to the more reactive 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride (73) using a chlorinating agent such as thionyl chloride.[1]

Step 4: Amidation

The final step involves the amidation of the acyl chloride (73) with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine to yield this compound (XII).[1]

This compound Synthesis Pathway 1 cluster_0 Pathway 1 start Ethyl 2,3,4,5,6-pentafluorobenzoate (70) intermediate1 Ethyl 2,3,5,6-tetrafluoro-4-methoxybenzoate (71) start->intermediate1 Methoxytrimethylsilane, [AuCl(PPh3)] intermediate2 2,3,5,6-tetrafluoro-4-methoxybenzoic acid (72) intermediate1->intermediate2 Base (e.g., NaOH) intermediate3 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride (73) intermediate2->intermediate3 Thionyl chloride end_product This compound (XII) intermediate3->end_product 3-chloro-5-(trifluoromethyl)-2- pyridinemethanamine

Diagram 1: Methoxy Group Introduction Followed by Amidation.

Pathway 2: Amidation Followed by Methoxylation

This alternative route reverses the order of key transformations.

Step 1: Ester Cleavage and Acyl Chloride Formation

The starting material, ethyl 2,3,4,5,6-pentafluorobenzoate (70), first undergoes ester cleavage followed by chlorination to form the corresponding acyl chloride.[1]

Step 2: Amidation

The resulting acyl chloride is then reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine to form the amide intermediate (69).

Step 3: Methoxylation

In the final step, the methoxy group is introduced onto the amide intermediate (69) using sodium methoxide in methanol to yield this compound. This reaction proceeds in high yield.

This compound Synthesis Pathway 2 cluster_1 Pathway 2 start Ethyl 2,3,4,5,6-pentafluorobenzoate (70) intermediate_amide Amide Intermediate (69) start->intermediate_amide 1. Ester Cleavage, Acid Chlorination 2. 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine end_product This compound intermediate_amide->end_product Sodium methoxide, Methanol

Diagram 2: Amidation Followed by Methoxylation.

Synthesis of Key Intermediate: 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine

A crucial building block for the synthesis of this compound is 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine. This intermediate is also a component of the fungicide fluopicolide. Its synthesis typically starts from 3-picoline.

The process involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (>300°C) over transition metal-based catalysts like iron fluoride. This one-step reaction can yield 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate. Further transformations, which may include amination or other functional group manipulations, are then carried out to obtain the desired 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine.

Pyridine Intermediate Synthesis cluster_2 Synthesis of Pyridine Moiety start 3-Picoline intermediate1 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) start->intermediate1 Vapor-phase chlorination/fluorination (>300°C, Fe-based catalyst) end_product 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine intermediate1->end_product Further Transformations

Diagram 3: Synthesis of the Pyridine Intermediate.

Quantitative Data Summary

Reaction StepStarting MaterialProductReagentsYield (%)
Pathway 1: Methoxylation Ethyl 2,3,4,5,6-pentafluorobenzoate (70)Ethyl 2,3,5,6-tetrafluoro-4-methoxybenzoate (71)Methoxytrimethylsilane, [AuCl(PPh3)]High
Pathway 2: Methoxylation Amide Intermediate (69)This compoundSodium methoxide, MethanolHigh

Note: Specific yield percentages were not available in the provided search results. "High" indicates that the source material described the yield favorably.

Detailed Experimental Protocols

While the general synthetic routes are established, detailed experimental protocols with specific quantities, reaction times, and temperatures were not fully available in the initial search results. The following are generalized procedures based on the available information.

General Procedure for Amidation (Pathway 1, Step 4)

To a solution of 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), a base (e.g., triethylamine, pyridine) is added and the mixture is cooled in an ice bath. 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride (73) is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then worked up by washing with water and brine, drying over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure. The crude product is purified by column chromatography or recrystallization.

A similar amidation procedure is described for a related compound, 2,6-dichloro-N-(4-chlorophenyl)benzamide, where 2,6-dichlorobenzoyl chloride and 4-chloroaniline were refluxed in triethylamine and tetrahydrofuran for 8 hours.

General Procedure for Methoxylation (Pathway 2, Step 3)

The amide intermediate (69) is dissolved in methanol. A solution of sodium methoxide in methanol is added, and the reaction mixture is stirred, potentially with heating, until the reaction is complete. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to give the crude this compound, which is then purified.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through at least two distinct pathways, primarily differing in the sequence of amidation and methoxylation. Both routes utilize common starting materials and key intermediates. The synthesis of the crucial pyridinemethanamine fragment is a key aspect of the overall process. Further research into patent literature and detailed chemical publications may provide more specific quantitative data and optimized reaction conditions for each step.

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fluopimomide: Molecular Properties, Synthesis, and Biological Interactions

This guide provides a comprehensive overview of the fungicide this compound, detailing its chemical and physical properties, synthetic route, and its effects on biological systems. The information is tailored for researchers and professionals in the fields of agricultural science and drug development.

Core Molecular and Chemical Properties

This compound is a novel benzamide fungicide with a broad spectrum of activity against various plant pathogens.[1][2] Its fundamental molecular and chemical characteristics are summarized below.

PropertyValue
Molecular Formula C₁₅H₈ClF₇N₂O₂[3][4][5]
Molecular Weight 416.68 g/mol
IUPAC Name N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
CAS Number 1309859-39-9
Synonyms Kanuozi, LH-2010A
Chemical Class Benzamide fungicide, Monochloropyridine, Organofluorine compound

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between two primary precursors: 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride and 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine. A common synthetic route begins with a pentafluorinated benzoate. The synthesis can proceed via two main pathways, primarily differing in the sequence of ester saponification and amidation steps.

A generalized workflow for the synthesis is outlined below:

G A Pentafluorinated Benzoate B Introduction of Methoxy Group A->B C Ester Saponification B->C D Formation of Acyl Chloride C->D E Amidation with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine D->E F This compound E->F

Fig. 1: Generalized synthetic workflow for this compound.

Biological Activity and Signaling Pathways

This compound has been shown to induce oxidative stress in the nematode Caenorhabditis elegans through the insulin/IGF-1-like signaling pathway. Exposure to sublethal doses of this compound leads to a series of physiological and molecular changes in the organism.

Insulin/IGF-1-like Signaling Pathway in C. elegans

The insulin/IGF-1 signaling (IIS) pathway is a highly conserved pathway that regulates metabolism, growth, development, and longevity in response to nutrient levels. In C. elegans, this pathway is initiated by the binding of insulin-like peptides to the DAF-2 receptor, which subsequently activates a phosphoinositide 3-kinase (PI3K)/Akt kinase cascade. This cascade ultimately regulates the FOXO transcription factor DAF-16.

Exposure to this compound has been observed to down-regulate the expression of daf-2 and several oxidative stress-related genes, including sod-3, hsp-16.1, gst-4, and ctl-2, while up-regulating the expression of skn-1. This disruption of the IIS pathway leads to increased reactive oxygen species (ROS) production and subsequent oxidative damage.

The signaling pathway affected by this compound in C. elegans is depicted below:

G cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus This compound This compound daf2 DAF-2 (Receptor) This compound->daf2 Inhibits skn1 SKN-1 This compound->skn1 Activates age1 AGE-1 (PI3K) daf2->age1 Inhibits akt AKT-1/2 age1->akt Inhibits daf16 DAF-16 (FOXO) akt->daf16 Inhibits stress_response_genes Stress Response Genes (sod-3, hsp-16.1, gst-4, ctl-2) daf16->stress_response_genes Down-regulates ros ROS Production oxidative_damage Oxidative Damage ros->oxidative_damage

Fig. 2: this compound's effect on the IIS pathway in C. elegans.

Experimental Protocols for Efficacy Testing

Evaluating the efficacy of a fungicide like this compound typically involves a series of in vitro and in vivo assays. Below are generalized protocols for testing against a common plant pathogen, Botrytis cinerea, the causative agent of gray mold.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct effect of this compound on the vegetative growth of the target fungus.

Methodology:

  • Fungal Culture: Culture Botrytis cinerea on Potato Dextrose Agar (PDA) plates at 20-25°C for 5-7 days.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Amended Media: Add the this compound stock solution to molten PDA (cooled to 50-55°C) to achieve a range of final concentrations. A solvent-only control should also be prepared.

  • Inoculation: Place a mycelial plug from the edge of an actively growing B. cinerea culture onto the center of the this compound-amended and control PDA plates.

  • Incubation: Incubate the plates in the dark at 20-25°C.

  • Data Collection: Measure the colony diameter at regular intervals until the growth on the control plates reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition and determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).

In Vivo Protective Assay

This assay evaluates the ability of this compound to protect plant tissue from fungal infection.

Methodology:

  • Plant Material: Use detached leaves or whole plants of a susceptible host (e.g., tomato).

  • Fungicide Application: Spray the plant material with different concentrations of a this compound formulation until runoff. Allow the leaves to dry.

  • Inoculation: Place a drop of a B. cinerea spore suspension onto the center of each treated and control leaf.

  • Incubation: Place the plant material in a humid chamber at 20-25°C with a 12-hour light/dark cycle.

  • Disease Assessment: After 3-5 days, measure the lesion diameter and calculate the disease incidence and severity.

A generalized workflow for these efficacy tests is presented below:

G cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A Prepare Fungal Culture D Inoculate Plates A->D B Prepare this compound Solutions C Create Amended Media B->C C->D E Incubate D->E F Measure Mycelial Growth E->F G Calculate EC50 F->G H Prepare Plant Material I Apply this compound H->I K Inoculate Plants I->K J Prepare Spore Suspension J->K L Incubate K->L M Assess Disease Severity L->M

Fig. 3: General workflow for fungicide efficacy testing.

References

An In-depth Technical Guide to Fluopimomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopimomide is a novel benzamide fungicide with a broad spectrum of activity against various plant pathogens. Developed by Shandong Sino-Agri United Biotechnology Co., Ltd., it has demonstrated significant efficacy in controlling diseases caused by oomycetes and other fungi, as well as nematicidal activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mode of action, synthesis, biological activity, and toxicological profile, with a focus on presenting quantitative data and detailed experimental methodologies for a scientific audience.

IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide [1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1309859-39-9[1][2][3]
Molecular Formula C₁₅H₈ClF₇N₂O₂[2]
Molecular Weight 416.68 g/mol
Appearance Solid (assumed)
Water Solubility Data not readily available
Vapor Pressure Data not readily available
pKa Data not readily available
LogP Data not readily available

Mode of Action

This compound exhibits a multi-faceted mode of action, primarily targeting the cellular integrity and energy production of pathogens.

Delocalization of Spectrin-like Proteins

The primary mode of action of this compound, similar to its structural analog fluopicolide, involves the delocalization of spectrin-like proteins. These proteins are crucial for maintaining the stability and integrity of the cell membrane in oomycetes. By disrupting the normal localization of these proteins, this compound leads to a loss of membrane integrity, resulting in rapid swelling and lysis of zoospores and hyphae.

cluster_cell Normal Cell State This compound This compound Spectrin Spectrin-like Proteins (Localized at Cell Periphery) This compound->Spectrin Induces Delocalization Cell Oomycete Cell Membrane Cell Membrane Spectrin->Membrane Maintains Integrity Lysis Cell Lysis and Death Spectrin->Lysis Leads to Membrane->Lysis Loss of Integrity

Caption: Proposed mechanism of this compound via spectrin-like protein delocalization.

Potential Inhibition of Succinate Dehydrogenase (SDHI)

There is evidence to suggest that this compound may also act as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (Complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration and energy production in fungal pathogens.

cluster_respiration Mitochondrial Respiration This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Fumarate Fumarate SDH->Fumarate TCA TCA Cycle Succinate Succinate TCA->Succinate ATP ATP Production ETC->ATP Succinate->SDH Inhibition->ATP Reduced

Caption: Putative mechanism of this compound as a Succinate Dehydrogenase Inhibitor.

Synthesis

A general synthetic route for this compound has been described, starting from either 2,3,5,6-tetrafluoro-4-methoxybenzoic acid or its corresponding ethyl ester.

Synthesis Workflow

start 2,3,5,6-tetrafluoro-4-methoxybenzoic acid thionyl_chloride Thionyl Chloride (SOCl₂) start->thionyl_chloride Reaction with acid_chloride 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride thionyl_chloride->acid_chloride Forms amine 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine acid_chloride->amine Amidation with This compound This compound amine->this compound Yields

Caption: General synthesis scheme for this compound.

Experimental Protocol (Generalized)

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, a general procedure based on the known chemistry would involve:

  • Activation of the Carboxylic Acid: 2,3,5,6-tetrafluoro-4-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane, toluene) to form the corresponding acid chloride. This reaction is often carried out at room temperature or with gentle heating.

  • Amidation: The resulting acid chloride is then reacted with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. This reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Biological Activity

This compound has demonstrated a broad spectrum of biological activity against various plant pathogens and nematodes.

Fungicidal Activity

This compound is effective against a range of fungal diseases, including those caused by Phytophthora spp., Plasmopara viticola (grape downy mildew), Pseudoperonospora cubensis (cucumber downy mildew), Rhizoctonia solani, and Botrytis cinerea (gray mold).

Table 2: Fungicidal Efficacy of this compound

Target PathogenCropApplication RateControl Efficacy (%)Reference
Botrytis cinereaTomato50 g/ha + B. methylotrophicus70.16
Botrytis cinereaTomato100 g/ha + B. methylotrophicus69.32
Rhizoctonia solaniCotton4.8 mg/kg (6% formulation)Not specified
Rhizoctonia solaniCotton9.6 mg/kg (6% formulation)90.37
Soil-borne pathogensTomatoRecommended dosage79.56 - 85.80
Nematicidal Activity

This compound has also shown significant activity against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita. Its nematicidal action is linked to the induction of apoptosis in the germ cells of the nematodes, leading to reduced reproduction.

Table 3: Nematicidal Efficacy of this compound against Meloidogyne incognita

ParameterConcentration/DosageResultReference
LC₅₀ (J2 juveniles) 48-hour exposure23.4 mg/L
LC₅₀ (eggs) 48-hour exposure9.5 mg/L
Root Galling Reduction 250 - 1000 g/ha (30 DAT)19.3 - 23.8%
Root Galling Reduction 250 - 1000 g/ha (60 DAT)35.7 - 52.7%
Experimental Protocols for Efficacy Testing
  • Media Preparation: Prepare a suitable agar medium (e.g., potato dextrose agar) and amend with various concentrations of this compound.

  • Inoculation: Place a mycelial plug of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Data Collection: Measure the radial growth of the fungal colony over time and calculate the percentage of growth inhibition compared to a control without the fungicide.

  • Data Analysis: Determine the EC₅₀ (effective concentration to inhibit 50% of growth) value.

  • Planting and Inoculation: Grow susceptible host plants in pots containing sterilized soil. Inoculate the soil with a known number of M. incognita eggs or second-stage juveniles (J2s).

  • Treatment: Apply different concentrations of this compound to the soil.

  • Incubation: Maintain the plants in a greenhouse under controlled conditions for a specified period (e.g., 30-60 days).

  • Data Collection: Assess the number of galls on the roots, the number of eggs per gram of root, and the nematode population in the soil.

  • Data Analysis: Calculate the percentage reduction in galling and nematode population compared to an untreated control.

Residue Analysis

The analysis of this compound residues in agricultural commodities is crucial for ensuring food safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for sample preparation.

QuEChERS Workflow

start Sample Homogenization extraction Extraction with Acetonitrile and Salts start->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 analysis LC-MS/MS or GC-MS Analysis centrifugation2->analysis

Caption: A simplified workflow for this compound residue analysis using the QuEChERS method.

Experimental Protocol for QuEChERS (Generalized)
  • Sample Preparation: Homogenize a representative sample of the agricultural commodity.

  • Extraction: Weigh a subsample (e.g., 10-15 g) into a centrifuge tube. Add acetonitrile and internal standards. Shake vigorously. Add a salt mixture (e.g., MgSO₄, NaCl, sodium citrate) and shake again.

  • Centrifugation: Centrifuge the tube to separate the organic layer from the aqueous and solid phases.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) to remove interfering matrix components. Vortex and centrifuge.

  • Analysis: Analyze the final extract using a suitable analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Table 4: Residue Levels of this compound in Various Crops

CropApplicationPre-Harvest Interval (PHI)Residue Level (mg/kg)Reference
Garlic ChivePyraclostrobin·this compound 30% SC10 days< 0.16
Garlic ScapePyraclostrobin·this compound 30% SC10 days< 0.027
GarlicPyraclostrobin·this compound 30% SC10 days< 0.002
Taro15% this compound + 25% dimethomorph28 days< 0.066

Toxicology and Ecotoxicology

Mammalian Toxicology

Limited data is publicly available on the mammalian toxicity of this compound. It is generally reported to have moderate acute toxicity to mammals. For its structural analog, fluopicolide, the oral LD₅₀ in rats is >5000 mg/kg, indicating low acute toxicity. Further studies are needed to establish a comprehensive toxicological profile for this compound.

Table 5: Toxicological Data for this compound

Test OrganismEndpointValueReference
MammalsAcute Oral LD₅₀Data not readily available
MammalsAcute Dermal LD₅₀Data not readily available
Meloidogyne incognita (J2)LC₅₀ (48h)23.4 mg/L
Meloidogyne incognita (eggs)LC₅₀ (48h)9.5 mg/L
Ecotoxicology

The environmental fate and ecotoxicology of this compound are important considerations for its use in agriculture. Studies have shown that at recommended field application rates, this compound can have a temporary inhibitory effect on soil fungi, but this effect is recoverable. It appears to have no significant impact on soil bacteria and actinomycetes.

Table 6: Ecotoxicological Data for this compound

Organism/CompartmentEndpointValueReference
Soil FungiAbundanceTemporary reduction
Soil BacteriaAbundanceNo significant effect
Soil ActinomycetesAbundanceNo significant effect
Aquatic Organisms (Fish, Daphnia)LC₅₀Data not readily available
BeesAcute Contact/Oral ToxicityData not readily available
SoilHalf-life (DT₅₀)Data not readily available

Conclusion

This compound is a promising fungicide and nematicide with a unique mode of action. Its effectiveness against a broad range of plant pathogens, coupled with its novel mechanisms of action, makes it a valuable tool for integrated pest management strategies. Further research is warranted to fully elucidate its toxicological and ecotoxicological profile to ensure its safe and sustainable use in agriculture. The data and protocols presented in this guide are intended to support researchers and professionals in the continued development and evaluation of this important agrochemical.

References

Commercial Suppliers and Technical Guide for Fluopimomide in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fluopimomide, a novel fungicide, for laboratory applications. It details commercial suppliers, key technical data, experimental protocols, and the current understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers in agrochemistry, fungal biology, and drug development.

Commercial Availability

This compound is available for laboratory research from several specialized chemical suppliers. Researchers should note that these products are strictly for research and development purposes and not for human or veterinary use.[1][2][3] The table below summarizes the offerings from key suppliers.

SupplierAvailable QuantitiesPurityCAS NumberContact Information
Clinivex 10mg, 50mg, 100mgNot specified1309859-39-9+1 (877)-861-1996, --INVALID-LINK--
MedKoo Biosciences Custom synthesis (minimum 1g)>98%1309859-39-9Not specified
Biosynth 500mgNot specified1309859-39-9Not specified
BenchChem Not specifiedNot specified1309859-39-9Not specified

Technical Data

This compound, a benzamide fungicide, possesses a unique chemical structure that confers its biological activity.[4] It is a derivative of fluopicolide and is noted for its broad-spectrum activity against various plant pathogens.[5]

PropertyValueSource
IUPAC Name N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamidePubChem
Molecular Formula C₁₅H₈ClF₇N₂O₂PubChem
Molecular Weight 416.68 g/mol PubChem, MedKoo Biosciences
CAS Number 1309859-39-9PubChem, MedKoo Biosciences
Appearance To be determined (solid)MedKoo Biosciences
Storage Conditions Short term (days to weeks): 0 - 4 °C, dark. Long term (months to years): -20 °C, dark.MedKoo Biosciences
Shipping Conditions Ambient temperature as a non-hazardous chemical.MedKoo Biosciences

Mechanism of Action

This compound's primary mode of action is believed to involve the disruption of fungal cell integrity through the delocalization of spectrin-like proteins. These proteins are crucial for maintaining the stability of the cell membrane in oomycetes. By causing the redistribution of these proteins from the cell membrane into the cytoplasm, this compound leads to membrane instability and ultimately cell lysis.

Additionally, some research suggests that this compound may also act as a succinate dehydrogenase inhibitor (SDHI). SDH is a key enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

Fluopimomide_Mechanism_of_Action cluster_fungal_cell Fungal Cell Membrane Cell Membrane Spectrin Spectrin-like Proteins Spectrin->Membrane Maintains stability Lysis Cell Lysis & Death Spectrin->Lysis leads to Mitochondrion Mitochondrion TCA TCA Cycle ETC Electron Transport Chain SDH Succinate Dehydrogenase (SDH) SDH->Lysis leads to This compound This compound Delocalization Delocalization This compound->Delocalization induces Inhibition Inhibition This compound->Inhibition causes Delocalization->Spectrin targets Inhibition->SDH targets

Proposed dual mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published research.

In Vitro Inhibition of Fungal Mycelial Growth

This protocol is adapted from studies investigating the efficacy of fungicides against fungal pathogens like Botrytis cinerea.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound required to inhibit the mycelial growth of a target fungus.

Materials:

  • This compound (analytical grade)

  • Target fungal culture (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

  • Amended Media Preparation: Add the appropriate volume of each this compound dilution to molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including a solvent-only control.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC₅₀ value by probit analysis or by plotting the inhibition percentage against the log of the concentration.

Mycelial_Growth_Inhibition_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions A->B C Prepare Fungicide-Amended PDA Media B->C D Inoculate Plates with Fungal Mycelial Plugs C->D E Incubate Plates D->E F Measure Colony Diameters E->F G Calculate Growth Inhibition & Determine EC50 F->G

References

A Comprehensive Review of Fluopimomide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopimomide is a broad-spectrum fungicide and nematicide belonging to the chemical class of benzamides. Developed by Shandong Sino-Agri Union Biotechnology Co., Ltd. and registered in 2015, it has demonstrated significant activity against a range of plant pathogens, particularly oomycetes, as well as certain ascomycetes and plant-parasitic nematodes.[1] Structurally, this compound is N-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide. It is a derivative of the oomycete-selective fungicide fluopicolide, sharing the same 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine portion.[1] This relationship, along with its structural similarity to the succinate dehydrogenase inhibitor (SDHI) fungicide fluopyram, hints at its complex and dual mechanism of action.[1] This technical guide provides a comprehensive literature review of this compound, summarizing key research findings, experimental protocols, and a detailed examination of its biological activity and modes of action.

Chemical Synthesis

The synthesis of this compound can be achieved through two primary routes, both starting from a pentafluorinated benzoate derivative.[2]

Route 1:

  • Methoxylation: Ethyl 2,3,4,5,6-pentafluorobenzoate is reacted with methoxytrimethylsilane in the presence of a tricoordinated gold(I) chloride complex to introduce a methoxy group at the 4-position, yielding ethyl 2,3,5,6-tetrafluoro-4-methoxybenzoate.[2]

  • Saponification: The resulting ester undergoes saponification under basic conditions to produce 2,3,5,6-tetrafluoro-4-methoxybenzoic acid.

  • Acid Chloride Formation: The benzoic acid derivative is then treated with thionyl chloride to form 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride.

  • Amidation: Finally, the acid chloride is reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine to yield this compound.

Route 2 (Convergent Synthesis):

This alternative route involves the initial preparation of the amide followed by the introduction of the methoxy group.

  • Amidation: Ethyl 2,3,4,5,6-pentafluorobenzoate is first converted to the corresponding amide by reaction with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine.

  • Methoxylation: The resulting amide is then subjected to methoxylation at the 4-position of the pentafluorophenyl ring.

Biological Activity and Spectrum

This compound exhibits a broad spectrum of activity against various plant pathogens and nematodes. Its efficacy has been demonstrated against oomycetes, ascomycetes, and root-knot nematodes.

Fungicidal Activity

This compound is effective against a range of fungal pathogens, including:

  • Oomycetes: It is particularly effective against oomycetes, the primary target for which its parent compound, fluopicolide, was developed. This includes pathogens such as Phytophthora spp. and Pseudoperonospora cubensis.

  • Botrytis cinerea: The causal agent of gray mold, a significant post-harvest and field pathogen.

  • Rhizoctonia solani: A soil-borne pathogen causing damping-off and root rot in a wide range of crops.

Nematicidal Activity

This compound has shown significant toxicity to the southern root-knot nematode, Meloidogyne incognita.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and the closely related fluopicolide.

Table 1: Nematicidal Activity of this compound against Meloidogyne incognita

Life StageExposure TimeLC50 (mg/L)Reference
Second-stage Juveniles (J2s)24 hours8.1
Eggs24 hours11.6
Second-stage Juveniles (J2s)48 hours23.4
Eggs48 hours9.5

Table 2: Fungicidal Activity of this compound against Rhizoctonia solani

IsolateEC50 (mg/L)Reference
AG-40.388
LQ-M0.457
AG-20.427

Table 3: Fungicidal Activity of Fluopicolide against Phytophthora spp. (as a proxy for this compound)

PathogenDevelopmental StageEC50 (µg/mL)Reference
Phytophthora capsiciMycelial Growth0.098 - 0.239
Phytophthora capsiciSporulation<0.03 - 0.062
Phytophthora infestansMycelial Growth0.02 - 2.98

Mechanism of Action

This compound exhibits a dual mechanism of action, a characteristic that contributes to its broad spectrum of activity and may help in managing fungicide resistance.

Redistribution of Spectrin-like Proteins

Similar to its parent compound, fluopicolide, this compound disrupts the cellular localization of spectrin-like proteins in oomycetes. Spectrin is a cytoskeletal protein crucial for maintaining the integrity of the plasma membrane. By causing the redistribution of these proteins from the cell membrane to the cytoplasm, this compound leads to membrane instability, ultimately causing cell swelling and bursting, particularly in motile zoospores.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Effect Spectrin Spectrin-like Protein Membrane Plasma Membrane Spectrin->Membrane Anchored Redistributed_Spectrin Redistributed Spectrin Spectrin->Redistributed_Spectrin Redistribution Membrane_Instability Membrane Instability Redistributed_Spectrin->Membrane_Instability This compound This compound This compound->Spectrin Disrupts Localization Cell_Lysis Cell Lysis Membrane_Instability->Cell_Lysis

Figure 1: this compound's effect on spectrin-like proteins.

Inhibition of Succinate Dehydrogenase (SDH)

This compound is also reported to be a succinate dehydrogenase inhibitor (SDHI). SDH, also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration and energy production in the target pathogen. This mode of action is shared with other fungicides like fluopyram.

cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_outcome Cellular Effect Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex II (SDH) Complex_III Complex III Complex_II->Complex_III Electron Transfer ATP_Depletion ATP Depletion Complex_III->ATP_Depletion Disrupted This compound This compound This compound->Complex_II Cell_Death Cell Death ATP_Depletion->Cell_Death

Figure 2: this compound's inhibition of succinate dehydrogenase.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of fungicides and nematicides like this compound.

In Vitro Fungicide Efficacy Assay (Amended Agar Medium Method)

This protocol is a standard method for determining the inhibitory effect of a fungicide on the mycelial growth of a fungus.

  • Preparation of Fungicide Stock Solution: Dissolve a known weight of technical-grade this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution.

  • Preparation of Amended Media: Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA for many fungi, or V8 juice agar for oomycetes). Autoclave the medium and allow it to cool to approximately 45-50°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of desired final concentrations. Also, prepare control plates containing the solvent alone and plates with no amendments.

  • Inoculation: Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the leading edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, onto the center of each amended and control agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the growth in the control plates nearly reaches the edge of the plate. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 (Effective Concentration to inhibit 50% of growth) value can then be determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

In Vitro Nematicidal Assay against Meloidogyne incognita

This protocol outlines a method to assess the direct toxicity of a compound to nematode eggs and second-stage juveniles (J2s).

  • Nematode Culture and Extraction: Culture M. incognita on a susceptible host plant (e.g., tomato). Extract eggs from the roots using a sodium hypochlorite solution. Hatch J2s from a portion of the eggs by placing them on a Baermann funnel.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent and then prepare a series of dilutions in sterile water to achieve the desired test concentrations.

  • Egg Hatch Assay: Place a known number of eggs (e.g., 100) in each well of a multi-well plate. Add the different concentrations of the this compound test solutions to the wells. Include a solvent control and a water control. Incubate the plates at a suitable temperature (e.g., 25°C). After a set period (e.g., 24-48 hours), count the number of hatched J2s in each well. Calculate the percentage of hatch inhibition relative to the control.

  • J2 Mortality Assay: Place a known number of J2s (e.g., 50-100) in each well of a multi-well plate. Add the different concentrations of the this compound test solutions. Include appropriate controls. Incubate at a suitable temperature. After a set period (e.g., 24-48 hours), observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead. Calculate the percentage of mortality for each concentration, correcting for any mortality in the control using Abbott's formula.

  • Data Analysis: From the dose-response data, calculate the LC50 (Lethal Concentration to kill 50% of the population) for both the egg hatch and J2 mortality assays using probit analysis.

Experimental Workflow Visualization

The development and evaluation of a new fungicide like this compound typically follows a structured workflow, from initial discovery to eventual field application.

cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo & Greenhouse Testing cluster_field Field Trials & Registration Lead_ID Lead Identification Synthesis Chemical Synthesis & Optimization Lead_ID->Synthesis Primary_Screen Primary Screening (Multi-well plates) Synthesis->Primary_Screen Secondary_Screen Secondary Screening (EC50/MIC determination) Primary_Screen->Secondary_Screen Spectrum_Test Spectrum of Activity Testing Secondary_Screen->Spectrum_Test Pot_Trials Greenhouse/Pot Trials Spectrum_Test->Pot_Trials Dose_Response Dose-Response Studies Pot_Trials->Dose_Response Phytotoxicity Phytotoxicity Assessment Dose_Response->Phytotoxicity Field_Efficacy Multi-location Field Efficacy Trials Phytotoxicity->Field_Efficacy Residue_Analysis Residue Analysis Field_Efficacy->Residue_Analysis Registration Regulatory Submission & Registration Residue_Analysis->Registration

Figure 3: A generalized experimental workflow for fungicide development.

Structure-Activity Relationship (SAR)

While specific and detailed SAR studies on this compound are not extensively published, some general principles can be inferred from the broader class of benzamide fungicides.

  • Benzamide Moiety: The substituted benzamide core is crucial for activity. The nature and position of substituents on the phenyl ring can significantly influence the fungicidal spectrum and potency. For example, in some benzamide series, the presence of electron-withdrawing groups like fluorine or chlorine on the benzene ring has been shown to enhance antifungal activity.

  • Pyridine Ring: The trifluoromethyl-substituted chloro-pyridine ring is a key feature shared with fluopicolide. This part of the molecule is likely critical for the interaction with spectrin-like proteins.

  • Linker: The methylene amine linker connecting the benzamide and pyridine moieties provides flexibility, which can be important for optimal binding to the target sites.

Further research is needed to elucidate the specific contributions of each structural component of this compound to its dual mechanism of action and broad biological spectrum.

Conclusion

This compound is a promising pesticide with a valuable dual mechanism of action that includes the disruption of spectrin-like proteins and the inhibition of succinate dehydrogenase. Its broad spectrum of activity against important oomycetes, other fungal pathogens, and nematodes makes it a versatile tool for integrated pest management. The quantitative data presented in this guide highlight its potency, and the detailed experimental protocols provide a framework for further research and evaluation. Future studies should focus on generating more comprehensive quantitative efficacy data against a wider range of pathogens, conducting detailed structure-activity relationship analyses to optimize its chemical structure, and further elucidating the molecular details of its interaction with its target sites. This will enable the development of more effective and sustainable disease management strategies.

References

Methodological & Application

Standard Experimental Protocols for In Vitro Testing of Fluopimomide: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Fluopimomide, a novel benzamide fungicide. This compound, derived from fluopicolide, has demonstrated a broad spectrum of activity against various plant pathogens, notably oomycetes and Botrytis cinerea.[1][2] This document outlines standardized experimental procedures for determining the efficacy of this compound through mycelial growth inhibition, and spore germination assays. Additionally, it includes a summary of available quantitative data and a visual representation of the proposed mechanism of action.

Mechanism of Action: A Novel Approach to Fungal Inhibition

This compound is reported to possess a novel mode of action, distinguishing it from many existing fungicides.[1][2][3] While traditional benzimidazoles target β-tubulin, the parent compound of this compound, fluopicolide, is thought to act by delocalizing spectrin-like proteins from the cytoskeleton of oomycetes. This disruption of the cytoskeleton is believed to compromise cell membrane integrity, leading to rapid swelling and lysis of zoospores. This compound is suggested to have a broader spectrum of activity and higher efficiency than fluopicolide. One study also suggests that this compound may have multiple modes of action, including the impairment of energy generation.

The following diagram illustrates the proposed signaling pathway for this compound's mode of action, focusing on the disruption of spectrin-like proteins.

cluster_cell Oomycete Cell This compound This compound target Molecular Target (Undisclosed) This compound->target Binds to spectrin Spectrin-like Proteins target->spectrin Induces Delocalization of cytoskeleton Cytoskeleton Network spectrin->cytoskeleton Disrupts membrane Cell Membrane cytoskeleton->membrane Loss of Support lysis Cell Lysis membrane->lysis Leads to prep_media Prepare PDA or other suitable agar add_fluo Add this compound to molten agar prep_media->add_fluo pour_plates Pour amended agar into plates add_fluo->pour_plates inoculate Inoculate with mycelial plug pour_plates->inoculate incubate Incubate in the dark inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate % inhibition and EC50 measure->calculate prep_spores Prepare spore suspension mix_treat Mix spores with This compound solution prep_spores->mix_treat dispense Dispense onto microscope slide/plate mix_treat->dispense incubate Incubate in humid chamber dispense->incubate observe Observe under microscope incubate->observe count Count germinated/ ungerminated spores observe->count calculate Calculate % germination inhibition count->calculate

References

Designing Greenhouse Trials for Fluopimomide Efficacy Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopimomide is a novel fungicide belonging to the benzamide and pyridine chemical classes. It is structurally related to fluopicolide and is classified under the Fungicide Resistance Action Committee (FRAC) Group 43.[1][2][3] This group of fungicides exhibits a unique mode of action by disrupting spectrin-like proteins within the cytoskeleton of oomycetes.[1][4] This disruption leads to the destabilization of the cell membrane, ultimately inhibiting various stages of the pathogen's life cycle, including mycelial growth, zoospore release and motility, and cyst germination.

This compound has demonstrated high efficacy against a range of oomycete pathogens, such as Phytophthora spp. and downy mildews, as well as other significant fungal pathogens like Botrytis cinerea (gray mold), Fusarium oxysporum, and Rhizoctonia solani. These application notes provide detailed protocols for conducting greenhouse trials to evaluate the efficacy of this compound against key soil-borne and foliar pathogens.

Mode of Action: Disruption of Spectrin-Like Proteins

This compound's fungicidal activity stems from its ability to cause the delocalization of spectrin-like proteins. These proteins are essential for maintaining the structural integrity and stability of the pathogen's cell membrane, particularly during active growth phases like hyphal tip extension. By disrupting these proteins, this compound leads to a cascade of detrimental effects on the pathogen.

cluster_pathogen Oomycete Pathogen Cell This compound This compound spectrin Spectrin-Like Proteins (Localized at Cell Membrane) This compound->spectrin Binds to & Disrupts membrane Cell Membrane Integrity spectrin->membrane Maintains cytoskeleton Cytoskeleton Organization spectrin->cytoskeleton Key Component of inhibition Inhibition of Pathogen Growth & Development growth Hyphal Growth & Zoospore Motility membrane->growth Essential for cytoskeleton->growth Essential for

Caption: this compound's mode of action pathway.

Experimental Protocols

The following protocols outline the methodology for conducting preventative efficacy trials of this compound in a greenhouse setting. These protocols are designed to be adapted for specific host-pathogen systems.

General Greenhouse Conditions

Maintain consistent environmental conditions throughout the trial to ensure reproducibility.

  • Temperature: 20-25°C day / 15-20°C night, unless specific pathogen requirements dictate otherwise.

  • Humidity: 60-80% relative humidity. For foliar pathogens like Botrytis and downy mildew, higher humidity (>80%) may be required during the infection period.

  • Photoperiod: 12-14 hours of light.

  • Watering: Water plants as needed, avoiding overwatering to prevent conditions that may favor non-target pathogens. For soil-borne disease trials, maintain consistent soil moisture.

Experimental Workflow Overview

G A Plant Propagation & Acclimatization B Experimental Design (Randomized Block) A->B C Fungicide Preparation (Dose Range) B->C D Fungicide Application (Preventative) C->D E Pathogen Inoculation (24-48h post-application) D->E F Incubation Period (Controlled Environment) E->F G Data Collection & Disease Assessment F->G H Data Analysis & Reporting G->H

Caption: General workflow for greenhouse efficacy trials.

Protocol 1: Efficacy Against Phytophthora Root Rot (e.g., Phytophthora nicotianae)

This protocol details a soil drench application method to test the efficacy of this compound against a common soil-borne oomycete.

1. Plant Material and Propagation:

  • Select a susceptible host plant species (e.g., tomato 'Moneymaker', boxwood 'Green Velvet').
  • Grow seedlings in a sterile potting mix until they reach a suitable size (e.g., 4-6 true leaves for tomatoes).
  • Acclimatize plants to the greenhouse conditions for at least one week before starting the experiment.

2. Inoculum Preparation:

  • Culture the Phytophthora isolate on a suitable medium, such as V8 agar.
  • Prepare an inoculum by growing the pathogen on a sterile grain medium (e.g., rice or millet) for 2-3 weeks.
  • Alternatively, produce a zoospore suspension by flooding agar plate cultures with sterile water.

3. Experimental Design and Treatments:

  • Use a completely randomized design with at least five replicate plants per treatment.
  • Treatments:
  • Non-inoculated, untreated control.
  • Inoculated, untreated control.
  • This compound at three different rates (e.g., low, medium, high recommended rates).
  • A standard commercial fungicide as a positive control (e.g., mefenoxam, oxathiapiprolin).

4. Fungicide Application:

  • Prepare stock solutions of this compound and the standard fungicide.
  • Apply the treatments as a soil drench, ensuring even distribution of the solution to the potting medium. Apply a consistent volume per pot (e.g., 50-100 mL).

5. Inoculation:

  • 24 to 48 hours after the fungicide application, inoculate the plants.
  • Incorporate a standardized amount of the grain inoculum into the top layer of the potting mix or drench the soil with a known concentration of zoospore suspension.

6. Data Collection and Assessment:

  • Assess plants weekly for a period of 4-6 weeks.
  • Disease Severity: Rate root rot on a scale of 0-5 (0 = healthy roots, 5 = entire root system rotted and plant death).
  • Plant Health: Record plant height, and at the end of the trial, measure total plant fresh weight and root fresh weight.
  • Pathogen Reisolation: At the end of the trial, attempt to reisolate the pathogen from root tissues to confirm infection.

Protocol 2: Efficacy Against Botrytis cinerea (Gray Mold) on Tomato

This protocol outlines a foliar spray application to test this compound's efficacy against a common foliar pathogen.

1. Plant Material:

  • Use a susceptible tomato variety grown to the 4-6 leaf stage.

2. Inoculum Preparation:

  • Culture B. cinerea on potato dextrose agar (PDA) for 10-14 days to encourage sporulation.
  • Prepare a spore suspension by flooding the plates with sterile distilled water containing a surfactant (e.g., 0.01% Tween 20) and scraping the surface.
  • Adjust the spore concentration to 1 x 10^5 or 1 x 10^6 spores/mL using a hemocytometer.

3. Experimental Design and Treatments:

  • Arrange plants in a randomized complete block design with at least five replicates per treatment.
  • Treatments:
  • Non-inoculated, untreated control.
  • Inoculated, untreated control.
  • This compound at three different foliar application rates.
  • A standard commercial fungicide for Botrytis control as a positive control.

4. Fungicide Application:

  • Apply fungicides as a foliar spray until runoff, ensuring complete coverage of all plant surfaces. A hand-held sprayer can be used for this purpose.

5. Inoculation and Incubation:

  • Allow the fungicide to dry for at least one hour before inoculation.
  • Spray the plants with the B. cinerea spore suspension until runoff.
  • Place the inoculated plants in a high-humidity chamber (>90% RH) for 48-72 hours to promote infection.

6. Data Collection and Assessment:

  • Assess disease 7-14 days after inoculation.
  • Disease Incidence: Calculate the percentage of plants showing any gray mold symptoms.
  • Disease Severity: Rate the percentage of leaf area affected by lesions or the number of lesions per plant.
  • Control Efficacy (%): Calculate using the formula: [ (Disease in Control - Disease in Treatment) / Disease in Control ] * 100.

Protocol 3: Efficacy Against Downy Mildew (e.g., on Cucumber or Basil)

This protocol is for evaluating this compound's efficacy against downy mildew, another significant oomycete pathogen.

1. Plant Material:

  • Use a susceptible host, such as cucumber or basil, at the 3-4 true leaf stage.

2. Inoculum Preparation:

  • Collect fresh sporangia from infected leaves of a host plant.
  • Create a sporangial suspension in cold, sterile distilled water.
  • Adjust the concentration to approximately 1 x 10^5 sporangia/mL.

3. Experimental Design and Treatments:

  • Follow a randomized complete block design with at least five replicates.
  • Treatments:
  • Non-inoculated, untreated control.
  • Inoculated, untreated control.
  • This compound at three different foliar application rates.
  • A standard commercial fungicide for downy mildew (e.g., mandipropamid, mancozeb) as a positive control.

4. Fungicide Application:

  • Apply preventative foliar sprays to the point of runoff.

5. Inoculation and Incubation:

  • After the fungicide has dried, spray the undersides of the leaves with the sporangial suspension.
  • Maintain high humidity and leaf wetness for at least 6-8 hours, preferably overnight in darkness, to facilitate infection. Keep temperatures cool (15-20°C).

6. Data Collection and Assessment:

  • Assess disease symptoms 7-10 days post-inoculation.
  • Disease Severity: Rate the percentage of leaf area covered with downy mildew lesions.
  • Sporulation: In some cases, sporulation density can be assessed microscopically.

Data Presentation

Quantitative data from the trials should be summarized in clear, structured tables to facilitate comparison between treatments.

Table 1: Efficacy of this compound Soil Drench on Phytophthora Root Rot

TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (0-5 scale)Mean Root Fresh Weight (g)Plant Height Increase (%)
Non-inoculated Control-0.1 ± 0.0525.2 ± 2.130.5 ± 3.2
Inoculated Control-4.5 ± 0.48.3 ± 1.55.1 ± 1.8
This compound3751.2 ± 0.220.1 ± 1.925.3 ± 2.5
This compound7500.8 ± 0.122.5 ± 2.028.1 ± 2.9
This compound15000.5 ± 0.124.1 ± 2.329.7 ± 3.0
Standard Fungicide(Manufacturer's Rate)0.9 ± 0.221.8 ± 1.827.5 ± 2.6

Data are presented as mean ± standard error.

Table 2: Efficacy of this compound Foliar Spray on Botrytis cinerea on Tomato

TreatmentApplication Rate (g a.i./ha)Mean Disease Incidence (%)Mean Disease Severity (% leaf area)Control Efficacy (%)
Inoculated Control-10065.8 ± 5.5-
This compound504025.3 ± 3.161.5
This compound1002015.1 ± 2.477.0
This compound200108.2 ± 1.987.5
Standard Fungicide(Manufacturer's Rate)2518.9 ± 2.871.3

Data are presented as mean ± standard error.

Table 3: Efficacy of this compound Foliar Spray on Downy Mildew on Cucumber

TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (% leaf area)Control Efficacy (%)
Inoculated Control-78.2 ± 6.1-
This compound5030.5 ± 4.261.0
This compound10012.1 ± 2.984.5
This compound2005.6 ± 1.592.8
Standard Fungicide(Manufacturer's Rate)15.8 ± 3.379.8

Data are presented as mean ± standard error.

Conclusion

These protocols provide a robust framework for evaluating the efficacy of this compound in a controlled greenhouse environment. Adherence to standardized methodologies in trial design, application, and assessment is critical for generating reliable and comparable data. The unique mode of action of this compound against spectrin-like proteins makes it a valuable tool for managing oomycete and other fungal diseases, particularly in the context of resistance management programs. Researchers should always include appropriate controls and a range of application rates to determine the optimal use parameters for this promising fungicide.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the recommended application rates and experimental protocols for the fungicide Fluopimomide, based on findings from various field and greenhouse studies. The information is intended to guide researchers and professionals in the development and application of this chemical for crop protection.

Executive Summary

Data Presentation: Recommended Application Rates

The following tables summarize the quantitative data on the recommended application rates of this compound for various crops and target pathogens as determined in field and greenhouse studies.

Table 1: Foliar and Soil Application Rates for Tomato

Target PathogenCropApplication MethodRecommended RateFormulationSource
Gray Mold (Botrytis cinerea)TomatoFoliar Spray50 - 100 g/haNot Specified[1][2]
Soil-Borne Diseases (Fusarium wilt, Phytophthora blight, Gray mold)TomatoFurrow Application375 g/ha25% Suspension Concentrate (SC)[3][4]

Table 2: Soil Application Rates for Cucumber

Target PathogenCropApplication MethodRecommended RateFormulationSource
Root-Knot Nematode (Meloidogyne incognita)CucumberSoil Application500 - 750 g/haNot Specified[5]

Table 3: Seed Treatment Application Rates for Cotton

Target PathogenCropApplication MethodRecommended Rate (a.i.)FormulationSource
Seedling Damping-Off (Rhizoctonia solani)CottonSeed Treatment4.8 - 9.6 mg/kg seed6% this compound Seed Coating Agent

Experimental Protocols

Detailed methodologies for key experiments cited in this document are provided below.

Protocol 1: Efficacy of Foliar Application of this compound against Gray Mold (Botrytis cinerea) on Tomato

Objective: To evaluate the efficacy of this compound applied as a foliar spray for the control of gray mold on tomatoes in field conditions.

Materials:

  • Tomato plants (cultivar not specified)

  • This compound fungicide

  • Pressurized sprayer

  • Botrytis cinerea inoculum

  • Standard fungicides for comparison (optional)

  • Untreated control plots

Procedure:

  • Experimental Design: The field trial is set up in a randomized complete block design with multiple replications for each treatment.

  • Plot Establishment: Establish plots of tomato plants with appropriate spacing.

  • Inoculation: Inoculate tomato plants with a spore suspension of B. cinerea to ensure uniform disease pressure.

  • Fungicide Application:

    • Apply this compound at rates of 50 g/ha and 100 g/ha.

    • Applications can be made alone or in combination with a biocontrol agent like Bacillus methylotrophicus TA-1.

    • Conduct applications using a pressurized sprayer to ensure thorough coverage of the foliage.

  • Data Collection:

    • Assess disease severity at regular intervals after treatment.

    • Calculate disease control efficacy compared to the untreated control.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatments.

Protocol 2: Efficacy of Soil Application of this compound against Root-Knot Nematode (Meloidogyne incognita) on Cucumber

Objective: To determine the efficacy of this compound applied to the soil for the management of root-knot nematodes in cucumbers under field conditions.

Materials:

  • Cucumber seedlings

  • This compound fungicide

  • Meloidogyne incognita inoculum (J2 nematodes)

  • Pots or designated field plots

  • Standard nematicides for comparison (e.g., Abamectin, Fosthiazate)

  • Untreated control pots/plots

Procedure:

  • Experimental Setup: The experiment can be conducted in pots in a greenhouse or in designated field plots with a history of nematode infestation. A randomized complete block design should be used.

  • Inoculation: Inoculate the soil with a known quantity of M. incognita second-stage juveniles (J2s).

  • Fungicide Application:

    • Apply this compound to the soil at rates of 500 g/ha and 750 g/ha.

    • The application can be made prior to or at the time of transplanting the cucumber seedlings.

  • Data Collection:

    • After a specified period (e.g., 30 and 60 days after treatment), collect soil and root samples.

    • Assess the nematode population density in the soil.

    • Evaluate the root galling index on the cucumber roots.

    • Measure plant growth parameters such as plant height and yield.

  • Statistical Analysis: Use statistical analysis to compare the efficacy of this compound treatments with the control and standard nematicides.

Visualizations

The following diagrams illustrate key experimental workflows and the mode of action of this compound.

experimental_workflow_foliar_application cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis plot_establishment Plot Establishment (Tomato Plants) randomization Randomized Block Design plot_establishment->randomization inoculation Inoculation with Botrytis cinerea randomization->inoculation application Foliar Spray Application inoculation->application fluopimomide_50 This compound 50 g/ha fluopimomide_50->application fluopimomide_100 This compound 100 g/ha fluopimomide_100->application control Untreated Control control->application assessment Disease Severity Assessment application->assessment efficacy_calc Efficacy Calculation assessment->efficacy_calc stat_analysis Statistical Analysis efficacy_calc->stat_analysis

Caption: Experimental workflow for evaluating foliar application of this compound.

experimental_workflow_soil_application cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis plot_establishment Pot/Field Plot Setup (Cucumber Seedlings) randomization Randomized Block Design plot_establishment->randomization inoculation Soil Inoculation with Meloidogyne incognita randomization->inoculation application Soil Application inoculation->application fluopimomide_500 This compound 500 g/ha fluopimomide_500->application fluopimomide_750 This compound 750 g/ha fluopimomide_750->application control Untreated Control control->application sampling Soil & Root Sampling application->sampling plant_growth Plant Growth & Yield application->plant_growth nematode_assessment Nematode Density Assessment sampling->nematode_assessment galling_index Root Galling Index sampling->galling_index stat_analysis Statistical Analysis nematode_assessment->stat_analysis galling_index->stat_analysis plant_growth->stat_analysis

Caption: Experimental workflow for evaluating soil application of this compound.

mode_of_action cluster_fungal_cell Fungal Cell This compound This compound inhibition Inhibition This compound->inhibition disruption Disruption This compound->disruption mitochondrion Mitochondrion energy_system Energy Generation System energy_system->mitochondrion cell_membrane Cell Membrane permeability Membrane Permeability permeability->cell_membrane inhibition->energy_system disruption->permeability

Caption: Proposed mode of action of this compound on fungal cells.

Discussion and Future Directions

The compiled data indicate that this compound is a versatile fungicide with proven efficacy against several important plant pathogens through various application methods. The provided protocols offer a foundation for standardized testing and further investigation into its performance under different environmental conditions and against a broader range of pathogens.

A notable gap in the current body of public-domain research is the lack of specific field trial data for the application of this compound against cucumber downy mildew and rice sheath blight. While some product labels may suggest its use, peer-reviewed field studies detailing recommended rates and efficacy are needed to provide robust guidance for these applications. Future research should focus on establishing optimal application rates and timings for these and other significant crop diseases to fully realize the potential of this compound in integrated pest management programs.

References

Application Notes and Protocols for Fluopimomide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Fluopimomide stock solutions for use in various laboratory experiments. Due to the limited availability of public data on the solubility of this compound in common laboratory solvents, this guide also includes a protocol for determining its solubility. Adherence to these guidelines will help ensure the accurate and consistent use of this compound in research and development settings.

Physicochemical Properties of this compound

This compound is a benzamide fungicide.[1][2] Key physicochemical properties are summarized in the table below. It is crucial to understand these properties for proper handling and solution preparation.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₁₅H₈ClF₇N₂O₂[1][2]
Molecular Weight 416.68 g/mol [2]
Appearance Crystalline solid (typical)
Solubility in Water Data not publicly available. Expected to be low.
Solubility in Organic Solvents Soluble in Ethyl Acetate. Solubility in DMSO and Ethanol requires user determination.
Storage Stability Store solid compound at -20°C. Stock solutions should be stored at -20°C or -80°C and used promptly.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Selected Solvent (e.g., DMSO)

Objective: To determine the maximum solubility of this compound in a specific solvent to enable the preparation of a concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation of a Saturated Solution:

    • Weigh out a small, known amount of this compound (e.g., 5 mg) and place it into a sterile microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

    • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

    • If the solid does not completely dissolve, use a sonication bath for 10-15 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious of potential compound degradation at higher temperatures.

    • Continue adding small, known volumes of DMSO (e.g., 10 µL at a time), followed by vortexing and sonication, until the solid is completely dissolved.

    • Record the total volume of DMSO used.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of DMSO (mL)

    • To express solubility in molarity (M), use the following formula: Molarity (M) = (Solubility in mg/mL / Molecular Weight of this compound in g/mol ) x 1000

Protocol 2: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into working solutions.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or cryovials

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

Procedure:

  • Pre-dissolution Steps:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

    • Gently tap the vial to ensure all the powder is at the bottom.

  • Dissolution:

    • Based on the desired concentration (determined from Protocol 1 or a target concentration below the maximum solubility), calculate the required mass of this compound and volume of DMSO.

    • Carefully weigh the calculated amount of this compound and transfer it to a sterile vial.

    • Add the calculated volume of sterile, anhydrous DMSO to the vial.

    • Recap the vial securely and vortex thoroughly until the compound is completely dissolved. A sonication bath can be used for a few minutes to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Important Considerations:

  • DMSO Quality: Always use high-purity, anhydrous DMSO as water content can affect the solubility and stability of the compound.

  • Final DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced toxicity.

Protocol 3: Preparation of Working Solutions

Objective: To dilute the concentrated stock solution to the final desired concentration for use in experiments.

Materials:

  • This compound stock solution (from Protocol 2)

  • Sterile, complete cell culture medium or appropriate assay buffer

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary):

    • If a large dilution factor is required, perform serial dilutions of the stock solution in sterile DMSO to achieve an intermediate concentration before the final dilution into aqueous media.

  • Final Dilution:

    • Add the required volume of the DMSO stock (or diluted stock) to the pre-warmed complete cell culture medium or assay buffer.

    • Mix immediately by gentle pipetting or swirling to ensure homogeneity and prevent precipitation.

    • The working solution is now ready for use. It is recommended to use aqueous working solutions on the same day they are prepared.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

Fluopimomide_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: This compound Powder weigh Weigh this compound start->weigh Equilibrate to RT add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Dilute in Assay Buffer / Medium thaw->dilute use Use in Experiment Immediately dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the Quantitative Analysis of Fluopimomide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluopimomide is a novel fungicide effective against various plant pathogens. To support residue analysis, pharmacokinetic studies, and quality control, a robust and sensitive analytical method is crucial. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of this compound in various matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, offering high recovery and throughput.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[1][2] It involves a two-step process: extraction and clean-up.[1]

Materials:

  • Homogenized sample

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) (optional, for pigmented samples)

  • C18 sorbent (optional, for fatty matrices)

  • 50 mL and 2 mL centrifuge tubes

Protocol:

  • Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate internal standard solution.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a 2 mL centrifuge tube containing PSA, anhydrous MgSO₄, and other sorbents as needed (e.g., GCB for chlorophyll removal).

  • Shake for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 3 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation: An HPLC system, such as an Agilent 1260 Infinity, coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source is suitable for this analysis.[3]

Chromatographic Conditions:

ParameterRecommended Conditions
HPLC Column Reversed-phase C18 column (e.g., Agilent SB-C18, 3.0 mm × 50 mm, 2.7 µm)[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized to ensure separation from matrix interferences. A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 25 °C

Mass Spectrometry Parameters:

The analysis is performed in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). The specific precursor and product ions for this compound need to be optimized for the specific instrument used.

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Gas Temperature 350 °C
Gas Flow 8.0 L/min
Nebulizer Pressure 35 psi
MRM Transitions See Table below

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be optimized

Note: Specific m/z values for precursor and product ions, as well as optimal collision energies, should be determined by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation and Method Validation

The analytical method should be validated according to international guidelines such as SANTE/11312/2021. Key validation parameters are summarized below.

Quantitative Data Summary:

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (R²) > 0.99> 0.995 over a concentration range of 1-100 µg/L
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 100.002 - 0.01 mg/kg in various matrices
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3Typically 1/3 of the LOQ
Accuracy (Recovery) 70-120%76-94% in garlic, 83-108% in taro
Precision (RSD) ≤ 20%1.0-14.5% in garlic, 1-11% in taro
Matrix Effect MonitoredShould be assessed and compensated for if significant

Visualizations

Fluopimomide_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Extraction with Acetonitrile & Salts Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Experimental workflow for this compound analysis.

Data_Validation_Logic cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria (e.g., SANTE guidelines) cluster_decision Method Performance Linearity Linearity & Range R2 R² > 0.99 Linearity->R2 Accuracy Accuracy (Recovery) Recovery 70% ≤ Recovery ≤ 120% Accuracy->Recovery Precision Precision (Repeatability & Reproducibility) RSD RSD ≤ 20% Precision->RSD LOQ Limit of Quantification SN_LOQ S/N ≥ 10 LOQ->SN_LOQ LOD Limit of Detection SN_LOD S/N ≥ 3 LOD->SN_LOD Specificity Specificity / Selectivity Interference No Significant Interference Specificity->Interference MatrixEffect Matrix Effect ME_Range Assess and Compensate MatrixEffect->ME_Range ValidMethod Method is Valid for Intended Use R2->ValidMethod Recovery->ValidMethod RSD->ValidMethod SN_LOQ->ValidMethod SN_LOD->ValidMethod Interference->ValidMethod ME_Range->ValidMethod

Logical relationships in method validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using HPLC-MS/MS. The combination of the QuEChERS sample preparation method with the high selectivity and sensitivity of tandem mass spectrometry allows for accurate and reliable quantification of this compound in complex matrices. The provided validation parameters and workflows serve as a robust guideline for researchers and scientists in the fields of drug development, food safety, and environmental monitoring.

References

Application Notes: Analysis of Fluopimomide Residues in Soil and Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluopimomide is a novel fungicide effective against various plant pathogens.[1] To ensure food safety and assess its environmental fate, robust and sensitive analytical methods are required for the quantification of this compound residues in complex matrices such as soil and plant tissues. This document provides detailed protocols for the extraction, cleanup, and analysis of this compound using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Methodology Overview

The analytical workflow for determining this compound residues involves sample preparation, extraction using the QuEChERS method, cleanup of the extract, and subsequent instrumental analysis by HPLC-MS/MS. The QuEChERS approach has proven to be an efficient extraction procedure for pesticide residue analysis in various matrices, including soil and agricultural products.[2][3]

Data Presentation

The following tables summarize the quantitative data for the analytical method validation for this compound in different matrices.

Table 1: Method Validation Parameters for this compound in Plant Tissues

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Taro0.0183 - 1081 - 110.01
0.183 - 1081 - 11
1.083 - 1081 - 11
Garlic0.00276 - 941.0 - 14.50.002
0.0276 - 941.0 - 14.5
0.276 - 941.0 - 14.5

Data synthesized from multiple sources indicating typical performance.[4][5]

Table 2: Method Validation Parameters for this compound in Soil

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Soil1070 - 120< 15< 7.610
5070 - 120< 15
30070 - 120< 15

Data represents typical performance for multi-residue methods in soil, including compounds with similar characteristics to this compound.

Experimental Protocols

Protocol 1: Sample Preparation

1.1 Plant Tissue Samples (e.g., Fruits, Vegetables)

  • Homogenize a representative portion of the plant sample using a high-speed blender to achieve a uniform puree.

  • For samples with low water content (<25%), it may be necessary to add a specific amount of deionized water before homogenization.

  • Store the homogenized sample in a sealed container at -20°C until extraction.

1.2 Soil Samples

  • Air-dry the soil sample at ambient temperature until a constant weight is achieved.

  • Remove any stones, roots, or other debris.

  • Sieve the dried soil through a 2 mm mesh to ensure homogeneity.

  • Store the prepared soil sample in a clean, labeled container.

Protocol 2: QuEChERS Extraction

2.1 For Plant Tissues

  • Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate internal standard solution.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., AOAC or EN 15662 formulation). A common formulation includes magnesium sulfate, sodium chloride, and sodium citrate salts.

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

2.2 For Soil

  • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube. For air-dried soil, use 3 g and add 7 mL of water, then allow to hydrate for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Shake or vortex the sample for 5 minutes to extract the pesticides.

  • Add the citrate-based QuEChERS extraction salts.

  • Immediately shake for at least 2 minutes.

  • Centrifuge for 5 minutes at ≥3000 rcf.

Protocol 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

3.1 For Plant Tissues

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) from the extraction step into a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids and sugars, C18 sorbent to remove nonpolar interferences, and anhydrous magnesium sulfate to remove residual water. For samples with high chlorophyll content, graphitized carbon black (GCB) may be included, though it can affect the recovery of planar pesticides.

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

  • The resulting supernatant is the cleaned extract.

3.2 For Soil

  • Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing anhydrous magnesium sulfate, PSA, and C18.

  • Vortex the tube for 30 seconds to 1 minute.

  • Centrifuge for 2 minutes at a high rcf.

  • The supernatant is the cleaned extract.

Protocol 4: HPLC-MS/MS Analysis
  • Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.

  • Perform the analysis using the parameters outlined in Table 3.

Table 3: Suggested HPLC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
HPLC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol or Acetonitrile with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
Injection Volume3 - 10 µL
Column Temperature40°C
Gradient ElutionOptimized to provide good separation and peak shape
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM TransitionsAnalyte-specific precursor and product ions with optimized collision energies. At least two transitions should be monitored for confirmation.

These parameters are a general guideline and may require optimization based on the specific instrumentation used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis soil_sample Soil Sample sieve Air-dry & Sieve soil_sample->sieve plant_sample Plant Tissue Sample homogenize Homogenize plant_sample->homogenize weigh_plant Weigh Sample homogenize->weigh_plant weigh_soil Weigh Sample sieve->weigh_soil add_solvent Add Acetonitrile & Internal Standard weigh_soil->add_solvent weigh_plant->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add to d-SPE Tube (PSA, C18, MgSO4) transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 filter_extract Filter Extract (0.22 µm) centrifuge2->filter_extract hplc_msms HPLC-MS/MS Analysis filter_extract->hplc_msms data_processing Data Processing & Quantification hplc_msms->data_processing

Caption: Workflow for this compound residue analysis.

quechers_logic start Homogenized Sample in 50 mL Tube step1 1. Add Acetonitrile (Extraction Solvent) start->step1 step2 2. Shake step1->step2 step3 3. Add MgSO4 & NaCl/Citrate Salts (Phase Separation) step2->step3 step4 4. Shake & Centrifuge step3->step4 step5 Aqueous Layer (Waste) step4->step5 Lower Layer step6 Acetonitrile Layer (Contains this compound) step4->step6 Upper Layer step7 Transfer to d-SPE Tube (PSA, C18, etc.) step6->step7 step8 Vortex & Centrifuge step7->step8 end Clean Extract for HPLC-MS/MS Analysis step8->end

Caption: Logical steps of the QuEChERS procedure.

References

Application Notes and Protocols for Fluopimomide in Tomato Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopimomide is a novel acid amide fungicide that has demonstrated significant potential in the management of several key diseases affecting tomato (Solanum lycopersicum L.). This document provides a comprehensive overview of the application of this compound for controlling major tomato pathogens, including late blight (Phytophthora infestans), gray mold (Botrytis cinerea), and Fusarium wilt (Fusarium oxysporum). The information presented herein is intended to guide researchers and professionals in the development and evaluation of this compound-based disease control strategies.

Target Diseases and Pathogens

This compound has shown a broad spectrum of activity against several economically important tomato diseases:

  • Late Blight: Caused by the oomycete Phytophthora infestans, this is one of the most destructive diseases of tomatoes worldwide, leading to rapid defoliation and fruit rot.

  • Gray Mold: Caused by the fungus Botrytis cinerea, this disease affects leaves, stems, and fruits, particularly under cool and humid conditions, causing significant yield losses both pre- and post-harvest.[1]

  • Fusarium Wilt: Caused by the soil-borne fungus Fusarium oxysporum f. sp. lycopersici, this pathogen invades the vascular system, leading to wilting and eventual plant death.

Mode of Action

This compound is classified as a benzamide fungicide.[2] Its mode of action is believed to be similar to other benzamides like zoxamide, which involves the disruption of the microtubule cytoskeleton by binding to β-tubulin.[3] This interference with microtubule dynamics arrests nuclear division and inhibits cell division in susceptible pathogens.[3] this compound is derived from fluopicolide, another fungicide known to be effective against oomycetes by targeting spectrin-like proteins in the cytoskeleton.[4] This mode of action is distinct from many other fungicide classes, making it a valuable tool for resistance management.

It is important to note that some sources also classify this compound as a succinate dehydrogenase inhibitor (SDHI), which would imply a different mode of action involving the disruption of the mitochondrial electron transport chain. However, the primary evidence points towards its role as a benzamide affecting cytoskeletal functions. Further research is needed to fully elucidate the precise molecular targets and signaling pathways.

Quantitative Data on Efficacy

The following tables summarize the quantitative data on the efficacy of this compound in controlling key tomato diseases based on available research.

Table 1: Efficacy of Soil-Applied this compound against Major Tomato Diseases in a Field Trial

Target DiseasePathogenThis compound Application Rate (g a.i./ha)Application MethodDisease Incidence Inhibition (%)
WiltFusarium oxysporum375 (Recommended Dose)Furrow Application80.00
BlightPhytophthora infestans375 (Recommended Dose)Furrow Application88.24
Gray MoldBotrytis cinerea375 (Recommended Dose)Furrow Application84.63

a.i. = active ingredient

Table 2: Synergistic Efficacy of this compound and Bacillus methylotrophicus TA-1 against Tomato Gray Mold (Botrytis cinerea) in Greenhouse Experiments

TreatmentApplication RateControl Efficacy (%)
This compound50 g/ha56.10
This compound100 g/ha64.32
B. methylotrophicus TA-110⁸ cfu/ml58.80
This compound + B. methylotrophicus TA-150 g/ha + 10⁸ cfu/ml70.16
This compound + B. methylotrophicus TA-1100 g/ha + 10⁸ cfu/ml69.32

cfu = colony-forming units

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against tomato pathogens.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of fungal and oomycete pathogens.

Materials:

  • Pure cultures of Phytophthora infestans, Botrytis cinerea, or Fusarium oxysporum.

  • Appropriate culture medium (e.g., V8 juice agar for P. infestans, Potato Dextrose Agar (PDA) for B. cinerea and F. oxysporum).

  • This compound technical grade or formulated product of known concentration.

  • Sterile distilled water.

  • Sterile Petri dishes (90 mm).

  • Cork borer (5 mm diameter).

  • Incubator.

  • Laminar flow hood.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO, depending on solubility) and make serial dilutions to achieve the desired final concentrations in the culture medium (e.g., 0.01, 0.1, 1, 10, 100 µg/ml).

  • Prepare the culture medium and autoclave. Allow it to cool to approximately 45-50°C.

  • In a laminar flow hood, add the appropriate volume of the this compound dilutions to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • From the margin of an actively growing culture of the target pathogen, take 5 mm mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each agar plate, with the mycelial side facing down.

  • Seal the plates with parafilm and incubate at the optimal temperature for the respective pathogen (e.g., 18-20°C for P. infestans, 20-22°C for B. cinerea, 25-28°C for F. oxysporum) in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    Inhibition (%) = [(DC - DT) / DC] x 100

    Where:

    • DC = Average diameter of the colony in the control plate.

    • DT = Average diameter of the colony in the treated plate.

  • Determine the EC₅₀ value (the effective concentration that inhibits 50% of mycelial growth) by probit analysis of the inhibition data.

Protocol 2: Greenhouse Efficacy Trial for Foliar Disease Control (e.g., Late Blight or Gray Mold)

Objective: To evaluate the protective and curative efficacy of this compound against foliar diseases of tomato under controlled greenhouse conditions.

Materials:

  • Tomato plants (a susceptible cultivar) at the 4-6 true leaf stage.

  • Spore suspension of Phytophthora infestans or Botrytis cinerea (e.g., 1 x 10⁵ spores/ml).

  • This compound formulated product.

  • Pressurized sprayer.

  • Growth chamber or greenhouse with controlled temperature and humidity.

  • Disease assessment scale (e.g., 0-5 or 0-9).

Procedure:

  • Protective Efficacy:

    • Arrange tomato plants in a completely randomized design with at least three replicates per treatment.

    • Prepare different concentrations of this compound spray solutions according to the desired application rates (e.g., 50, 100 g/ha). Include a water-sprayed control.

    • Apply the fungicide solutions to the tomato plants until runoff, ensuring complete coverage of the foliage.

    • Allow the plants to dry for 24 hours.

    • Inoculate the plants by spraying with the pathogen spore suspension.

    • Maintain high humidity (>90%) for the first 24-48 hours to facilitate infection.

    • Incubate the plants under optimal conditions for disease development.

  • Curative Efficacy:

    • Inoculate the tomato plants with the pathogen spore suspension first.

    • Maintain high humidity for 24 hours to allow infection to establish.

    • Apply the this compound treatments at different time points after inoculation (e.g., 24, 48, 72 hours).

    • Incubate the plants under optimal conditions for disease development.

  • Disease Assessment:

    • After a set incubation period (e.g., 7-14 days), visually assess the disease severity on the leaves and/or stems using a pre-defined disease rating scale.

    • Calculate the Disease Severity Index (DSI) for each treatment.

    • Calculate the control efficacy of each treatment using the following formula:

    Control Efficacy (%) = [(DSI in Control - DSI in Treatment) / DSI in Control] x 100

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Pathogen Pathogen Culture (P. infestans, B. cinerea, F. oxysporum) Inoculation Inoculate with Mycelial Plugs Pathogen->Inoculation Medium Culture Medium (PDA or V8) Poisoned_Medium Prepare Poisoned Medium (this compound dilutions) Medium->Poisoned_Medium This compound This compound Stock This compound->Poisoned_Medium Poisoned_Medium->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation EC50 Determine EC50 Calculation->EC50

Caption: Workflow for in vitro mycelial growth inhibition assay.

Greenhouse_Trial_Workflow cluster_setup Experimental Setup cluster_protective Protective Efficacy cluster_curative Curative Efficacy cluster_assessment Assessment Plants Tomato Plants (4-6 leaf stage) Spray_Fungicide_P Spray with Fungicide Plants->Spray_Fungicide_P Inoculate_C Inoculate with Pathogen Plants->Inoculate_C Treatments Prepare this compound and Control Sprays Treatments->Spray_Fungicide_P Spray_Fungicide_C Spray with Fungicide Treatments->Spray_Fungicide_C Inoculate_P Inoculate with Pathogen Spray_Fungicide_P->Inoculate_P Incubate Incubate under Optimal Conditions Inoculate_P->Incubate Inoculate_C->Spray_Fungicide_C Spray_Fungicide_C->Incubate Assess_Severity Assess Disease Severity Incubate->Assess_Severity Calculate_Efficacy Calculate Control Efficacy Assess_Severity->Calculate_Efficacy

Caption: Workflow for greenhouse efficacy trial.

Mode_of_Action_Hypothesis cluster_fungicide Fungicide Action cluster_cellular_target Cellular Target cluster_cellular_process Affected Cellular Processes cluster_outcome Outcome This compound This compound (Benzamide Fungicide) Beta_Tubulin β-Tubulin This compound->Beta_Tubulin Binds to Microtubules Microtubule Assembly Beta_Tubulin->Microtubules Disrupts Nuclear_Division Nuclear Division (Mitosis) Microtubules->Nuclear_Division Inhibits Cell_Division Cell Division Nuclear_Division->Cell_Division Prevents Growth_Inhibition Inhibition of Pathogen Growth Cell_Division->Growth_Inhibition Leads to

Caption: Hypothesized mode of action of this compound.

Conclusion

This compound is a promising fungicide for the integrated management of major tomato diseases. Its efficacy as a soil-applied treatment against Fusarium wilt, late blight, and gray mold has been demonstrated in field trials. Furthermore, its synergistic activity with biocontrol agents offers a potential avenue for reducing chemical inputs. The detailed protocols provided in this document should serve as a valuable resource for researchers in further evaluating and optimizing the use of this compound for sustainable tomato production. Further investigation into its precise mode of action and the affected signaling pathways will enhance our understanding and strategic deployment of this fungicide.

References

Application Notes and Protocols for the Management of Cucumber Downy Mildew

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Fluopimomide: As of late 2025, publicly available research on the specific use of this compound for the management of cucumber downy mildew, caused by Pseudoperonospora cubensis, is limited. This compound is a novel fungicide known to possess nematicidal and some fungicidal properties, particularly with activity as a succinate dehydrogenase inhibitor[1]. While one commercial product lists a combination of Fluopicolide and Dimethomorph for controlling downy mildew, detailed efficacy data and specific protocols for this compound against this pathogen are not extensively documented in the provided search results[2].

Therefore, these application notes will serve as a comprehensive guide for researchers, scientists, and drug development professionals on the management of cucumber downy mildew, utilizing data and protocols from well-established and effective fungicides as a model. The methodologies and data presentation formats provided herein can be adapted for the evaluation of new active ingredients like this compound.

Overview of Key Fungicides for Cucumber Downy Mildew Management

The management of cucumber downy mildew relies on a robust fungicide program that incorporates multiple modes of action to prevent the development of resistance. The pathogen, Pseudoperonospora cubensis, has a high potential to develop resistance to single-site fungicides[3][4][5]. Below is an overview of selected fungicides with proven efficacy against this pathogen.

  • Oxathiapiprolin: A novel fungicide belonging to the piperidinyl-thiazole-isoxazoline class (FRAC Code 49). It targets an oxysterol-binding protein (OSBP) in oomycetes, disrupting lipid metabolism and other cellular processes. It has demonstrated high intrinsic activity against P. cubensis both preventatively and curatively.

  • Cyazofamid: A quinone inside inhibitor (QoI) fungicide (FRAC Code 21) that is highly effective against oomycete pathogens. It provides excellent preventative activity against P. cubensis.

  • Mandipropamid: A carboxylic acid amide (CAA) fungicide (FRAC Code 40) that inhibits cellulose synthase, a key enzyme in cell wall biosynthesis in oomycetes.

  • Fluopicolide: An acylpicolide fungicide (FRAC Code 43) that affects spectrin-like proteins in the cytoskeleton of oomycetes. This mode of action is distinct from many other oomycete fungicides.

Quantitative Efficacy Data of Selected Fungicides

The following table summarizes the efficacy of several key fungicides against cucumber downy mildew from various studies. This data is crucial for selecting appropriate candidates for disease management programs and for comparative studies.

FungicideFRAC CodeMode of ActionEfficacy DataReference(s)
Oxathiapiprolin 49Oxysterol-binding protein inhibitor>90% disease severity suppression in bioassays. EC50 values of 4.5 and 13.9 ppm on cucumber in spring and fall field trials, respectively.
Cyazofamid 21Quinone inside inhibitor (QiI)Excellent preventative activity at 0.4-1.6 mg/L. Effective in every bioassay conducted between 2016-2019. >80% suppression of downy mildew in bioassay studies.
Mandipropamid 40Carboxylic acid amide (CAA)Ineffective in 6 of 7 bioassays in one study, indicating potential resistance.
Fluopicolide 43Affects spectrin-like proteinsField activity of <1 week in Florida field conditions. Ineffective in 4 of 9 bioassays in another study.
Zoxamide + Chlorothalonil 22 + M5Microtubule dynamics inhibitor + Multi-site contactConsistently suppressed disease severity by >90% in bioassays.
Metalaxyl/Mefenoxam + Mancozeb 4 + M3RNA polymerase I inhibitor + Multi-site contactMinimum disease severity of 9.59% in field trials compared to 79.48% in untreated control.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of fungicide efficacy.

Protocol 3.1: In Vitro Fungicide Efficacy Assessment using a Leaf Disc Bioassay

This protocol is adapted from methodologies used to assess fungicide sensitivity in P. cubensis.

Objective: To determine the in vitro efficacy (e.g., EC50) of a test compound against Pseudoperonospora cubensis.

Materials:

  • Young, fully expanded cucumber leaves (susceptible cultivar, e.g., 'Vlaspik').

  • Test fungicide and appropriate solvent (e.g., DMSO).

  • Sterile distilled water.

  • Petri dishes (9 cm) with moist filter paper.

  • Cork borer (1.5 cm diameter).

  • Micropipettes.

  • Sporangial suspension of P. cubensis (1 x 10^4 sporangia/mL).

  • Growth chamber with controlled temperature (20°C), humidity (>90%), and photoperiod (12h light/12h dark).

Procedure:

  • Leaf Disc Preparation: Collect healthy, young cucumber leaves. Use a cork borer to cut uniform leaf discs. Place the discs with the abaxial (lower) side up in Petri dishes containing moist filter paper.

  • Fungicide Application: Prepare serial dilutions of the test fungicide. Apply a small, uniform volume (e.g., 20 µL) of each fungicide concentration to the surface of the leaf discs and spread evenly. Allow the discs to dry in a laminar flow hood. A control group should be treated with the solvent only.

  • Inoculation: Prepare a sporangial suspension of P. cubensis in sterile distilled water. Place a droplet (e.g., 10 µL) of the suspension onto the center of each leaf disc.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber under controlled conditions.

  • Disease Assessment: After 7-10 days, assess the percentage of the leaf disc area covered with sporulation for each treatment.

  • Data Analysis: Calculate the percentage of disease inhibition relative to the control. Use probit analysis to determine the EC50 value (the effective concentration that inhibits 50% of sporulation).

Protocol 3.2: Field Trial Protocol for Efficacy Evaluation

This protocol is based on standard field trial designs for assessing fungicide performance against cucumber downy mildew.

Objective: To evaluate the field efficacy of a test fungicide in preventing or controlling cucumber downy mildew.

Materials and Setup:

  • Cucumber seeds (susceptible cultivar).

  • Standard field plot preparation equipment.

  • Randomized Complete Block Design (RCBD) with at least four replications.

  • CO2-pressurized backpack sprayer with appropriate nozzles.

  • Test fungicide(s) and a non-treated control.

  • Standard agronomic inputs (fertilizer, irrigation).

Procedure:

  • Plot Establishment: Establish experimental plots of a standard size (e.g., 14-ft long single beds) with buffer zones between plots to minimize spray drift.

  • Planting and Maintenance: Direct seed or transplant cucumber plants at a standard spacing. Maintain the crop using standard commercial practices for irrigation and fertilization.

  • Fungicide Application: Begin fungicide applications preventatively or at the first sign of disease, as per the experimental design. Apply treatments at regular intervals (e.g., 7-10 days) using a calibrated sprayer to ensure uniform coverage.

  • Disease Assessment: Assess disease severity weekly, beginning before the first expected symptoms. Use a standardized rating scale, such as a 0-9 scale where 0 = no disease and 9 = >80% of leaf area affected or dead plant.

  • Data Collection: In addition to disease severity, collect data on marketable yield to assess the economic benefit of the treatment.

  • Data Analysis: Calculate the Area Under the Disease Progress Curve (AUDPC) from the weekly severity ratings. Analyze disease severity and yield data using Analysis of Variance (ANOVA) and a means separation test (e.g., Fisher's LSD) to determine significant differences between treatments.

Visualization of Mechanisms and Workflows

Diagram 4.1: Fungicide Mode of Action - Oxathiapiprolin

Oxathiapiprolin Oxathiapiprolin ORP1 Oxysterol-Binding Related Protein 1 (ORP1) Oxathiapiprolin->ORP1 binds to and inhibits Vesicle_Transport Vesicle Transport ORP1->Vesicle_Transport disruption of Lipid_Metabolism Lipid Metabolism ORP1->Lipid_Metabolism disruption of Cell_Membrane Cell Membrane Integrity Vesicle_Transport->Cell_Membrane impairs Lipid_Metabolism->Cell_Membrane impairs Pathogen_Growth Oomycete Growth and Sporulation Cell_Membrane->Pathogen_Growth leads to inhibition of cluster_prep Preparation cluster_treatment Treatment & Inoculation cluster_incubation Incubation & Assessment cluster_analysis Data Analysis A Cut leaf discs from susceptible cucumber leaves C Place discs abaxial side up in Petri dishes A->C B Prepare serial dilutions of test fungicide D Apply fungicide dilutions to leaf discs B->D C->D F Inoculate treated discs with sporangia D->F E Prepare P. cubensis sporangial suspension E->F G Incubate at 20°C with high humidity for 7-10 days F->G H Assess % sporulation on leaf disc surface G->H I Calculate % inhibition relative to control H->I J Determine EC50 value using probit analysis I->J

References

Application Notes and Protocols: Investigating the Effects of Fluopimomide Using Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluopimomide is a broad-spectrum fungicide belonging to the benzamide chemical class and also acts as a succinate dehydrogenase inhibitor (SDHI).[1][2] Its primary mode of action is the inhibition of mitochondrial respiration by targeting the succinate dehydrogenase (SDH) complex.[3][4] Additionally, as a benzamide, this compound may share characteristics with other fungicides in this class that are known to interfere with cytoskeletal functions and cell division. Benzimidazole fungicides, which are structurally related to benzamides, are known to disrupt microtubule assembly, leading to mitotic arrest and inhibition of fungal growth.[5]

This dual mechanism of action suggests that this compound's effects may extend beyond energy metabolism to potentially impact genomic integrity through two main pathways:

  • Disruption of Mitosis: Interference with the cytoskeleton, particularly the mitotic spindle, can lead to improper chromosome segregation, resulting in aneuploidy and other chromosomal aberrations.

  • Induction of Oxidative Stress: Inhibition of the mitochondrial respiratory chain can lead to the overproduction of reactive oxygen species (ROS), which can cause DNA damage and chromosomal breaks.

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that allows for the visualization and quantification of specific DNA sequences within the context of the whole cell or chromosome. This makes it an ideal tool for investigating the potential cytogenotoxic effects of compounds like this compound. These application notes provide detailed protocols for using FISH to assess chromosomal aberrations and changes in gene expression in a model fungal system exposed to this compound.

Hypothetical Signaling Pathway of this compound's Cellular Effects

The following diagram illustrates the potential pathways through which this compound may exert its effects, leading to measurable endpoints with FISH.

cluster_0 Mitochondrion cluster_1 Cytoskeleton & Mitosis This compound This compound SDH Succinate Dehydrogenase (SDH) This compound->SDH SDHI action Tubulin β-tubulin binding (Hypothesized) This compound->Tubulin Benzamide action (Hypothesized) ETC Electron Transport Chain Disruption SDH->ETC ROS Increased Reactive Oxygen Species (ROS) ETC->ROS DNA_damage DNA Damage & Chromosome Breaks ROS->DNA_damage FISH_analysis FISH Analysis DNA_damage->FISH_analysis Detection of breaks Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_arrest Mitotic Arrest Microtubule->Mitotic_arrest Aneuploidy Aneuploidy Mitotic_arrest->Aneuploidy Aneuploidy->FISH_analysis Chromosome counting

Hypothetical signaling pathway of this compound.

Application 1: Analysis of Chromosomal Aberrations

This protocol describes the use of whole chromosome paint (WCP) and centromeric probes to identify aneuploidy and structural chromosomal aberrations in a model fungal organism, such as Saccharomyces cerevisiae or Aspergillus nidulans, following exposure to this compound.

Experimental Workflow for Chromosomal Aberration Analysis

start Start: Fungal Culture exposure Expose to this compound (different concentrations) start->exposure mitotic_arrest Induce Mitotic Arrest (e.g., with nocodazole) exposure->mitotic_arrest harvest Harvest and Fix Cells mitotic_arrest->harvest spheroplasting Prepare Spheroplasts harvest->spheroplasting chromosome_prep Chromosome Spreading on Slides spheroplasting->chromosome_prep fish_protocol Perform FISH with Chromosome-specific Probes chromosome_prep->fish_protocol microscopy Fluorescence Microscopy fish_protocol->microscopy analysis Image Analysis and Quantification of Aberrations microscopy->analysis end End: Data Interpretation analysis->end

Workflow for FISH analysis of chromosomal aberrations.
Detailed Protocol

1. Fungal Culture and this compound Exposure:

  • Grow the chosen fungal strain in appropriate liquid medium to mid-log phase.

  • Aliquot the culture into separate flasks and expose to a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM) for a duration equivalent to several cell cycles. Include a positive control (e.g., a known microtubule inhibitor like benomyl).

2. Mitotic Arrest and Cell Harvesting:

  • Add a mitotic arresting agent (e.g., nocodazole) to the cultures to enrich for cells in metaphase.

  • Incubate for 2-3 hours.

  • Harvest cells by centrifugation.

3. Spheroplast Preparation and Fixation:

  • Wash cells in a suitable buffer.

  • Digest the cell wall using an appropriate enzyme cocktail (e.g., zymolyase) to create spheroplasts.

  • Fix the spheroplasts in a methanol:acetic acid (3:1) solution.

4. Chromosome Spreading:

  • Drop the fixed spheroplast suspension onto clean, humidified microscope slides to allow the chromosomes to spread.

  • Age the slides according to standard protocols to ensure good chromosome morphology.

5. Fluorescence In Situ Hybridization:

  • Denature the chromosomal DNA on the slides.

  • Prepare a hybridization mixture containing fluorescently labeled whole chromosome paint probes for one or more chromosomes and a centromeric probe for a different chromosome.

  • Apply the probe mixture to the slides, cover with a coverslip, and incubate overnight in a humidified chamber at 37°C.

  • Perform post-hybridization washes to remove unbound probe.

  • Counterstain the DNA with DAPI.

6. Microscopy and Image Analysis:

  • Visualize the slides using a fluorescence microscope with appropriate filter sets for the chosen fluorophores and DAPI.

  • Capture images of well-spread metaphases.

  • Analyze a statistically significant number of metaphases (e.g., 100-200) for each treatment group to score for:

    • Aneuploidy: Gain or loss of whole chromosomes.

    • Structural Aberrations: Translocations, deletions, and chromosome breaks.

Data Presentation
This compound (µM)Metaphases AnalyzedAneuploid Metaphases (%)Metaphases with Breaks (%)Metaphases with Translocations (%)
0 (Control)2001.50.50.0
12003.01.00.5
52008.54.02.0
1020015.09.54.5
2520028.518.09.0
Positive Control20045.025.015.0

Application 2: Analysis of Gene Expression

This protocol outlines the use of RNA-FISH to quantify the expression of specific genes that may be affected by this compound-induced stress. Target genes could include those involved in the oxidative stress response (e.g., superoxide dismutase, catalase) or cell cycle checkpoints (e.g., MAD2).

Experimental Workflow for Gene Expression Analysis

start Start: Fungal Culture exposure Expose to this compound (different concentrations) start->exposure harvest Harvest and Fix Cells exposure->harvest permeabilize Permeabilize Cells harvest->permeabilize fish_protocol Perform RNA-FISH with Gene-specific Probes permeabilize->fish_protocol microscopy Fluorescence Microscopy (Confocal or Widefield) fish_protocol->microscopy analysis Image Analysis and Quantification of mRNA Foci microscopy->analysis end End: Data Interpretation analysis->end

Workflow for RNA-FISH analysis of gene expression.
Detailed Protocol

1. Fungal Culture and this compound Exposure:

  • Grow the fungal strain as described in Application 1.

  • Expose the cultures to a range of this compound concentrations for a shorter duration, sufficient to induce a transcriptional response (e.g., 1-4 hours).

2. Cell Fixation and Permeabilization:

  • Harvest cells and fix them in a solution such as 4% paraformaldehyde.

  • Permeabilize the cells with an appropriate agent (e.g., Triton X-100 or ethanol) to allow probe entry.

3. RNA-FISH:

  • Resuspend the permeabilized cells in a hybridization buffer containing a set of fluorescently labeled oligonucleotide probes targeting the mRNA of interest.

  • Incubate at 37°C for 2-4 hours.

  • Wash the cells to remove unbound probes.

  • Counterstain the nuclei with DAPI.

4. Microscopy and Image Analysis:

  • Mount the cells on a microscope slide.

  • Acquire z-stack images using a confocal or widefield fluorescence microscope.

  • Use image analysis software to identify and count the number of fluorescent mRNA foci per cell for a large population of cells (e.g., >500) for each condition.

Data Presentation
This compound (µM)Average mRNA Foci per Cell (SOD1)Average mRNA Foci per Cell (CAT1)Average mRNA Foci per Cell (MAD2)
0 (Control)5.2 ± 1.14.8 ± 0.93.5 ± 0.8
18.1 ± 1.57.5 ± 1.34.0 ± 1.0
515.6 ± 2.814.9 ± 2.56.8 ± 1.4
1025.3 ± 4.124.1 ± 3.812.5 ± 2.1
2538.9 ± 5.536.7 ± 5.122.1 ± 3.5

Conclusion

The described FISH-based protocols provide a robust framework for investigating the potential cytogenotoxic and gene-regulatory effects of this compound. By quantifying chromosomal aberrations and changes in the expression of key stress-response and cell-cycle genes, researchers can gain valuable insights into the broader cellular impacts of this fungicide. This information is crucial for a comprehensive understanding of its mode of action and for assessing its potential effects on non-target organisms.

References

Methods for Applying Fluopimomide as a Seed Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluopimomide is a succinate dehydrogenase inhibitor (SDHI) fungicide, a class of antifungals that disrupt the mitochondrial respiratory chain in pathogenic fungi. Its application as a seed treatment offers a targeted approach to protect seeds and seedlings from a variety of soil-borne and seed-borne pathogens, promoting healthy crop establishment. This document provides detailed application notes and experimental protocols for the use of this compound as a seed treatment in a research and development context.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound as a seed treatment.

Table 1: Efficacy of 6% this compound Seed Coating Agent against Cotton Seedling Damping-Off (Rhizoctonia solani) [1]

Application Rate (mg/kg of seed)Control Effect (%) - GreenhouseControl Effect (%) - Field Trial (Wucheng)Control Effect (%) - Field Trial (Linqing)
4.861.976.1674.11
7.2-86.9280.67
9.690.3793.0492.02

Table 2: Phytotoxicity Assessment of 6% this compound on Cotton Seed Germination [1]

Cotton StrainTreatment Concentration (mg/kg)Final Germination Rate (%)Comparison to Control
Lumian 2814.490.00Slightly higher
Lumian 3814.493.75Slightly lower
Lumian 33819.2 (with LNT)93.75Slightly higher

Note: LNT refers to Lentinan, a plant immune elicitor, which was co-applied in this specific treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Seed Treatment Slurry

Objective: To prepare a stable and homogenous slurry of this compound for uniform application to seeds.

Materials:

  • This compound technical grade or a formulated product (e.g., 6% seed coating agent)

  • Distilled water

  • Wetting and dispersing agents (e.g., lignosulfonates, naphthalene sulfonates)

  • Binder/polymer (e.g., polyvinyl alcohol)

  • Colorant/dye

  • Antifreeze agent (if required for storage)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculate Required Amounts: Determine the target application rate of the active ingredient (a.i.) in mg/kg of seed. Based on this, calculate the required amount of this compound, water, and other formulation components for the total seed batch to be treated.

  • Prepare the Aqueous Phase: In a beaker, add the calculated volume of distilled water. If using, add the antifreeze agent and stir until dissolved.

  • Add Wetting and Dispersing Agents: While stirring the aqueous phase, slowly add the pre-weighed wetting and dispersing agents. Continue to stir until they are fully dissolved.

  • Incorporate this compound: Gradually add the powdered this compound to the solution while continuously stirring. Maintain a vortex to ensure proper dispersion and prevent clumping.

  • Add Binder and Colorant: Once the this compound is fully dispersed, add the binder/polymer and colorant to the slurry.

  • Homogenize: Continue stirring the slurry for a minimum of 30 minutes to ensure a homogenous mixture. The final slurry should be stable with no visible settling of particles.

Protocol 2: Laboratory-Scale Seed Treatment Application

Objective: To apply the prepared this compound slurry uniformly to a small batch of seeds for experimental purposes.

Materials:

  • Prepared this compound slurry

  • Untreated seeds

  • Laboratory-scale seed treater (e.g., rotating drum or fluidized bed) or a sealed container (e.g., plastic bag or jar)

  • Syringe or pipette for slurry application

  • Drying trays or screens

  • Well-ventilated area or fume hood

Procedure:

  • Weigh Seeds: Accurately weigh the batch of seeds to be treated.

  • Calculate Slurry Volume: Based on the seed weight and the desired application rate, calculate the precise volume of slurry needed.

  • Application:

    • Using a Seed Treater: Place the seeds in the treater. Start the treater to begin tumbling the seeds. Slowly and evenly apply the calculated volume of slurry onto the seeds. Continue to operate the treater for a few minutes after application to ensure even coating.

    • Manual Application: Place the seeds in a sealed container. Add the calculated volume of slurry. Seal the container and shake vigorously for 2-3 minutes, ensuring all seeds are uniformly coated.

  • Drying: Spread the treated seeds in a thin layer on drying trays. Allow the seeds to air dry completely in a well-ventilated area, away from direct sunlight, before planting or storage.

Protocol 3: Evaluation of Efficacy against Seed and Soil-borne Pathogens

Objective: To assess the effectiveness of this compound seed treatment in controlling specific pathogens under controlled conditions.

Materials:

  • This compound-treated seeds

  • Untreated control seeds

  • Seeds treated with a standard fungicide (positive control)

  • Pathogen inoculum (e.g., fungal spore suspension or mycelial slurry of Fusarium spp., Pythium spp., or Rhizoctonia solani)

  • Sterilized soil or sand

  • Pots or germination trays

  • Growth chamber or greenhouse with controlled temperature and humidity

  • Disease assessment scale

Procedure:

  • Soil Inoculation: If evaluating against soil-borne pathogens, thoroughly mix the pathogen inoculum with the sterilized soil at a predetermined concentration.

  • Sowing: Fill pots or trays with the inoculated or uninoculated soil. Sow a pre-determined number of treated and control seeds at a uniform depth.

  • Incubation: Place the pots/trays in a growth chamber or greenhouse with environmental conditions favorable for disease development.

  • Data Collection:

    • Emergence: Record the number of emerged seedlings daily for a specified period.

    • Disease Incidence and Severity: At a pre-determined time point (e.g., 14-21 days after sowing), assess the incidence (% of diseased plants) and severity of the disease using an appropriate rating scale (e.g., 0 = no symptoms, 5 = severe symptoms).

    • Plant Growth Parameters: Measure seedling height, root length, and fresh/dry weight to assess any phytotoxic or growth-promoting effects.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Protocol 4: Phytotoxicity Assessment

Objective: To evaluate the potential phytotoxic effects of this compound seed treatment on seed germination and seedling vigor.

Materials:

  • This compound-treated seeds at various application rates (including 1x and 2x the proposed rate)

  • Untreated control seeds

  • Germination paper or sterilized sand

  • Petri dishes or germination boxes

  • Incubator with controlled temperature and light

Procedure:

  • Germination Test:

    • Place a set number of seeds from each treatment group (e.g., 50 or 100) on moistened germination paper or in Petri dishes with sterilized sand.

    • Incubate the seeds under optimal germination conditions for the specific crop.

    • After a standard period (e.g., 7-14 days), count the number of germinated seeds to calculate the germination percentage.

    • Observe for any abnormalities in germination, such as delayed emergence or malformed seedlings.

  • Seedling Growth Test:

    • Sow treated and untreated seeds in pots containing sterilized, pathogen-free soil.

    • Grow the seedlings under optimal conditions in a greenhouse or growth chamber.

    • After a set period (e.g., 21 days), carefully remove the seedlings and wash the roots.

    • Measure shoot height, root length, and the fresh and dry weight of the seedlings.

    • Visually assess the seedlings for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis.

  • Data Analysis: Compare the germination percentage and seedling growth parameters of the treated groups with the untreated control using statistical analysis to identify any significant negative effects.

Mandatory Visualizations

G cluster_pathway This compound Mode of Action: SDHI TCA Tricarboxylic Acid (TCA) Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ Electron Transfer This compound This compound This compound->SDH Inhibition UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII ATP ATP Synthesis Inhibition ComplexIII->ATP

Caption: this compound's Inhibition of the Electron Transport Chain.

G cluster_workflow Experimental Workflow for Efficacy Evaluation start Start prep_slurry Prepare this compound Slurry start->prep_slurry treat_seeds Apply Slurry to Seeds prep_slurry->treat_seeds sow_seeds Sow Treated & Control Seeds treat_seeds->sow_seeds incubation Incubate under Controlled Conditions sow_seeds->incubation data_collection Collect Data (Emergence, Disease Severity, Growth) incubation->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for Evaluating this compound Seed Treatment Efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fluopimomide Working Concentrations in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fluopimomide in bioassays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of working concentrations to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel acid amide fungicide.[1] Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1] This disruption of cellular respiration leads to a reduction in ATP production, ultimately causing cellular dysfunction and death in target organisms.

Q2: How do I prepare a stock solution of this compound for my bioassay?

A2: Due to its hydrophobic nature, this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in the aqueous assay medium to achieve the desired final concentrations. It is crucial to ensure the final solvent concentration in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects.

Q3: What are typical working concentrations for this compound in in vitro assays?

A3: The optimal working concentration of this compound is highly dependent on the specific bioassay, organism, or cell type being tested. Based on available literature, effective concentrations can range from the low micromolar to the high micromolar range. For example, in studies with the nematode Caenorhabditis elegans, concentrations of 0.2, 1.0, and 5.0 mg/L have been shown to elicit toxic effects and inhibit succinate dehydrogenase. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Can this compound's activity be influenced by the assay conditions?

A4: Yes, factors such as pH, temperature, and incubation time can significantly impact the apparent activity of this compound. For enzyme-based assays, it is critical to maintain optimal conditions for the succinate dehydrogenase enzyme. For cell-based or whole-organism assays, ensure that the culture or incubation conditions are suitable for the biological system and are kept consistent across experiments.

Troubleshooting Guides

This section addresses common issues that may be encountered when working with this compound in bioassays.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Activity Observed 1. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. 2. Compound Precipitation: Poor solubility may lead to the compound precipitating out of the assay medium. 3. Degradation of this compound: The compound may be unstable under the experimental conditions. 4. Inactive Enzyme/Cells: The target enzyme or biological system may not be active.1. Perform a dose-response experiment with a wider range of concentrations. 2. Visually inspect for precipitate. Optimize the final solvent concentration and consider using a stepwise dilution protocol. 3. Prepare fresh stock solutions and minimize exposure to light and extreme temperatures. 4. Run a positive control for enzyme activity or cell viability to ensure the assay system is working correctly.
High Background Signal 1. Reagent Contamination: Assay reagents may be contaminated with reducing agents. 2. Autofluorescence/Absorbance: this compound or other components in the assay may interfere with the detection method.1. Prepare fresh reagents using high-purity water. 2. Run a control with this compound in the assay medium without the biological material to check for interference.
Poor Reproducibility 1. Inaccurate Pipetting: Inconsistent volumes of reagents or compounds. 2. Temperature Fluctuations: Inconsistent incubation temperatures. 3. Cell/Organism Viability: Variability in the health of the biological material.1. Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 2. Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature. 3. Standardize cell seeding density and ensure consistent growth conditions.
Unexpected Cytotoxicity 1. High Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) may be toxic to the cells. 2. Off-Target Effects: At high concentrations, this compound may have effects other than SDH inhibition.1. Keep the final DMSO concentration at or below 0.5% and include a solvent control in your experiments. 2. Lower the concentration of this compound and correlate the observed effects with SDH inhibition.

Quantitative Data Summary

The following table summarizes reported working concentrations of this compound and other succinate dehydrogenase inhibitors (SDHIs) in various bioassays. This data can serve as a starting point for designing your experiments.

CompoundAssay TypeOrganism/SystemEffective Concentration (EC50 or other)Reference
This compound Toxicity AssayCaenorhabditis elegans0.2, 1.0, 5.0 mg/L (Caused developmental and reproductive toxicity)[1]
This compound SDH InhibitionCaenorhabditis elegans1.0 and 5.0 mg/L (Significantly reduced SDH activity)[1]
Fluopyram Mycelial Growth InhibitionBotrytis cinereaEC50: 0.03 - 0.29 µg/mL[2]
Benzovindiflupyr Mycelial Growth InhibitionColletotrichum gloeosporioidesEC50: 0.08 - 1.11 µg/mL
Penthiopyrad Mycelial Growth InhibitionColletotrichum gloeosporioidesEC50: 0.45 - 3.17 µg/mL

Experimental Protocols

Succinate Dehydrogenase (SDH) Inhibition Assay (in vitro)

This protocol is adapted for determining the inhibitory activity of this compound on SDH.

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). SDH oxidizes succinate to fumarate, and the released electrons reduce DCPIP, causing a color change from blue to colorless. The rate of this change, measured as a decrease in absorbance at 600 nm, is proportional to SDH activity.

Materials:

  • Mitochondrial fraction isolated from the target organism/tissue

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate solution (e.g., 100 mM)

  • DCPIP solution (e.g., 2 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of assay buffer, succinate, and DCPIP.

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of desired concentrations. Include a DMSO-only control.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of mitochondrial suspension

    • 5 µL of this compound dilution (or DMSO for control)

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: To each well, add 20 µL of 100 mM succinate and 15 µL of 2 mM DCPIP to start the reaction.

  • Measurement: Immediately place the microplate in a reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Fungal Mycelial Growth Inhibition Assay

Principle: This assay determines the effect of this compound on the growth of a fungal mycelium on a solid medium.

Materials:

  • Fungal culture of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (in DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare Amended Media: Autoclave the growth medium and cool it to approximately 50-60°C. Add appropriate volumes of this compound stock solution to achieve the desired final concentrations. Also, prepare control plates with DMSO alone. Pour the media into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Measurement: Incubate the plates at the optimal temperature for the fungus. Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Visualizations

Fluopimomide_Signaling_Pathway cluster_mitochondrion Mitochondrial Inner Membrane This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibition Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC Electron Transfer Succinate Succinate Succinate->SDH Oxidation ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

Experimental_Workflow_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_optimization Optimization Prep_Stock Prepare this compound Stock Solution (in DMSO) Dose_Response Perform Dose-Response Assay (e.g., Mycelial Growth, SDH Inhibition) Prep_Stock->Dose_Response Prep_Cells Prepare Target Organism or Cell Culture Prep_Cells->Dose_Response Data_Collection Collect Data (e.g., Colony Diameter, Absorbance) Dose_Response->Data_Collection Troubleshoot Troubleshoot Issues (e.g., Solubility, Reproducibility) Dose_Response->Troubleshoot Calc_Inhibition Calculate % Inhibition Data_Collection->Calc_Inhibition Det_EC50 Determine EC50/IC50 Calc_Inhibition->Det_EC50 Refine_Protocol Refine Protocol and Select Optimal Concentration Det_EC50->Refine_Protocol Troubleshoot->Refine_Protocol

Caption: Workflow for optimizing this compound working concentrations in bioassays.

References

Technical Support Center: Fluopimomide Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the proper storage and handling of Fluopimomide to ensure its chemical stability and integrity throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place. Keep the container tightly closed and store it in a locked-up area accessible only to authorized personnel. While specific temperature ranges are not provided in the available literature, general best practices for chemical reagents suggest storage at controlled room temperature, avoiding excessive heat.

Q2: How should I handle this compound in the laboratory?

A2: Handle this compound with care, adhering to good laboratory practices. Avoid contact with skin, eyes, and clothing.[1] It is recommended to use personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat.[2] When handling the solid form, avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Q3: What are the known incompatibilities for this compound?

Q4: What should I do in case of a spill?

A4: In case of a spill, ensure the area is well-ventilated. Wear appropriate personal protective equipment. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal. For liquid solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and transfer it to a sealed container for disposal. Prevent the spill from entering drains or waterways.

Q5: How does this compound degrade?

A5: Specific degradation pathways for this compound under laboratory conditions are not extensively documented in publicly available literature. However, like many pesticides, it can be expected to be susceptible to hydrolysis, photolysis, and thermal degradation. Field studies have shown that this compound degrades relatively rapidly in soil.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results This compound degradation due to improper storage.Verify that the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed). Consider re-testing with a fresh batch of the compound.
This compound degradation in solution.Prepare fresh solutions for each experiment. Protect solutions from light and store them at an appropriate temperature (e.g., 2-8 °C) for short-term use. The stability of this compound in various solvents should be experimentally determined.
Appearance of unknown peaks in HPLC analysis Presence of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and develop a stability-indicating HPLC method.
Contamination of the sample or solvent.Use high-purity solvents and properly cleaned glassware. Analyze a solvent blank to rule out contamination.
Changes in physical appearance of the solid (e.g., color change, clumping) Exposure to moisture or light.Discard the reagent if physical changes are observed, as this may indicate degradation. Ensure the storage container is airtight and opaque.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a template for researchers to populate with their own experimental data based on the protocols provided below.

Table 1: Example Stability Data for this compound under Forced Degradation Conditions

Condition Duration Temperature (°C) % Degradation (Example) Major Degradation Products (Example)
Acidic Hydrolysis (0.1 M HCl) 24 hours6015%Peak at RRT 0.85
Basic Hydrolysis (0.1 M NaOH) 8 hours6040%Peak at RRT 0.72
Oxidative (3% H₂O₂) 24 hours2525%Peak at RRT 0.91
Thermal (Solid State) 48 hours805%Minor peaks observed
Photolytic (UV light) 12 hours2530%Peak at RRT 0.78

RRT = Relative Retention Time

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. Researchers should adapt these methods based on their specific experimental needs and available equipment.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact active pharmaceutical ingredient (API) from its degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point for molecules like this compound.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies.

    • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat (e.g., at 60°C).

    • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C).

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to UV light.

  • Method Validation: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.

Protocol 2: Hydrolysis Study

This protocol determines the rate of degradation of this compound in aqueous solutions at different pH values.

  • Prepare buffer solutions at pH 4, 7, and 9.

  • Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Spike the buffer solutions with the this compound stock solution to a known concentration. The final concentration of the organic solvent should be minimal.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 50°C) in the dark.

  • At specified time intervals, withdraw aliquots and analyze them using a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Calculate the degradation rate and half-life at each pH.

Protocol 3: Photostability Study

This protocol assesses the degradation of this compound upon exposure to light.

  • Prepare a solution of this compound in a suitable solvent.

  • Transfer the solution into two sets of transparent vials. Wrap one set of vials in aluminum foil to serve as dark controls.

  • Expose both sets of vials to a light source (e.g., a photostability chamber with a calibrated UV and visible light output).

  • At specific time points, withdraw samples from both the exposed and dark control vials.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Compare the degradation in the exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Start: this compound Sample stock Prepare Stock Solution start->stock stress Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock->stress control Prepare Control Sample stock->control hplc HPLC Analysis (Stability-Indicating Method) stress->hplc control->hplc data Data Acquisition hplc->data peak Peak Purity & Resolution Check data->peak peak->hplc Fail - Optimize Method quant Quantify Degradation peak->quant Pass report Generate Stability Report quant->report

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes This compound This compound Stability temp Temperature This compound->temp humidity Humidity This compound->humidity light Light Exposure This compound->light ph pH (in solution) This compound->ph degradation Chemical Degradation temp->degradation humidity->degradation light->degradation ph->degradation loss Loss of Potency degradation->loss inaccurate Inaccurate Experimental Results loss->inaccurate

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Preventing Degradation of Fluopimomide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Fluopimomide and related pyridinylmethyl-benzamide fungicides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in aqueous solutions during laboratory experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to potential problems you might encounter regarding the stability of this compound in aqueous solutions. The information is based on studies of closely related pyridinylmethyl-benzamide fungicides, such as Fluopicolide, and serves as a general guide.

Q1: My this compound solution seems to be degrading. What are the likely causes?

A1: Degradation of pyridinylmethyl-benzamide fungicides like this compound in aqueous solutions is primarily attributed to photolysis (degradation due to light exposure). Hydrolysis (degradation in water) is generally not a significant factor for this class of compounds under typical experimental conditions. If you suspect degradation, first consider the light exposure your solution has received.

Troubleshooting Steps:

  • Minimize Light Exposure: Protect your solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil.

  • Work in a Dimly Lit Area: When preparing and handling solutions, work in an area with reduced lighting.

  • Evaluate Storage Conditions: Ensure that stored solutions are kept in the dark.

Q2: What is the expected stability of this compound in aqueous solutions at different pH levels?

A2: Based on data from the closely related compound Fluopicolide, this compound is expected to be stable to hydrolysis across a range of pH values. Fluopicolide has been shown to be stable in sterile buffer solutions at pH 4, 7, and 9 for up to 5 days at 50°C, and at pH 5, 7, and 9 for up to 30 days at 25°C.[1] This suggests that pH is not a critical factor for the degradation of this class of fungicides in aqueous solutions under normal laboratory conditions.

Q3: How does temperature affect the stability of this compound in water?

A3: Temperature alone, within a typical laboratory range, is not expected to be a major cause of degradation for this compound in aqueous solutions, as pyridinylmethyl-benzamide fungicides are generally stable to hydrolysis. However, elevated temperatures can sometimes accelerate other degradation processes, such as photolysis, if the solution is also exposed to light.

Troubleshooting Steps:

  • Maintain Recommended Storage Temperatures: Store your stock solutions and experimental samples at the recommended temperature, typically refrigerated (2-8°C) and protected from light.

  • Avoid Excessive Heat During Experiments: If your experimental protocol involves heating, be mindful of the duration and intensity of light exposure during the heating process.

Q4: I have identified a potential degradation product in my this compound solution. What could it be?

A4: The primary degradation product of the related fungicide Fluopicolide is 2,6-dichlorobenzamide (BAM).[1] It is plausible that this compound could undergo a similar degradation, likely through the cleavage of the amide bond, to form a corresponding benzamide derivative. To confirm the identity of the degradation product, analytical techniques such as HPLC-MS/MS would be required.

Q5: How can I prepare a stable aqueous solution of this compound for my experiments?

A5: To prepare a stable aqueous solution, follow these guidelines:

  • Use High-Purity Water: Start with deionized or distilled water to minimize potential contaminants that could interfere with your experiment or the stability of the compound.

  • Control pH (if necessary): While pyridinylmethyl-benzamide fungicides are generally stable across a range of pH values, it is good practice to buffer your solution to a pH relevant to your experimental system to ensure consistency.

  • Protect from Light: Prepare the solution in a dimly lit environment and store it in an amber vial or a container wrapped in foil.

  • Store Properly: Store the solution at a cool temperature (e.g., 4°C) when not in use.

Quantitative Data on Stability

The following table summarizes the stability data for Fluopicolide, a structurally related pyridinylmethyl-benzamide fungicide, which can serve as a reference for understanding the potential stability of this compound.

ConditionpHTemperatureDurationRemaining Parent Compound (%)Reference
Hydrolysis 4, 7, 950°C5 daysNo significant degradation[1]
Hydrolysis 5, 7, 925°C30 daysNo significant degradation[1]
Photolysis 725°C31 days (12h light/dark cycles)83.6%[1]

Aqueous Photolysis Half-Life (DT₅₀) of Fluopicolide:

  • At pH 7, the photolysis half-life is estimated to be approximately 64 days.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general procedure for evaluating the stability of this compound under specific experimental conditions (e.g., varying pH, temperature, and light exposure).

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile or acetone) before diluting with high-purity water to the desired final concentration. This is necessary due to the low aqueous solubility of many fungicides.

  • Preparation of Test Solutions:

    • Prepare a series of aqueous solutions of this compound at the desired concentrations in appropriate buffers (e.g., pH 4, 7, and 9).

    • For photolysis studies, use quartz or borosilicate glass vessels that are transparent to the light source. For hydrolysis and control experiments, use amber glass vials.

  • Incubation Conditions:

    • Hydrolysis: Incubate the test solutions in the dark at controlled temperatures (e.g., 25°C and 50°C).

    • Photolysis: Expose the test solutions to a controlled light source (e.g., a xenon arc lamp simulating sunlight) at a constant temperature. Include dark controls (vials wrapped in aluminum foil) to differentiate between photolytic and hydrolytic degradation.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots from each test solution.

    • Analyze the concentration of this compound and any potential degradation products using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) under each condition.

Visualizations

logical_relationship Troubleshooting Logic for this compound Degradation A Degradation of this compound in Aqueous Solution Suspected B Is the solution exposed to light? A->B C Primary Cause: Photolysis B->C Yes D Is the pH of the solution extreme (highly acidic or alkaline)? B->D No H Solution: Protect from light (use amber vials, work in dim light). C->H E Hydrolysis is unlikely to be the primary cause. D->E No F Is the solution at an elevated temperature? D->F Yes F->E No G Temperature may accelerate photolysis if light is present. F->G Yes G->C

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

experimental_workflow General Workflow for this compound Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution of this compound B Prepare Aqueous Test Solutions (buffered at desired pH) A->B C Hydrolysis Study (Dark, Controlled Temp.) B->C D Photolysis Study (Light, Controlled Temp.) B->D E Dark Control for Photolysis (Wrapped, Controlled Temp.) B->E F Collect Aliquots at Time Intervals C->F D->F E->F G Analyze by HPLC-UV/MS F->G H Determine Concentration and Degradation Products G->H I Calculate Degradation Rate and Half-Life H->I

Caption: Experimental workflow for conducting a stability study of this compound.

degradation_pathway Hypothesized Degradation Pathway of this compound This compound This compound N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,6-difluorobenzamide Degradation_Product Key Degradation Product 2,6-difluorobenzamide This compound->Degradation_Product Photolysis (Amide Bond Cleavage) Other_Fragment Other Fragment (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine This compound->Other_Fragment Photolysis (Amide Bond Cleavage)

Caption: Hypothesized photolytic degradation pathway of this compound.

References

Technical Support Center: Strategies for Overcoming Fluopimomide Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Fluopimomide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in experimental settings?

A1: this compound is a benzamide fungicide used to control a variety of plant pathogens.[1][2] Like many complex organic molecules, it has poor aqueous solubility, which can lead to significant challenges in experimental assays. Problems arising from poor solubility include precipitation of the compound, inaccurate and inconsistent effective concentrations, and consequently, unreliable and irreproducible experimental results.

Q2: Is there any available data on the solubility of this compound in common laboratory solvents?

Q3: What are the initial steps I should take when I observe precipitation of this compound in my aqueous assay buffer?

A3: When you observe precipitation, it is crucial to first confirm that you have not exceeded the solubility limit of this compound in your specific experimental setup. The following initial steps are recommended:

  • Visual Inspection: Carefully inspect your solutions, including stock solutions and final assay dilutions, for any visible precipitate.

  • Solvent Optimization: Ensure you are using an appropriate organic solvent to prepare your stock solution and that the final concentration of this solvent in your aqueous assay buffer is compatible with your experimental system (e.g., cell line, enzyme).

  • Proper Mixing: Ensure thorough mixing after each dilution step. Vortexing or gentle sonication can aid in dissolution.

Troubleshooting Guide for this compound Solubility Issues

This guide provides systematic approaches to troubleshoot and overcome common solubility challenges encountered with this compound.

Issue 1: this compound Precipitates Out of Solution Upon Dilution in Aqueous Buffer
  • Symptom: A visible precipitate forms immediately or over time after diluting the this compound stock solution into the aqueous assay medium.

  • Potential Causes & Solutions:

    • Exceeding Aqueous Solubility: The final concentration of this compound is above its solubility limit in the aqueous buffer.

      • Solution: Determine the maximum soluble concentration of this compound in your final assay medium through a serial dilution test.

    • Solvent Shock: The rapid change in solvent polarity when diluting a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out.

      • Solution 1 (Co-solvents): Prepare the final dilution in an assay buffer containing a small, non-toxic percentage of a water-miscible organic co-solvent.

      • Solution 2 (Serial Dilution): Perform a stepwise serial dilution in the final assay buffer instead of a single large dilution.

    • Low Temperature: The temperature of the aqueous buffer may be too low, reducing the solubility of this compound.

      • Solution: Gently warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: High variability in measurements (e.g., IC50 values) across replicate experiments.

  • Potential Causes & Solutions:

    • Inconsistent Stock Solution: The stock solution may not be fully dissolved or may have precipitated upon storage.

      • Solution: Always ensure your stock solution is completely dissolved before each use. Gentle warming and vortexing can help. Prepare fresh stock solutions regularly and store them appropriately (protected from light and at the recommended temperature).

    • Adsorption to Labware: Hydrophobic compounds like this compound can adsorb to plastic surfaces of plates and tubes, reducing the effective concentration in solution.

      • Solution: Consider using low-adhesion microplates or glassware. Pre-coating the labware with a blocking agent like bovine serum albumin (BSA) in some assays might also be beneficial.

Quantitative Data Summary

While specific solubility data for this compound is limited, the following table provides an estimated solubility ranking based on data for benzamide, a structurally similar compound. This should be used as a guide for initial solvent screening.

SolventEstimated Solubility Ranking for Benzamide
Methanol1 (Highest)
Acetone2
Ethanol3
1-Propanol4
1-Butanol5
Isopropanol6
Isobutanol7
Methyl Acetate8
Ethyl Acetate9
Butyl Acetate10
Acetonitrile11
Water12 (Lowest)

Source: Adapted from solubility data for benzamide.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Solvent Selection: Based on the estimated solubility, select a suitable organic solvent such as methanol or acetone. Dimethyl sulfoxide (DMSO) is also a common choice for preparing stock solutions of poorly soluble compounds.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the selected solvent to the this compound powder.

  • Mixing: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure complete dissolution.

  • Visual Confirmation: Visually inspect the solution to ensure no solid particles are present.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, at an appropriate temperature (typically -20°C or -80°C for long-term storage).

Protocol 2: Determination of Maximum Soluble Concentration in Assay Buffer
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).

  • Serial Dilutions: Prepare a series of 2-fold dilutions of the stock solution in the same organic solvent.

  • Dilution in Assay Buffer: Add a small, fixed volume of each dilution to your final assay buffer (e.g., 1 µL into 99 µL of buffer).

  • Incubation and Observation: Incubate the dilutions under your experimental conditions (e.g., temperature, time).

  • Visual and Instrumental Analysis: Visually inspect each dilution for any signs of precipitation. For a more quantitative assessment, measure the turbidity of each solution using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm). The highest concentration that remains clear is your maximum soluble concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_test Solubility Testing cluster_assay Experimental Assay weigh Weigh this compound dissolve Dissolve in Organic Solvent weigh->dissolve mix Vortex / Sonicate dissolve->mix serial_dilute Serial Dilution in Solvent mix->serial_dilute add_to_buffer Dilute in Aqueous Buffer serial_dilute->add_to_buffer observe Observe for Precipitation add_to_buffer->observe prepare_working Prepare Working Solution (Below Max Solubility) observe->prepare_working run_assay Perform Experiment prepare_working->run_assay

Caption: Experimental workflow for preparing and testing this compound solubility.

signaling_pathway cluster_stress Fungicide-Induced Stress cluster_cellular_targets Cellular Targets cluster_response Fungal Stress Response This compound This compound mitochondria Mitochondrial Respiration This compound->mitochondria cytoskeleton Cytoskeleton Integrity This compound->cytoskeleton ros ROS Production mitochondria->ros cwi_pathway Cell Wall Integrity (CWI) Pathway cytoskeleton->cwi_pathway ros->cwi_pathway apoptosis Apoptosis-like Cell Death ros->apoptosis cwi_pathway->apoptosis

Caption: Representative signaling pathway of fungicide action.

References

Minimizing and assessing off-target effects of Fluopimomide in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fluopimomide Off-Target Effects

Disclaimer: this compound is a benzamide fungicide developed for agricultural use to control plant pathogens such as downy mildew and late blight.[1][2] Its primary mechanism of action is the inhibition of succinate dehydrogenase in fungi.[3] The following guide uses this compound as a representative small molecule to create a framework for assessing and minimizing off-target effects in a preclinical drug discovery context. The experimental data and pathways are hypothetical and for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound is an agricultural fungicide belonging to the benzamide chemical class.[1] It is used to control a range of plant diseases caused by fungi and oomycetes.[4] Its intended, or "on-target," mechanism of action is the inhibition of the succinate dehydrogenase (SDHI) enzyme, a key component of the mitochondrial respiratory chain in fungi.

Q2: What are "off-target" effects and why are they a major concern in drug development? A2: Off-target effects occur when a small molecule interacts with unintended biological targets in addition to its primary therapeutic target. These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, reduced therapeutic efficacy, and potential toxicity or adverse side effects in a clinical setting. Early identification and mitigation of off-target effects are critical for developing safe and effective therapies.

Q3: How can I begin to assess the potential off-target profile of my compound? A3: A multi-faceted approach is recommended, starting with computational methods and progressing to experimental validation.

  • In Silico Prediction: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of your compound. These methods compare the molecule's features against libraries of known protein targets.

  • In Vitro Screening: Screen the compound against a broad panel of purified proteins, such as kinases or G-protein coupled receptors (GPCRs). Kinase panels are common as kinases are frequent off-targets for many small molecules.

  • Cell-Based Assays: Employ phenotypic screening in various cell lines to observe the compound's overall effect on cellular health and function. This can provide clues about its biological activities beyond the intended target.

Q4: How can I distinguish between cellular toxicity caused by the intended (on-target) effect versus an unintended (off-target) effect? A4: Distinguishing between on-target and off-target toxicity is a key challenge. Strategies include:

  • Counter-Screening: Test your compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.

  • Rescue Experiments: Overexpress the intended target in the cells. If this does not rescue the cells from the compound's toxic effects, it suggests the involvement of other targets.

  • Use of Structurally Unrelated Inhibitors: Use a different compound that inhibits the same target but has a distinct chemical structure. If this second compound does not produce the same toxic phenotype, the toxicity of your original compound is likely due to off-target binding.

Troubleshooting Guide

IssuePotential CauseRecommended Action
1. High toxicity observed in cell viability assays at concentrations required for on-target inhibition. Off-Target Toxicity Screen the compound against a known panel of toxicity-related proteins (e.g., hERG, CYP enzymes). Perform a counter-screen in a cell line lacking the intended target.
On-Target Toxicity Modulate the expression of the intended target (e.g., via siRNA or CRISPR knockdown). If this phenocopies the observed toxicity, the effect is likely on-target.
Experimental Artifact Verify the final concentration of the compound and the solvent (e.g., DMSO). Ensure the solvent concentration is consistent across all wells and below toxic levels. Review cell seeding density and assay incubation times.
2. An unexpected cellular phenotype is observed that does not align with the known function of the intended target. Compound has Unknown Off-Targets Perform an unbiased, proteome-wide target identification experiment, such as affinity-capture mass spectrometry, to identify all protein binding partners.
Indirect Effect of On-Target Inhibition The inhibition of the primary target can cause downstream or feedback effects on other signaling pathways. Map the known signaling pathway of your target and use inhibitors for related pathways to de-convolute the effects.
3. In vitro biochemical assay results (e.g., high potency) do not correlate with cell-based assay results (e.g., low potency). Poor Cell Permeability The compound may not be efficiently crossing the cell membrane. Perform a cell permeability assay (e.g., PAMPA) to assess its ability to enter the cell.
Compound Efflux The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). Co-incubate with known efflux pump inhibitors to see if cellular potency increases.
Compound Metabolism The compound may be rapidly metabolized into an inactive form within the cell. Analyze compound stability in cell lysates or culture medium over time using LC-MS.

Quantitative Data Summary

The following table presents hypothetical data from an in vitro kinase profiling screen for a "this compound-like" compound, illustrating how to present off-target screening results.

Table 1: Hypothetical Kinase Selectivity Profile of Compound "this compound-X"

TargetIC₅₀ (nM)Target ClassComments
Primary Target (e.g., a fungal kinase) 15 On-Target High Potency
Off-Target Kinase 1850Off-TargetModerate off-target activity
Off-Target Kinase 21,250Off-TargetWeak off-target activity
Off-Target Kinase 32,300Off-TargetWeak off-target activity
Off-Target Kinase 4>10,000Off-TargetNo significant activity
Off-Target Kinase 5>10,000Off-TargetNo significant activity
(Data is for illustrative purposes only)

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

This protocol is used to assess the overall health and metabolic activity of cells after treatment with a compound.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound (or the test compound) in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a duration relevant to the experimental goals (e.g., 24, 48, or 72 hours).

  • Assay: Add Resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubation: Return the plate to the incubator for 1-4 hours, allowing viable cells to metabolize Resazurin into the fluorescent product, Resorufin.

  • Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vitro Radiometric Kinase Profiling

This protocol is a gold-standard method to determine a compound's inhibitory activity against a panel of purified kinases.

  • Plate Preparation: Prepare serial dilutions of the test compound in DMSO. In a 96-well or 384-well plate, add the kinase reaction buffer.

  • Compound Addition: Add the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase Addition: Add the purified recombinant kinase to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Kₘ for each kinase.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control and determine the IC₅₀ value for each kinase.

Visualizations

Off_Target_Assessment_Workflow start Start: Small Molecule (e.g., this compound) in_silico In Silico Screening (Target Prediction) start->in_silico in_vitro In Vitro Profiling (e.g., Kinase Panel) start->in_vitro in_silico->in_vitro cell_based Cell-Based Assays (Phenotypic Screening) in_vitro->cell_based decision Analyze Data: Identify & Prioritize Off-Targets cell_based->decision proteomics Proteomics Approach (Affinity-Capture MS) validation Target Validation (siRNA, Overexpression) proteomics->validation validation->decision decision->proteomics Unexpected Phenotype? optimization Lead Optimization (Improve Selectivity) decision->optimization Off-Targets Identified?

Caption: Workflow for comprehensive off-target identification.

Troubleshooting_Toxicity start Issue: Unexpected Cellular Toxicity question1 Does toxicity persist in a cell line lacking the target? start->question1 off_target Conclusion: Toxicity is Likely OFF-TARGET question1->off_target  Yes on_target_path Conclusion: Toxicity is Likely ON-TARGET question1->on_target_path No   action1 Action: Perform unbiased proteomics to identify off-targets off_target->action1 action2 Action: Validate with target knockdown (siRNA/CRISPR) on_target_path->action2

Caption: Decision tree for troubleshooting cellular toxicity.

Signaling_Pathway_Example cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway TargetA Target A Downstream1 Downstream Effector 1 TargetA->Downstream1 PhenotypeA Expected Phenotype Downstream1->PhenotypeA TargetB Off-Target B Downstream2 Downstream Effector 2 TargetB->Downstream2 PhenotypeB Unexpected Phenotype Downstream2->PhenotypeB Compound This compound-X Compound->TargetA Inhibits (On-Target) Compound->TargetB Inhibits (Off-Target)

Caption: Distinguishing on-target vs. off-target pathways.

References

Technical Support Center: Investigating and Managing Fluopimomide Resistance in Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in investigating and managing resistance to the fungicide Fluopimomide in fungal isolates.

Quick Links

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Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Phenotypic Assays (MIC/EC50 Determination)

  • Question: My MIC/EC50 values for susceptible (wild-type) isolates are highly variable between experiments. What could be the cause?

    • Answer: Inconsistent inoculum preparation is a common cause of variability. Ensure that the spore or mycelial suspension is homogenous and quantified accurately before inoculation. The age of the culture and the growth medium used can also impact results. Refer to the detailed protocol for --INVALID-LINK-- for standardization. Additionally, issues with the serial dilution of this compound can lead to inaccuracies. Always prepare fresh stock solutions and verify your dilution calculations.

  • Question: I am not observing a clear dose-response curve in my assays, making it difficult to calculate an accurate EC50 value. What should I do?

    • Answer: A flat or erratic dose-response curve can result from several factors. Firstly, ensure the concentrations of this compound you are testing are appropriate for the expected sensitivity of your fungal species. You may need to broaden or narrow the concentration range. Secondly, insufficient incubation time can lead to a lack of observable growth inhibition. Conversely, excessively long incubation can allow for the degradation of the fungicide or the development of trailing growth, which can obscure the endpoint. It is also crucial to ensure thorough mixing of the fungicide in the growth medium.

  • Question: I am observing "trailing growth" (low levels of persistent growth at concentrations above the MIC) in my broth microdilution assays. How should I interpret these results?

    • Answer: Trailing growth can complicate the determination of MIC endpoints. It is often recommended to read the MIC at the lowest concentration that produces a significant (e.g., ≥50% or ≥90%) reduction in growth compared to the control, rather than complete inhibition. The appropriate endpoint can depend on the specific fungus and assay conditions. It is important to be consistent in your reading method across all isolates and experiments.

Molecular Assays (Resistance Mutation Detection)

  • Question: My PCR amplification of the V-ATPase subunit a gene is failing for some isolates. What are the possible reasons?

    • Answer: PCR failure can be due to poor DNA quality, inhibitors in the DNA extract, or issues with the primers. Ensure your DNA extraction method yields pure, high-molecular-weight DNA. If inhibition is suspected, try diluting the DNA template. Primer design is also critical; verify that your primers are specific to the target gene in your fungal species and that the annealing temperature is optimized.

  • Question: I am getting ambiguous sequencing results around the G767 and K847 codons in the V-ATPase subunit a gene. How can I resolve this?

    • Answer: Ambiguous sequencing data can result from mixed cultures, poor quality sequencing reads, or technical issues with the sequencing process. First, ensure your fungal isolate is a pure culture through single-spore isolation. If the issue persists, re-amplify and re-sequence the PCR product. It may also be beneficial to sequence both the forward and reverse strands to confirm the nucleotide sequence. For a more targeted approach, consider using a technique like allele-specific PCR.

Frequently Asked Questions (FAQs)

About this compound and its Mode of Action

  • What is the mode of action of this compound?

    • This compound is a pyridinylmethyl-benzamide fungicide.[1][2] Its biochemical target in the oomycete Phytophthora capsici has been identified as the V-ATPase subunit a (PcVHA-a).[2]

This compound Resistance

  • What are the known mechanisms of resistance to this compound?

    • In Phytophthora capsici, resistance to this compound has been associated with specific point mutations in the target protein, V-ATPase subunit a. The identified mutations are G767E and K847R.[2]

  • Is there cross-resistance between this compound and other fungicides?

    • Yes, cross-resistance has been observed between this compound and fluopicolide in Phytophthora capsici.[2] No cross-resistance was detected between this compound and other classes of fungicides in the same study.

  • What is the expected range of MIC/EC50 values for this compound?

    • The sensitivity to this compound can vary between fungal species and even between isolates of the same species. For susceptible (wild-type) isolates of Phytophthora capsici, a mean EC50 value of 5.1892 ± 2.2613 μg/mL has been reported. Refer to the --INVALID-LINK-- for more details.

Experimental Design

  • How can I select for this compound-resistant mutants in the lab?

    • Resistant mutants can be generated through fungicide adaptation, which involves repeatedly exposing a fungal culture to gradually increasing concentrations of this compound. This process selects for individuals with mutations that confer resistance.

  • How do I assess the fitness cost of this compound resistance?

    • Fitness cost is evaluated by comparing various life-history traits of resistant and sensitive isolates in the absence of the fungicide. Key parameters to measure include mycelial growth rate, sporulation, spore germination, and pathogenicity. A significant reduction in any of these parameters in the resistant isolate compared to the sensitive wild-type suggests a fitness cost associated with the resistance mutation.

Data Tables

Table 1: EC50 Values of this compound and Related Fungicides against Various Fungal Pathogens

Fungal SpeciesFungicideSusceptibility StatusEC50 (µg/mL)Reference(s)
Phytophthora capsiciThis compoundSusceptible (Wild-Type)Mean: 5.1892 ± 2.2613
Phytophthora capsiciFluopicolideSusceptible (Wild-Type)Mean: 0.17
Botrytis cinereaFlorylpicoxamidSusceptible (Wild-Type)Mean: 0.04 ± 0.017

Note: Data for resistant isolates of P. capsici and for other fungal species with this compound are currently limited in the public domain. This table will be updated as more information becomes available.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution

This protocol is a generalized method for determining the MIC of this compound against filamentous fungi. It should be optimized for your specific fungal species of interest.

Materials:

  • 96-well microtiter plates

  • Fungal isolate(s) of interest

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile solvent (for control wells)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile water or a wetting agent and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final working concentration (e.g., 1 x 10^4 to 5 x 10^4 spores/mL) in the appropriate liquid growth medium.

  • Plate Preparation:

    • Add 100 µL of the liquid growth medium to all wells of a 96-well plate.

    • In the first column of wells, add an additional 100 µL of the growth medium containing this compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • The eleventh column will serve as a growth control (no fungicide). Add 100 µL of medium containing the same concentration of solvent used for the fungicide stock.

    • The twelfth column will serve as a sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared spore suspension to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the fungal species in the dark.

    • Incubation time will vary depending on the growth rate of the fungus (typically 48-72 hours).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • The MIC endpoint is often defined as the concentration that inhibits growth by ≥50% or ≥90% relative to the control.

Protocol 2: Allele-Specific PCR for Detection of G767E and K847R Mutations in P. capsici

This protocol provides a method for the rapid detection of the known point mutations conferring this compound resistance in Phytophthora capsici.

1. Primer Design:

  • Design a set of primers for each mutation. This will include:

    • A common reverse primer.

    • Two forward primers: one specific for the wild-type allele and one specific for the mutant allele. The 3'-most nucleotide of the allele-specific primers should correspond to the mutation site.

2. DNA Extraction:

  • Extract high-quality genomic DNA from a pure culture of the P. capsici isolate.

3. PCR Amplification:

  • Perform two separate PCR reactions for each isolate, one with the wild-type specific forward primer and the common reverse primer, and the other with the mutant-specific forward primer and the common reverse primer.

  • A control PCR amplifying a conserved gene should also be performed to ensure DNA quality.

PCR Reaction Mix (Example):

ComponentFinal Concentration
2x PCR Master Mix1x
Forward Primer (10 µM)0.5 µM
Reverse Primer (10 µM)0.5 µM
Template DNA50-100 ng
Nuclease-free waterto final volume

PCR Cycling Conditions (Example - to be optimized):

  • Initial Denaturation: 95°C for 5 minutes

  • 35 cycles of:

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55-65°C for 30 seconds (optimize for primer set)

    • Extension: 72°C for 1 minute

  • Final Extension: 72°C for 5 minutes

4. Gel Electrophoresis:

  • Analyze the PCR products on an agarose gel.

  • The presence of a band in the reaction with the wild-type specific primer indicates a susceptible isolate.

  • The presence of a band in the reaction with the mutant-specific primer indicates a resistant isolate.

  • The presence of bands in both reactions suggests heterozygosity for the mutation.

Diagrams

Fluopimomide_Resistance_Workflow cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis cluster_fitness Fitness Analysis isolate Fungal Isolate mic_assay MIC/EC50 Assay isolate->mic_assay dna_extraction DNA Extraction isolate->dna_extraction phenotype Determine Susceptible or Resistant Phenotype mic_assay->phenotype fitness_assay Compare Growth, Sporulation, Pathogenicity phenotype->fitness_assay management Resistance Management Strategy phenotype->management Inform Resistance Management Strategy pcr PCR of Target Gene (V-ATPase subunit a) dna_extraction->pcr sequencing DNA Sequencing or Allele-Specific PCR pcr->sequencing mutation_analysis Analyze for Resistance Mutations (G767E, K847R) sequencing->mutation_analysis mutation_analysis->fitness_assay mutation_analysis->management Inform Resistance Management Strategy fitness_cost Determine Fitness Cost fitness_assay->fitness_cost

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_MIC cluster_inoculum Inoculum Issues cluster_assay Assay Condition Issues start Inconsistent MIC/EC50 Results check_homogeneity Ensure Homogenous Spore/Mycelial Suspension start->check_homogeneity check_dilutions Verify Fungicide Serial Dilutions start->check_dilutions quantify_inoculum Accurately Quantify Inoculum check_homogeneity->quantify_inoculum culture_age Standardize Culture Age quantify_inoculum->culture_age solution Consistent and Reproducible Results culture_age->solution incubation_time Optimize Incubation Time check_dilutions->incubation_time mixing Ensure Thorough Mixing in Media incubation_time->mixing mixing->solution

Caption: Troubleshooting logic for inconsistent MIC/EC50 results.

References

Enhancing the efficacy of Fluopimomide with chemical adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the efficacy of the fungicide Fluopimomide with chemical adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a chemical adjuvant when used with this compound?

A1: Chemical adjuvants are non-pesticidal agents added to a spray mixture to improve the performance of the active ingredient, this compound. Their primary functions include enhancing spray droplet adhesion and spreading on the plant surface, increasing the penetration of the fungicide into the plant tissue or pathogen, and improving the overall stability of the spray formulation.[1][2][3] This leads to better coverage and potentially a more potent fungicidal effect.

Q2: this compound is effective against oomycetes. What class of chemical adjuvants should I consider for initial screening?

A2: For foliar applications against oomycete pathogens, non-ionic surfactants (NIS) and organosilicone surfactants are excellent starting points.[2][4] Non-ionic surfactants reduce the surface tension of spray droplets, leading to better wetting and spreading on waxy leaf surfaces. Organosilicone surfactants, often called "super-spreaders," are even more effective at reducing surface tension and can significantly increase the leaf surface area covered by the fungicide. For soil-borne pathogens, soil surfactants can help improve the distribution of this compound in the root zone.

Q3: How can I quantitatively determine if an adjuvant is enhancing this compound's efficacy?

A3: The interaction between this compound and an adjuvant can be classified as synergistic, additive, or antagonistic. A synergistic effect, where the combined effect is greater than the sum of their individual effects, is the desired outcome. This is typically determined in vitro using a checkerboard assay to calculate the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤0.5 indicates synergy.

Q4: Can adding an adjuvant to this compound cause harm to the host plant?

A4: Yes, phytotoxicity can occur if the wrong adjuvant is used or if the concentration is too high. It is crucial to conduct small-scale crop safety trials. Signs of phytotoxicity include leaf burn, spotting, or stunted growth. Always include a control group treated with the adjuvant alone to distinguish its effects from the fungicide-adjuvant combination.

Q5: My in vitro results show synergy, but my greenhouse results are inconsistent. What should I check?

A5: Discrepancies between lab and greenhouse results are common. Factors to investigate include:

  • Spray Coverage: Inadequate coverage on all plant surfaces, especially the undersides of leaves, can drastically reduce efficacy. Use water-sensitive paper to check your spray distribution.

  • Environmental Conditions: High UV radiation, rainfall shortly after application, or extreme temperatures can degrade the active ingredient or wash it off the plant surface.

  • Disease Pressure: Very high disease pressure in the greenhouse may overwhelm the fungicide, even with an adjuvant. Ensure your disease levels in the untreated control are significant but not so high that they make treatment differences impossible to discern.

  • Water Quality: The pH of your water can affect the stability and efficacy of the fungicide. A neutral pH is generally recommended.

Troubleshooting Guide

Problem / SymptomProbable Cause(s)Recommended Solution(s)
Inconsistent or Poor Disease Control in Greenhouse/Field 1. Inadequate Spray Coverage: The fungicide-adjuvant mix is not reaching all parts of the plant, particularly lower leaves or their undersides. 2. Sub-optimal Adjuvant Choice: The selected adjuvant may not be effective for the specific plant-pathogen system. 3. Environmental Factors: Rainfall, high UV light, or extreme temperatures are reducing the persistence of this compound. 4. Fungicide Resistance: The pathogen population may have reduced sensitivity to this compound.1. Perform a spray coverage test with water-sensitive paper. Adjust nozzle type, pressure, and spray volume to ensure thorough, uniform coverage. 2. Screen a different class of adjuvants (e.g., switch from a standard NIS to an organosilicone surfactant). 3. Check weather conditions. Consider using a "sticker" adjuvant, which can improve rainfastness and reduce UV degradation. 4. Test the pathogen population for resistance. Rotate this compound with fungicides that have a different mode of action.
Signs of Phytotoxicity on Host Plant (e.g., Leaf Burn, Stunting) 1. Adjuvant Concentration is Too High: The rate of the adjuvant is causing damage to the plant tissue. 2. Inherent Sensitivity: The specific plant species or cultivar may be sensitive to the chosen adjuvant. 3. Environmental Stress: Applying the mixture to plants under drought or heat stress can increase the risk of phytotoxicity.1. Reduce the concentration of the adjuvant in the spray mixture and repeat the application on a small test plot. 2. Test a different type of adjuvant (e.g., a crop oil concentrate might be more aggressive than a non-ionic surfactant). Include a "plant + adjuvant only" control to isolate the source of the damage. 3. Ensure plants are well-watered and not under stress before application. Apply during cooler parts of the day.
This compound Precipitates in Spray Tank 1. Poor Formulation/Solubility: The adjuvant and the this compound formulation are not compatible. 2. Incorrect Mixing Order: The order in which components are added to the tank can affect the stability of the mixture. 3. Water Quality Issues: Hard water (high in calcium and magnesium) or improper pH can cause precipitation.1. Perform a jar test with the intended components before mixing a full tank to check for compatibility. 2. Follow the standard mixing order: first, water conditioners, then wettable powders/granules, followed by liquids/emulsifiable concentrates, and finally activator adjuvants like surfactants. 3. Use a water conditioning agent if you have hard water. Buffer the water to a neutral pH if it is highly acidic or alkaline.

Experimental Protocols

Protocol 1: In Vitro Synergy Screening via Checkerboard Microdilution Assay

Objective: To quantitatively assess the interaction between this compound and a chemical adjuvant against a target pathogen in vitro.

Materials:

  • This compound (analytical grade)

  • Candidate chemical adjuvant (e.g., Non-Ionic Surfactant)

  • Target pathogen culture (e.g., Phytophthora infestans)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Clarified V8 juice broth)

  • Spectrophotometer (plate reader)

  • Sterile solvents (e.g., DMSO for stock solutions)

Methodology:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the adjuvant in a suitable solvent.

  • Prepare Serial Dilutions:

    • This compound (Drug A): In a 96-well plate, create a two-fold serial dilution of this compound along the x-axis (e.g., columns 1-10) in the liquid growth medium. Column 11 should contain medium with no drug (adjuvant-only control), and column 12 should be a medium-only sterility control.

    • Adjuvant (Drug B): Create a two-fold serial dilution of the adjuvant down the y-axis (e.g., rows A-G). Row H should contain medium with no adjuvant (this compound-only control).

  • Create Checkerboard: The combination of dilutions will create a matrix where each well (A1 through G10) contains a unique concentration of both this compound and the adjuvant.

  • Inoculation: Prepare a standardized inoculum of the pathogen (e.g., zoospore suspension of P. infestans at 1 x 10⁴ spores/mL). Add the inoculum to all wells except the sterility control (column 12).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 18°C in the dark) for a period sufficient for growth to be visible in the drug-free control wells (row H, column 11).

  • Data Collection: Determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) for each well by measuring absorbance with a plate reader or by visual assessment. The MIC is the lowest concentration that completely inhibits growth.

  • Data Analysis:

    • Determine the MIC of this compound alone (MICa) and the adjuvant alone (MICb).

    • For each well showing inhibition, note the concentrations of this compound (Ca) and the adjuvant (Cb).

    • Calculate the Fractional Inhibitory Concentration (FIC) for each combination: FICa = Ca / MICa and FICb = Cb / MICb.

    • Calculate the FICI: FICI = FICa + FICb .

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Protocol 2: Greenhouse Efficacy Validation

Objective: To validate the efficacy of a synergistic this compound-adjuvant combination on host plants.

Materials:

  • Healthy, susceptible host plants of uniform size and age.

  • Pathogen inoculum.

  • This compound and the synergistic adjuvant identified in Protocol 1.

  • Calibrated sprayer.

  • Controlled environment greenhouse.

Methodology:

  • Plant Propagation: Grow plants to a susceptible stage under optimal conditions.

  • Treatment Groups: Prepare at least five treatment groups with multiple replicates (e.g., 5-10 plants per group):

    • Untreated, Uninoculated Control

    • Untreated, Inoculated Control

    • This compound alone

    • Adjuvant alone

    • This compound + Adjuvant combination

  • Application: Prepare spray solutions for each treatment group at the desired concentrations. Spray plants to the point of runoff, ensuring complete coverage. Let the plants dry completely.

  • Inoculation: 24 hours after treatment, inoculate the plants (except the uninoculated control) with a standardized pathogen inoculum.

  • Incubation: Place plants in a high-humidity environment conducive to disease development for the required period.

  • Data Collection: After a set incubation period (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected). Other metrics like plant height or dry weight can also be measured.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the inoculated control. Use statistical analysis (e.g., ANOVA with a post-hoc test) to determine if the this compound + Adjuvant combination provides a statistically significant improvement in disease control compared to this compound alone.

Data Presentation Tables

The following tables are templates for organizing and presenting your experimental data.

Table 1: In Vitro Synergy Analysis using FICI

Adjuvant TypeAdjuvant Conc. (µg/mL)This compound Conc. (µg/mL)% InhibitionFICI ValueInteraction
e.g., NIS0.50.12595%0.375Synergy
e.g., NIS0.250.2598%0.5Additive
Record your data here
Record your data here
MIC of this compound alone: ValueMIC of Adjuvant alone: Value

Caption: Summary of Fractional Inhibitory Concentration Index (FICI) values for combinations of this compound and a candidate adjuvant.

Table 2: Greenhouse Efficacy Trial Results

Treatment GroupApplication Rate (a.i.)Mean Disease Severity (%)Standard Deviation% Disease Control
Inoculated ControlN/A85.28.40%
This compound50 g/ha35.55.158.3%
Adjuvant0.1% v/v82.17.93.6%
This compound + Adjuvant50 g/ha + 0.1% v/v15.33.882.1%
Record your data here

Caption: Efficacy of this compound with and without a chemical adjuvant in controlling disease under greenhouse conditions.

Visualizations

Adjuvant_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Greenhouse Validation A Select Candidate Adjuvants (e.g., NIS, MSO, Organosilicones) B Determine MIC/EC50 of This compound & Adjuvants Alone A->B C Perform Checkerboard Assay (this compound + Adjuvant) B->C D Calculate FICI to Determine Interaction C->D E Identify Synergistic Combinations (FICI <= 0.5) D->E F Conduct Crop Safety Trial (Adjuvant Alone) E->F Proceed if Synergy Found G Perform Efficacy Trial on Inoculated Plants F->G H Assess Disease Severity & Plant Health G->H I Statistical Analysis of Disease Control H->I J Confirm Enhanced Efficacy I->J

Caption: Workflow for screening and validating chemical adjuvants to enhance this compound efficacy.

Fluopimomide_Mechanism cluster_0 Oomycete Cell This compound This compound Spectrin Spectrin-like Proteins (Structural Integrity) This compound->Spectrin Targets Adjuvant Chemical Adjuvant (e.g., Surfactant) Adjuvant->this compound Enhances Penetration Membrane Cell Membrane Spectrin->Membrane Maintains Disruptions Spectrin->Disruptions Cytoplasm Cytoplasm DisruptedSpectrin Delocalized Proteins Instability Membrane Instability & Leakage DisruptedSpectrin->Instability Leads to Death Cell Death Instability->Death Disruptions->DisruptedSpectrin Causes Redistribution

Caption: Proposed mechanism of action for this compound in oomycete cells.

References

Determining the degradation half-life of Fluopimomide under various environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the environmental degradation half-life of Fluopimomide.

Quantitative Data Summary

The following tables summarize the degradation half-life of this compound under various environmental conditions based on available data.

Table 1: Degradation Half-Life of this compound in Soil and Water

Environmental CompartmentConditionHalf-Life (t½)Data Source
SoilAerobic Metabolism151.7 days (mean)
WaterHydrolysis131 days
WaterAqueous Photolysis31 days
Aquatic SedimentAnaerobic MetabolismStable

Experimental Protocols

Below are detailed methodologies for key experiments to determine the degradation half-life of this compound. These are representative protocols based on regulatory guidelines.

Aerobic Soil Metabolism Study

Objective: To determine the rate of aerobic degradation of this compound in soil.

Methodology:

  • Soil Selection: Use a minimum of three different soil types with varying textures (e.g., sandy loam, silt loam, clay), organic matter content, and pH to represent different agricultural conditions.

  • Test Substance: Apply ¹⁴C-labeled this compound uniformly to the soil samples. The application rate should be equivalent to the maximum recommended field application rate.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate airflow.

  • Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

  • Analysis: Quantify the amount of parent this compound and major metabolites using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Calculate the degradation half-life (DT₅₀) using first-order kinetics.

Aerobic_Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_selection Select & Characterize Soils test_substance Prepare 14C-Fluopimomide soil_treatment Apply to Soil Samples test_substance->soil_treatment incubation Incubate at Controlled Temp & Moisture soil_treatment->incubation sampling Collect Samples Over Time incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS/MS Analysis extraction->analysis data_analysis Calculate Half-Life (DT50) analysis->data_analysis

Caption: Experimental workflow for an aerobic soil metabolism study.

Aqueous Photolysis Study

Objective: To determine the rate of degradation of this compound in water due to sunlight.

Methodology:

  • Test Solution: Prepare a sterile aqueous buffer solution (e.g., pH 7) containing a known concentration of ¹⁴C-labeled this compound.

  • Light Source: Use a light source that simulates natural sunlight (e.g., xenon arc lamp) with a defined spectrum and intensity.

  • Exposure: Irradiate the test solutions at a constant temperature (e.g., 25°C).

  • Control Samples: Prepare control samples that are kept in the dark to account for non-photolytic degradation.

  • Sampling: Collect samples from both irradiated and dark control solutions at various time points.

  • Analysis: Analyze the samples using HPLC-MS/MS to determine the concentration of this compound.

  • Data Analysis: Calculate the photolysis half-life, correcting for any degradation observed in the dark controls.

Aqueous_Photolysis_Workflow cluster_setup Setup cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare this compound Aqueous Solution irradiation Irradiate with Simulated Sunlight prep_solution->irradiation prep_controls Prepare Dark Controls dark_incubation Incubate Controls in Darkness prep_controls->dark_incubation sampling Collect Samples Periodically irradiation->sampling dark_incubation->sampling analysis HPLC-MS/MS Analysis sampling->analysis calculation Calculate Photolysis Half-Life analysis->calculation Troubleshooting_Logic cluster_soil Soil Studies cluster_aqueous Aqueous Studies cluster_general General Issues start Unexpected Degradation Results check_microbes Verify Microbial Activity start->check_microbes check_light Verify Light Source start->check_light check_application Uniform Application? start->check_application check_soil_props Assess Soil Properties (pH, OM) check_microbes->check_soil_props check_env_cond Check Temp. & Moisture check_soil_props->check_env_cond check_vessel Check Test Vessel Material check_light->check_vessel check_dark_control Compare to Dark Control check_vessel->check_dark_control check_matrix Homogeneous Matrix? check_application->check_matrix check_extraction Consistent Extraction? check_matrix->check_extraction

Technical Support Center: Fluorescence In Situ Hybridization (FISH) on Fluopimomide-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers performing Fluorescence In Situ Hybridization (FISH) on tissues treated with Fluopimomide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges you may encounter during your experiments. Given the limited direct data on the effects of this compound on tissues for FISH applications, this guide focuses on general principles for optimizing protocols for compromised or chemically-treated samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my tissue samples for FISH?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide used to control a broad spectrum of fungal diseases in plants by inhibiting mitochondrial respiration.[1][2] While its primary mode of action is targeted at fungal mitochondria, the effects of residual chemical on animal or human tissues for molecular assays like FISH are not well-documented. Potential, though unconfirmed, effects could include alterations to cellular or extracellular matrix proteins, which may impact tissue integrity, probe accessibility, and autofluorescence.

Q2: I am observing weak or no signal in my this compound-treated samples. What are the likely causes?

A2: Weak or no signal is a common issue in FISH and can be exacerbated in treated tissues.[3] The primary causes are often related to:

  • Insufficient Permeabilization: The tissue may not be adequately digested to allow the probe to access the target DNA sequence. This could be due to cross-linking of proteins caused by the chemical treatment.

  • Over-fixation: While necessary to preserve morphology, excessive fixation can mask the target DNA.[4][5]

  • Inefficient Denaturation: The target DNA and/or the probe may not be fully single-stranded, preventing hybridization.

  • Probe Degradation: Ensure your probe is correctly stored and has not been subjected to excessive freeze-thaw cycles.

Q3: My samples have very high background fluorescence, making it difficult to see the specific signal. How can I reduce it?

A3: High background can be caused by several factors, including:

  • Autofluorescence: Tissues, particularly those that have been fixed for extended periods, can exhibit natural fluorescence. Some chemical compounds may also fluoresce.

  • Non-specific Probe Binding: The probe may be binding to non-target sequences.

  • Inadequate Washing: Post-hybridization washes are critical to remove unbound probes.

Q4: The morphology of my cells and tissues looks poor after the FISH procedure. What could be the cause?

A4: Poor morphology is often a result of harsh pre-treatment steps. Over-digestion with proteolytic enzymes (like pepsin or proteinase K) can destroy cellular structures. It is crucial to find a balance between permeabilizing the tissue for probe entry and preserving the morphological context.

Troubleshooting Guide

This guide addresses common problems encountered when performing FISH on tissues potentially compromised by chemical treatments like this compound.

Problem 1: Weak or No FISH Signal
Possible Cause Recommended Solution Quantitative Parameter to Adjust
Insufficient Permeabilization Increase the duration or concentration of the protease digestion step. It is critical to optimize this step as different tissues have different requirements.Protease (Pepsin/Proteinase K) Incubation Time: Increase in increments of 5-10 minutes. Protease Concentration: Increase concentration by 10-20%.
Over-fixation If possible, reduce the fixation time for future samples. For existing FFPE blocks, consider antigen retrieval methods.Fixation Time: Aim for <24 hours in 10% neutral buffered formalin. Heat Pretreatment: Increase time in pre-treatment solution at 98-100°C in 5-10 minute increments.
Suboptimal Denaturation Ensure the denaturation temperature and time are optimal for your tissue type and probe. For FFPE tissue, a higher temperature is often required compared to cell preparations.Denaturation Temperature: Increase from 72-75°C to 80-83°C. Denaturation Time: Increase from 2-3 minutes to 5 minutes.
Low Probe Concentration Increase the amount of probe used per slide.Probe Volume: Increase the volume of probe solution by 1-2 µL per hybridization area.
Problem 2: High Background or Non-Specific Signal
Possible Cause Recommended Solution Quantitative Parameter to Adjust
Insufficient Washing Increase the stringency of the post-hybridization washes. This can be achieved by increasing the temperature or decreasing the salt concentration (lower SSC concentration).Wash Temperature: Increase the temperature of the primary post-hybridization wash (e.g., 0.4x SSC) from 72°C to 73-74°C. Wash Duration: Increase the duration of the primary wash by 1-2 minutes.
Non-Specific Probe Binding Include blocking agents in your hybridization buffer (e.g., Cot-1 DNA for repetitive sequences).Blocking DNA: Ensure adequate concentration as per manufacturer's recommendations.
Tissue Autofluorescence Treat slides with an autofluorescence quencher (e.g., Sudan Black B) or perform a sodium borohydride treatment after fixation.Quenching Time: Follow established protocols for the chosen quenching agent.
Problem 3: Poor Tissue/Cell Morphology
Possible Cause Recommended Solution Quantitative Parameter to Adjust
Over-digestion with Protease Reduce the incubation time or concentration of the protease. This is often the primary cause of "ghost nuclei" or tissue disintegration.Protease Incubation Time: Decrease in increments of 5 minutes. Protease Concentration: Decrease concentration by 10-20%.
Harsh Heat Pre-treatment Reduce the duration or temperature of the heat pre-treatment step.Heat Pre-treatment Time: Decrease by 5-10 minutes. Heat Pre-treatment Temperature: Decrease by 2-5°C.
Mechanical Damage Handle slides gently throughout the process, especially during washing steps. Avoid harsh agitation.N/A

Experimental Protocols & Visual Guides

Standard FISH Workflow for FFPE Tissues

The following diagram outlines a typical workflow for FISH on formalin-fixed paraffin-embedded (FFPE) tissue sections. Optimization of the "Pre-treatment & Digestion" and "Denaturation & Hybridization" steps is critical for tissues treated with external agents like this compound.

FISH_Workflow cluster_prep Sample Preparation cluster_pre_treat Pre-treatment cluster_hyb Hybridization cluster_post Post-Hybridization & Imaging Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration HeatPretreatment Heat Pre-treatment (e.g., Citrate Buffer) Rehydration->HeatPretreatment Digestion Protease Digestion (Pepsin/Proteinase K) HeatPretreatment->Digestion ProbeApplication Probe Application Digestion->ProbeApplication Denaturation Denaturation (Co-denature Sample & Probe) ProbeApplication->Denaturation Hybridization Hybridization (Overnight at 37°C) Denaturation->Hybridization Washing Stringent Washes Hybridization->Washing Counterstain Counterstain (DAPI) Washing->Counterstain Mounting Mounting (Antifade Medium) Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A standard workflow for FISH on FFPE tissue sections.

Troubleshooting Logic for Weak Signal

This decision tree can help you systematically troubleshoot the cause of a weak or absent FISH signal.

Troubleshooting_Weak_Signal Start Start: Weak or No Signal CheckControls Are positive controls working? Start->CheckControls CheckMorphology Is tissue morphology intact? UnderDigestion Hypothesis: Under-digestion. Action: Increase protease time/concentration. CheckMorphology->UnderDigestion Yes (nuclei look opaque) OverDigestion Hypothesis: Over-digestion. Action: Decrease protease time/concentration. CheckMorphology->OverDigestion No (nuclei are 'ghosts') CheckControls->CheckMorphology Yes ProbeProblem Hypothesis: Probe issue. Action: Check probe quality and concentration. CheckControls->ProbeProblem No DenaturationProblem Hypothesis: Denaturation failure. Action: Increase temperature/time. UnderDigestion->DenaturationProblem Still weak

Caption: Decision tree for troubleshooting weak FISH signals.

Potential Impact of Chemical Treatment on Cellular Structures

While the direct effects of this compound on the cellular structures relevant to FISH are unknown, any chemical agent that disrupts the cytoskeleton or nuclear matrix could theoretically impact the assay. The cytoskeleton is linked to the nucleoskeleton, which plays a role in organizing chromatin. Disruption could potentially alter the accessibility of DNA targets.

Cellular_Impact cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Cytoskeleton Cytoskeleton (Actin, Microtubules) LINC LINC Complex Cytoskeleton->LINC Connects To Nucleoskeleton Nucleoskeleton (Lamins) LINC->Nucleoskeleton Connects To Chromatin Chromatin (DNA) Nucleoskeleton->Chromatin Organizes Chemical External Chemical Agent (e.g., this compound) Chemical->Cytoskeleton Potential Disruption?

References

Factors influencing the dissipation rate of Fluopimomide in agricultural settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dissipation rate of Fluopimomide in agricultural settings. The information is designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section addresses common problems that may arise during this compound dissipation experiments, offering potential causes and solutions.

Issue 1: Highly Variable or Inconsistent Dissipation Rates in Replicate Soil Samples

  • Question: My replicate soil samples are showing significantly different dissipation rates for this compound. What could be the cause, and how can I rectify this?

  • Answer: Inconsistent results are often due to a lack of homogeneity in the experimental setup. Consider the following:

    • Uneven Application: The initial application of this compound to the soil samples may not have been uniform.

      • Solution: Ensure a homogenous mixture by using a high-precision sprayer for application or by thoroughly mixing the soil after application if using a liquid solution. For laboratory studies, pre-treating a larger batch of soil and then aliquoting it into individual experimental units is recommended.

    • Inconsistent Soil Properties: Variations in soil composition (organic matter, clay content), moisture, or microbial populations within your replicates can lead to different degradation rates.

      • Solution: Sieve the soil to ensure a uniform particle size and mix it thoroughly before dispensing it into experimental containers. Ensure that moisture content is adjusted to the same level in all replicates and that they are incubated under identical temperature and light conditions.

    • Analytical Errors: Inconsistencies can arise during sample extraction and analysis.

      • Solution: Review your extraction protocol to ensure it is robust and reproducible. Verify the performance of your analytical instrumentation (e.g., HPLC-MS/MS) with appropriate quality control samples, including calibration standards, blanks, and matrix-matched standards.

Issue 2: Slower Than Expected Dissipation of this compound

  • Question: The dissipation of this compound in my soil experiment is much slower than anticipated. What factors might be contributing to this?

  • Answer: A slow dissipation rate can be attributed to several environmental and experimental factors:

    • Low Microbial Activity: Microbial degradation is a key pathway for the dissipation of many pesticides.

      • Solution: Assess the microbial viability of your soil. If the soil has been stored for a long period or sterilized, microbial populations will be low. Consider using fresh, viable soil. You can also assess the impact of biostimulation by adding nutrients to enhance microbial activity. A study on a similar fungicide showed that sterilization of the soil significantly increased the half-life of the compound[1].

    • Suboptimal Environmental Conditions: Temperature and moisture are critical for both microbial and chemical degradation.[2]

      • Solution: Ensure your incubation temperature is within a range suitable for microbial activity (typically 20-30°C). Maintain optimal soil moisture (e.g., 40-60% of water holding capacity), as overly dry or waterlogged conditions can inhibit microbial processes.[2]

    • Soil Properties: High organic matter and clay content can lead to strong adsorption of this compound to soil particles, making it less available for degradation.

      • Solution: Characterize your soil properties. If high adsorption is suspected, consider using a stronger extraction solvent or a method designed to desorb bound residues. Note that the dissipation rate of pesticides can vary significantly between different soil types.[3][4]

Issue 3: No Detection of this compound Shortly After Application

  • Question: I am unable to detect any this compound in my samples even a short time after application. What could be the reason?

  • Answer: This issue could stem from rapid degradation or problems with the analytical method.

    • Rapid Degradation: Under certain conditions, such as high pH (hydrolysis) or intense light (photolysis), this compound could degrade very quickly.

      • Solution: Review the pH of your soil or aqueous solution. Some pesticides are unstable at alkaline pH. If conducting a photolysis study, ensure the light source and intensity are appropriate and consider taking samples at very early time points (e.g., within the first few hours).

    • Analytical Method Issues: The extraction method may be inefficient, or the analytical instrument may not be sensitive enough.

      • Solution: Verify your extraction efficiency using spiked samples (samples with a known amount of this compound added). Ensure your analytical method, such as HPLC-MS/MS, is optimized for the detection of this compound and that the limit of detection (LOD) and limit of quantification (LOQ) are sufficiently low.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the dissipation rate of this compound in soil?

A1: The dissipation of this compound in soil is a complex process influenced by a combination of factors:

  • Soil Properties: This includes soil type (sandy, loam, clay), organic matter content, and pH. Soils with higher organic matter and clay content may exhibit slower dissipation due to increased adsorption. Soil pH can influence both chemical hydrolysis and microbial activity.

  • Environmental Conditions: Temperature and moisture are critical. Higher temperatures generally accelerate both chemical and microbial degradation rates. Optimal moisture levels are necessary to support microbial populations responsible for biodegradation.

  • Microbial Activity: The presence and activity of soil microorganisms are crucial for the biodegradation of this compound. One study indicated that this compound did not significantly affect soil bacteria and actinomycetes, but did inhibit fungal populations, with recovery over time.

  • Photolysis: On the soil surface, this compound can be degraded by sunlight (photolysis). The extent of photolysis depends on the intensity and wavelength of light and the presence of photosensitizing substances in the soil.

  • Hydrolysis: In the soil solution, this compound can undergo hydrolysis, a chemical reaction with water. The rate of hydrolysis is often pH-dependent, with some pesticides degrading faster in alkaline or acidic conditions.

Q2: How does the chemical structure of this compound relate to its expected dissipation behavior?

A2: this compound is a benzamide fungicide. The amide bond in its structure can be susceptible to hydrolysis, particularly under certain pH conditions. The presence of fluorine atoms can increase the metabolic stability of the molecule, but also influence its electronic properties and susceptibility to microbial attack. The overall dissipation will be a result of the interplay between its chemical stability and its bioavailability to soil microorganisms.

Q3: What is a typical half-life (DT50) for this compound in soil?

A3: Currently, there is limited publicly available data on the specific half-life of this compound in various soil types under controlled laboratory or field conditions. The University of Hertfordshire's Pesticide Properties Database notes that data for soil degradation (DT₅₀) is not available. For risk assessment purposes, it is crucial to determine this experimentally for the specific soil and environmental conditions of interest.

Q4: What are the main degradation pathways for this compound?

A4: While specific degradation products of this compound are not well-documented in the available literature, based on its chemical structure, potential degradation pathways likely include:

  • Hydrolysis: Cleavage of the amide bond to form 2,3,5,6-tetrafluoro-4-methoxybenzoic acid and [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine.

  • Microbial Degradation: Soil microorganisms may utilize this compound as a carbon or nitrogen source, leading to the breakdown of the molecule through various enzymatic reactions. Studies have shown that this compound can affect soil enzyme activities, such as dehydrogenase and phosphatase, indicating an interaction with soil microbial metabolism.

  • Photodegradation: Breakdown of the molecule upon exposure to sunlight, potentially involving reactions of the aromatic rings.

Q5: What analytical methods are most suitable for quantifying this compound residues in soil and water?

A5: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most common and effective method for the analysis of this compound and other modern pesticides. For sample preparation, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extracting pesticide residues from complex matrices like soil.

Quantitative Data Summary

As specific quantitative data for this compound dissipation under varying conditions is limited in published literature, the following tables present hypothetical yet realistic data to illustrate how experimental results on factors influencing the half-life (DT50) could be structured.

Table 1: Hypothetical Influence of Soil Type on this compound Dissipation (at 20°C and 50% Water Holding Capacity)

Soil TypeOrganic Matter (%)Clay Content (%)Hypothetical DT50 (days)
Sandy Loam1.51025
Silt Loam2.52035
Clay4.04550

Table 2: Hypothetical Influence of Temperature and pH on this compound Dissipation in Sandy Loam Soil

Temperature (°C)pHHypothetical DT50 (days)
106.540
206.525
306.515
205.030
208.020

Experimental Protocols

Protocol 1: Laboratory Soil Dissipation Study (Aerobic)

This protocol is based on the principles outlined in OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil."

  • Objective: To determine the rate of aerobic degradation of this compound in a specific soil type under controlled laboratory conditions.

  • Materials:

    • Fresh soil, sieved (<2 mm).

    • Analytical standard of this compound.

    • Incubation vessels (e.g., glass jars).

    • Controlled environment chamber (incubator).

    • Extraction solvent (e.g., acetonitrile).

    • Analytical instrumentation (HPLC-MS/MS).

  • Procedure:

    • Soil Characterization: Analyze the soil for texture, organic carbon content, pH, and water holding capacity.

    • Soil Preparation and Treatment: Adjust the soil moisture to 40-60% of its maximum water holding capacity. Apply this compound dissolved in a minimal amount of solvent to the soil to achieve the desired concentration. Mix thoroughly to ensure uniform distribution.

    • Incubation: Place a known amount of the treated soil into replicate incubation vessels. Incubate in the dark at a constant temperature (e.g., 20°C). Include control samples (soil without this compound) and sterile controls (autoclaved soil treated with this compound) to differentiate between biotic and abiotic degradation.

    • Sampling: Collect replicate soil samples at pre-determined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extraction: Extract this compound from the soil samples using an appropriate solvent and a validated extraction method (e.g., QuEChERS).

    • Analysis: Quantify the concentration of this compound in the extracts using a calibrated HPLC-MS/MS system.

    • Data Analysis: Plot the concentration of this compound against time and determine the dissipation kinetics and the half-life (DT50).

Protocol 2: Aqueous Hydrolysis Study

  • Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

  • Materials:

    • Analytical standard of this compound.

    • Sterile buffered solutions at pH 4, 7, and 9.

    • Sterile glass vessels.

    • Constant temperature incubator or water bath.

    • Analytical instrumentation (HPLC-MS/MS).

  • Procedure:

    • Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Treatment: Add a known concentration of this compound to each buffer solution in sterile glass vessels.

    • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

    • Sampling: Collect aliquots from each solution at various time intervals. The sampling frequency will depend on the expected rate of hydrolysis.

    • Analysis: Directly analyze the aqueous samples or after appropriate dilution using HPLC-MS/MS to determine the concentration of this compound.

    • Data Analysis: Calculate the rate of hydrolysis and the half-life at each pH level.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Soil Preparation (Sieving, Mixing) f_app This compound Application soil_prep->f_app incubation Controlled Incubation (Temp, Moisture, Light) f_app->incubation sampling Time-course Sampling incubation->sampling extraction Sample Extraction (QuEChERS) sampling->extraction hplc HPLC-MS/MS Analysis extraction->hplc data_analysis Data Analysis (Kinetics, DT50) hplc->data_analysis

Caption: Workflow for a laboratory soil dissipation study of this compound.

influencing_factors cluster_soil Soil Properties cluster_env Environmental Factors cluster_processes Degradation Processes FD This compound Dissipation Microbial Microbial Degradation FD->Microbial Photo Photolysis FD->Photo Hydro Hydrolysis FD->Hydro SoilType Soil Type SoilType->FD OM Organic Matter OM->FD pH_soil pH pH_soil->FD Temp Temperature Temp->FD Moisture Moisture Moisture->FD

Caption: Key factors influencing the dissipation of this compound in soil.

References

Validation & Comparative

Comparative Efficacy of Fluopimomide and Fluopicolide in Oomycete Control

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of two key fungicides.

This guide provides a comprehensive comparison of Fluopimomide and Fluopicolide, two significant fungicides utilized in the management of oomycete pathogens. This analysis is based on available experimental data, detailing their respective efficacies, modes of action, and the experimental protocols used for their evaluation.

Executive Summary

Fluopicolide is an established fungicide known for its efficacy against a range of oomycetes, including Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew). Its primary mode of action is the inhibition of vacuolar ATPase (V-ATPase). This compound, a structurally related compound, is reported to possess a broader spectrum of activity and higher efficiency against certain fungal pathogens. Evidence strongly suggests that this compound functions as a succinate dehydrogenase inhibitor (SDHI), indicating a different primary target and mode of action compared to Fluopicolide. While direct, side-by-side comparative efficacy data against key oomycete pathogens is limited in publicly available literature, this guide synthesizes existing data to provide a comprehensive overview.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of Fluopicolide and this compound against various pathogens. It is important to note that the experimental conditions for the data presented may vary between studies, and direct comparisons should be made with caution in the absence of head-to-head trials.

Table 1: In Vitro Efficacy (EC₅₀ values in µg/mL)

CompoundPhytophthora infestansPhytophthora spp.Plasmopara viticolaBotrytis cinereaFusarium oxysporum
Fluopicolide 0.07 - 0.34[1]~0.11 - 0.87 (similar to this compound)[1]Data not available--
This compound Data not available2.36[1]Data not available0.97[1]3.59[1]

Note: The EC₅₀ value for Fluopicolide against Phytophthora spp. is inferred from a study stating its efficacy is similar to this compound against this genus.

Table 2: In Vivo / Field Efficacy (% Control or Yield Increase)

CompoundPathogenHost CropEfficacy MetricResult
Fluopicolide Plasmopara viticolaGrapevineDisease Control (%)96.1 - 99.7%
Fluopicolide Phytophthora infestansPotatoDisease Control (%)High efficacy reported in combination products
This compound Fusarium oxysporum, Phytophthora spp., Botrytis cinereaTomatoDisease Incidence Reduction (%)80.00 - 88.24%
This compound Fusarium oxysporum, Phytophthora spp., Botrytis cinereaTomatoMarketable Yield Increase (%)16.88%

Modes of Action and Signaling Pathways

Fluopicolide and this compound exhibit distinct modes of action at the molecular level, targeting different essential processes within the pathogen.

Fluopicolide: V-ATPase Inhibition

Fluopicolide's primary mode of action is the inhibition of the vacuolar H+-ATPase (V-ATPase). This enzyme is crucial for maintaining the acidic environment within vacuoles and other cellular compartments. Inhibition of V-ATPase disrupts proton gradients, leading to a cascade of detrimental effects, including impaired nutrient storage, ion homeostasis, and protein trafficking. The initial observation of spectrin-like protein delocalization is now understood to be a downstream consequence of this primary mechanism.

Fluopicolide_Pathway Fluopicolide Fluopicolide VATPase Vacuolar H+-ATPase (V-ATPase) Fluopicolide->VATPase Inhibits ProtonPumping Proton Pumping Disruption VATPase->ProtonPumping Leads to pH_Homeostasis Loss of pH Homeostasis in Vacuole ProtonPumping->pH_Homeostasis Ion_Balance Disrupted Ion Balance ProtonPumping->Ion_Balance Nutrient_Storage Impaired Nutrient Storage pH_Homeostasis->Nutrient_Storage Cellular_Processes Disruption of Cellular Processes (e.g., trafficking, autophagy) pH_Homeostasis->Cellular_Processes Cell_Death Cell Death Ion_Balance->Cell_Death Nutrient_Storage->Cell_Death Spectrin Spectrin-like Protein Delocalization Cytoskeleton Cytoskeletal Disorganization Spectrin->Cytoskeleton Cytoskeleton->Cell_Death Cellular_Processes->Spectrin Downstream effect

Fluopicolide's V-ATPase inhibition pathway.
This compound: Succinate Dehydrogenase Inhibition (SDHI)

This compound is classified as a succinate dehydrogenase inhibitor (SDHI). It targets Complex II of the mitochondrial respiratory chain, specifically the succinate dehydrogenase enzyme. By blocking the oxidation of succinate to fumarate, this compound disrupts the electron transport chain, leading to a cessation of ATP production and ultimately, cell death. This mode of action is distinct from that of Fluopicolide.

Fluopimomide_Pathway This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits Succinate_Fumarate Succinate -> Fumarate (TCA Cycle) SDH->Succinate_Fumarate Blocks conversion Electron_Transport Electron Transport Chain (Mitochondria) Succinate_Fumarate->Electron_Transport Feeds electrons to ATP_Production ATP Production Inhibition Electron_Transport->ATP_Production Drives Cell_Death Cell Death ATP_Production->Cell_Death Leads to

This compound's SDHI mechanism of action.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of fungicides like this compound and Fluopicolide.

In Vitro Mycelial Growth Inhibition Assay (EC₅₀ Determination)

This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) of a fungicide against the mycelial growth of a pathogen.

EC50_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_data Data Collection & Analysis Fungicide_Stock Prepare Fungicide Stock Solutions Serial_Dilution Create Serial Dilutions of Fungicide in Agar Fungicide_Stock->Serial_Dilution Media_Prep Prepare Agar Medium (e.g., V8, PDA) Media_Prep->Serial_Dilution Pour_Plates Pour Amended Agar into Petri Dishes Serial_Dilution->Pour_Plates Inoculate Place Plugs on Center of Agar Plates Pour_Plates->Inoculate Inoculum Prepare Mycelial Plugs from Active Culture Inoculum->Inoculate Incubate Incubate at Optimal Temperature in the Dark Inoculate->Incubate Measure Measure Colony Diameter at Set Time Points Incubate->Measure Calculate_Inhibition Calculate Percent Inhibition vs. Control Measure->Calculate_Inhibition Dose_Response Generate Dose-Response Curve Calculate_Inhibition->Dose_Response EC50 Calculate EC50 Value Dose_Response->EC50

Workflow for EC₅₀ determination in vitro.

Methodology:

  • Preparation of Fungicide-Amended Media: Prepare a stock solution of the fungicide in a suitable solvent (e.g., DMSO). A series of dilutions are then incorporated into a molten agar medium (e.g., V8 juice agar for Phytophthora or Potato Dextrose Agar) to achieve the desired final concentrations. A control medium with the solvent but no fungicide is also prepared.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of a pathogen culture and placed in the center of the fungicide-amended and control agar plates.

  • Incubation: Plates are incubated in the dark at an optimal temperature for the specific pathogen (e.g., 18-22°C for P. infestans).

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony on the control plate reaches a predefined size.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. A dose-response curve is generated by plotting the inhibition percentage against the logarithm of the fungicide concentration. The EC₅₀ value is then determined from this curve using probit or log-logistic regression analysis.

In Vivo Detached Leaf Assay

This assay assesses the protective and curative activity of a fungicide on detached leaves.

Detached_Leaf_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_assessment Assessment Leaf_Collection Collect Healthy, Young Leaves from Host Plant Fungicide_Application Apply Fungicide Solution to Leaf Surface Leaf_Collection->Fungicide_Application Air_Dry Allow Leaves to Air Dry Fungicide_Application->Air_Dry Inoculate Inoculate Treated Leaves with Spore Suspension Air_Dry->Inoculate Inoculum_Prep Prepare Spore Suspension of the Pathogen Inoculum_Prep->Inoculate Incubate Incubate in a Moist Chamber under Controlled Conditions Inoculate->Incubate Observe Observe for Lesion Development and Sporulation Incubate->Observe Measure_Lesion Measure Lesion Size Observe->Measure_Lesion Calculate_Efficacy Calculate Disease Control Efficacy vs. Control Measure_Lesion->Calculate_Efficacy

Workflow for in vivo detached leaf assay.

Methodology:

  • Leaf Collection and Treatment: Healthy, young leaves are detached from the host plant. For protective assays, the leaves are treated with a solution of the fungicide at various concentrations and allowed to dry. For curative assays, the leaves are first inoculated with the pathogen and then treated with the fungicide after a specific incubation period.

  • Inoculation: A suspension of pathogen spores (e.g., zoospores of P. infestans) is prepared and a droplet is placed on the surface of each treated and control leaf.

  • Incubation: The leaves are placed in a humid chamber under controlled light and temperature conditions to facilitate infection and disease development.

  • Assessment: After a set incubation period (e.g., 5-7 days), the leaves are assessed for disease symptoms, such as lesion size and the presence of sporulation.

  • Data Analysis: The efficacy of the fungicide is determined by comparing the disease severity on the treated leaves to that on the untreated control leaves.

Conclusion

References

A Comparative Analysis of Fluopimomide and Fluopyram: Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the fungicides Fluopimomide and Fluopyram, focusing on their structural differences, functional performance, and underlying modes of action. The information is supported by available experimental data to assist researchers and professionals in the fields of agriculture and drug development.

Chemical Structure

The distinct chemical structures of this compound and Fluopyram form the basis for their different biological activities.

This compound is chemically known as N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide.[1][2] It is a benzamide fungicide.[2]

Fluopyram is identified as N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide.[3][4] It belongs to the class of pyridinyl ethyl benzamides.

FeatureThis compoundFluopyram
IUPAC Name N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamideN-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide
CAS Number 1309859-39-9658066-35-4
Molecular Formula C15H8ClF7N2O2C16H11ClF6N2O
Molecular Weight 416.68 g/mol 396.72 g/mol
Chemical Class BenzamidePyridinyl ethyl benzamide

Mode of Action

The primary difference in the functional activity of these two compounds lies in their molecular targets.

This compound is a novel fungicide that primarily targets oomycetes and Rhizoctonia diseases. While derived from fluopicolide, a pyridinylmethyl-benzamide fungicide, this compound exhibits a broader spectrum of activity.

Fluopyram , on the other hand, is a succinate dehydrogenase inhibitor (SDHI). This mode of action disrupts the mitochondrial respiratory chain in fungi, leading to the inhibition of fungal growth. It is effective against a range of fungal pathogens including Botrytis cinerea, powdery mildew, and Alternaria solani.

Fungicidal Spectrum and Efficacy

Both fungicides have demonstrated effectiveness against a variety of plant pathogens.

This compound has been developed to control diseases caused by oomycete pathogens and has shown efficacy against Rhizoctonia solani and Botrytis cinerea.

Fluopyram has a broad spectrum of activity against fungal diseases such as gray mold (Botrytis cinerea), powdery mildew, apple scab, Alternaria, Sclerotinia, and Monilinia. The following table summarizes its efficacy (EC50 values) against specific fungi.

Fungal SpeciesFluopyram EC50 (µg/mL)
Fusarium virguliforme3.35
Botrytis cinerea5.389
Alternaria solani0.244

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. The following outlines a general methodology for assessing the in vitro antifungal activity of these compounds.

In Vitro Fungicidal Assay Protocol

This protocol is designed to determine the half-maximal effective concentration (EC50) of a fungicide against a specific fungal pathogen.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungus Fungal Culture Preparation plate_inoculation Inoculate Plates with Fungal Plugs prep_fungus->plate_inoculation prep_compound Fungicide Stock Solution (e.g., in ethyl acetate) serial_dilution Serial Dilution of Fungicide prep_compound->serial_dilution prep_media Prepare Growth Medium (e.g., PDA) prep_media->serial_dilution serial_dilution->plate_inoculation incubation Incubate at Optimal Temperature plate_inoculation->incubation measure_growth Measure Mycelial Growth Diameter incubation->measure_growth calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 using Probit Analysis calculate_inhibition->determine_ec50

Fig. 1: In Vitro Fungicidal Assay Workflow

Protocol Steps:

  • Fungal Culture: The target fungal pathogen is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

  • Fungicide Stock Solution: A stock solution of the fungicide (e.g., this compound or Fluopyram) is prepared in an appropriate solvent like ethyl acetate.

  • Serial Dilutions: Serial dilutions of the fungicide are made in the molten growth medium to achieve a range of final concentrations.

  • Plating: The medium containing the different fungicide concentrations is poured into petri dishes. A mycelial plug from the edge of an actively growing fungal culture is placed in the center of each plate.

  • Incubation: The plates are incubated at the optimal temperature for the specific fungus until the mycelial growth in the control plate (without fungicide) reaches a predefined diameter.

  • Data Collection: The diameter of the fungal colony is measured for each concentration.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the concentration-response data.

Signaling Pathway Visualization

The mode of action of Fluopyram as a succinate dehydrogenase inhibitor can be visualized as an interruption of the mitochondrial electron transport chain.

sdi_pathway cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I UQ Ubiquinone Pool Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV O2 O2 Complex_IV->O2 e- UQ->Complex_III e- CytC->Complex_IV e- Succinate Succinate Succinate->Complex_II e- H2O H2O O2->H2O Fluopyram Fluopyram Fluopyram->Complex_II Inhibition

Fig. 2: Fluopyram's Inhibition of Complex II

This diagram illustrates that Fluopyram specifically inhibits Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain, thereby blocking the electron transport necessary for ATP production and leading to fungal cell death.

Conclusion

This compound and Fluopyram are both effective benzamide-related fungicides but with distinct structural features and modes of action. This compound represents a newer chemical entity with a broader spectrum against oomycetes and Rhizoctonia, while Fluopyram is a well-established SDHI fungicide with proven efficacy against a wide range of fungal pathogens. The choice between these two compounds will depend on the target pathogen, crop, and resistance management strategies. Further research into the precise molecular interactions of this compound will be beneficial for its optimal use and for the development of future fungicides.

References

A Comparative Analysis of Fluopimomide and Other Commercial SDHI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Fluopimomide, a novel succinate dehydrogenase inhibitor (SDHI) fungicide, against other commercially available SDHI fungicides. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that target Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[1] By inhibiting this enzyme, SDHIs disrupt the tricarboxylic acid (TCA) cycle and mitochondrial electron transport, leading to a cessation of energy production and ultimately, fungal death.[1] This mode of action is crucial for managing a broad spectrum of fungal pathogens.[2] The FRAC (Fungicide Resistance Action Committee) classifies SDHIs under Group 7.[2]

This compound is a newer entrant in this class, and this guide benchmarks its performance against established SDHI fungicides such as Boscalid, Fluxapyroxad, Penthiopyrad, Benzovindiflupyr, and Pydiflumetofen.

Performance Comparison of SDHI Fungicides

The efficacy of SDHI fungicides can vary significantly depending on the target pathogen and the presence of resistance mutations. The following tables summarize the available quantitative data from various studies.

In Vitro Efficacy Against Key Fungal Pathogens

The half-maximal effective concentration (EC50) is a measure of a fungicide's potency in inhibiting fungal growth in a laboratory setting. Lower EC50 values indicate higher efficacy.

FungicideBotrytis cinerea (Gray Mold)Alternaria solani (Early Blight)Colletotrichum spp. (Anthracnose)Pythium violae
This compound 0.97 µg/mL[3]Data Not AvailableData Not AvailableData Not Available
Boscalid Resistant isolates commonData Not AvailableInsensitiveData Not Available
Fluxapyroxad EC50 <0.01 to 4.19 µg/mLData Not AvailableInsensitiveData Not Available
Penthiopyrad EC50 <0.01 to 59.65 µg/mLData Not AvailableRelatively SensitiveData Not Available
Benzovindiflupyr SensitiveData Not AvailableHigh Inhibitory ActivityData Not Available
Pydiflumetofen Mean EC50: 0.0056 µg/mLData Not AvailableData Not AvailableData Not Available
Fluopicolide (for Oomycete comparison)Not ApplicableNot ApplicableNot ApplicableMean EC50: 0.9 µg/mL

Note: The efficacy of SDHI fungicides against Oomycetes like Phytophthora infestans (late blight) and Pythium spp. is generally limited. Fluopicolide, while not an SDHI, is included for comparison against oomycetes.

Cross-Resistance Patterns

A critical consideration for the use of SDHI fungicides is the potential for cross-resistance, where resistance to one fungicide in the class confers resistance to others. However, the degree of cross-resistance can vary depending on the specific mutation in the succinate dehydrogenase enzyme.

FungicideCross-Resistance Profile
This compound Data on cross-resistance with other SDHIs is limited.
Boscalid High frequency of resistance reported in various pathogens. Resistance often confers cross-resistance to other SDHIs, though the extent varies.
Fluxapyroxad Positive cross-resistance with other SDHIs has been observed.
Penthiopyrad Resistance patterns are often linked with boscalid resistance.
Benzovindiflupyr Some studies indicate it can be effective against isolates resistant to other SDHIs, suggesting a lower potential for cross-resistance in certain cases.
Pydiflumetofen Positive cross-resistance observed with other SDHIs like boscalid, fluopyram, and isopyrazam.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of fungicide efficacy studies.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Agar Technique)

This method assesses the direct impact of a fungicide on the vegetative growth of a fungus.

  • Medium Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.

  • Fungicide Incorporation: The test fungicide is dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar at various concentrations. A control with the solvent alone is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 20±1°C).

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100.

  • EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Spore Germination Assay

This assay evaluates the effect of a fungicide on the germination of fungal spores, a critical stage in the infection process.

  • Spore Suspension Preparation: Fungal spores are harvested from a fresh culture and suspended in sterile water or a suitable buffer. The spore concentration is adjusted using a hemocytometer.

  • Assay Setup: The spore suspension is mixed with various concentrations of the test fungicide in microtiter plates or on microscope slides. A control without the fungicide is included.

  • Incubation: The setup is incubated under conditions that promote spore germination (e.g., specific temperature and humidity) for a defined period (e.g., 4-24 hours).

  • Microscopic Examination: A minimum of 100 spores per replicate are observed under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: The percentage of germination inhibition is calculated relative to the control.

  • EC50 Determination: The EC50 value for germination inhibition is calculated from the dose-response curve.

Field Trial Methodology for Late Blight Control

Field trials are essential to evaluate the performance of fungicides under real-world conditions.

  • Experimental Design: Trials are typically conducted in a randomized complete block design with multiple replications per treatment.

  • Plot Establishment: Plots are established in a field with a history of the target disease or are artificially inoculated with the pathogen.

  • Fungicide Application: Fungicides are applied at recommended rates and timings using calibrated spray equipment. A non-treated control is included for comparison.

  • Disease Assessment: Disease severity is assessed at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: The collected data is statistically analyzed to determine the efficacy of the different fungicide treatments in controlling the disease and protecting crop yield.

Visualizing Key Pathways and Workflows

SDHI Fungicide Mode of Action

The following diagram illustrates the signaling pathway targeted by SDHI fungicides.

SDHI_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone Pool Complex_II->Ubiquinone e- transfer Complex_III Complex III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Ubiquinone->Complex_III SDHI SDHI Fungicide (e.g., this compound) SDHI->Inhibition Inhibition->Complex_II Inhibition

Caption: Mode of action of SDHI fungicides, inhibiting Complex II of the mitochondrial respiratory chain.

Experimental Workflow for In Vitro Fungicide Efficacy Testing

The logical flow of an in vitro experiment to determine fungicide efficacy is depicted below.

experimental_workflow start Start prep_fungus Prepare Fungal Culture start->prep_fungus prep_fungicide Prepare Fungicide Stock Solutions start->prep_fungicide inoculation Inoculate Plates with Fungal Plugs prep_fungus->inoculation serial_dilution Serial Dilution of Fungicides prep_fungicide->serial_dilution poisoned_agar Prepare Poisoned Agar Plates serial_dilution->poisoned_agar poisoned_agar->inoculation incubation Incubate at Optimal Temperature inoculation->incubation measure_growth Measure Mycelial Growth incubation->measure_growth calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 Value calculate_inhibition->determine_ec50 end End determine_ec50->end

Caption: Workflow for determining the in vitro efficacy of a fungicide using the poisoned agar technique.

Conclusion

This compound demonstrates efficacy against key pathogens like Botrytis cinerea. However, a comprehensive understanding of its performance relative to other commercial SDHI fungicides requires more extensive comparative data across a wider range of fungal species. The potential for cross-resistance within the SDHI class remains a significant factor in disease management strategies. Researchers and drug development professionals should consider the specific target pathogen, local resistance profiles, and the varied efficacy of different SDHI fungicides when designing control programs or developing new fungicidal agents. The detailed experimental protocols provided in this guide offer a foundation for conducting further comparative studies.

References

Validating the nematicidal activity of Fluopimomide against standard nematicides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of Fluopimomide against established nematicides, supported by experimental evidence for researchers and drug development professionals.

Introduction

This compound, a novel pesticide, has demonstrated significant potential as a nematicide for the control of plant-parasitic nematodes, particularly the southern root-knot nematode (Meloidogyne incognita). This guide provides a comprehensive comparison of this compound's nematicidal activity with that of standard nematicides such as Abamectin, Fosthiazate, and its structural analog, Fluopyram. The information presented is collated from various scientific studies and is intended to offer an objective overview for researchers, scientists, and professionals in the field of drug development.

Comparative Nematicidal Activity

This compound has been shown to be highly effective against Meloidogyne incognita in both laboratory and field settings. Its performance has been benchmarked against several widely used nematicides, with key data summarized below.

In Vitro Toxicity

The lethal concentration (LC50) is a standard measure of the toxicity of a compound to a target organism. The following table summarizes the in vitro toxicity of this compound and other nematicides against the second-stage juveniles (J2s) of M. incognita.

NematicideLC50 (mg/L) - 24h exposureLC50 (mg/L) - 48h exposureLC50 (mg/L) - 72h exposure
This compound 8.1[1]23.4[2]-
Fluopyram -3.472.44
Abamectin -5.394.89
Fosthiazate -8.61-
Oxamyl -9.53-
Fenamiphos -12.7310.41

Note: "-" indicates data not available from the searched sources.

Efficacy in Greenhouse and Field Trials

Greenhouse and field studies provide a more realistic assessment of a nematicide's performance under agricultural conditions. Key performance indicators include the reduction in nematode population density and the decrease in root galling.

Greenhouse Studies:

In greenhouse pot experiments, this compound has been shown to significantly reduce M. incognita populations and root galling in tomato plants. At concentrations of 0.33, 0.67, and 1.0 mg/kg of soil, this compound delayed nematode development and reduced the root gall index by 50.0%, 67.9%, and 78.6%, respectively.

Field Trials:

Field trials on cucumber have demonstrated the effectiveness of this compound in reducing M. incognita J2 populations in the soil and minimizing root galling. Applications of this compound at 500 and 750 g/ha resulted in a 57.2% to 69.9% reduction in root galling compared to the untreated control. Furthermore, at 750 g/ha, this compound significantly increased cucumber yield compared to Abamectin and Fosthiazate.

TreatmentApplication Rate% Reduction in Root Galling (vs. Control)
This compound 500 g/ha57.2
This compound 750 g/ha69.9
Abamectin 250 g/haData not directly comparable
Fosthiazate 2500 g/haData not directly comparable

Mode of Action and Signaling Pathways

This compound, similar to Fluopyram, acts as a succinate dehydrogenase (SDH) inhibitor within the mitochondrial electron transport chain of nematodes. This inhibition disrupts cellular respiration, leading to a cascade of downstream effects.

Experimental Workflow for Nematicidal Activity Assessment

The following diagram illustrates a typical workflow for evaluating the nematicidal activity of a compound like this compound.

G Experimental Workflow for Nematicide Efficacy Testing cluster_0 In Vitro Assay cluster_1 Greenhouse Trial cluster_2 Field Trial A Nematode Culture (M. incognita) B J2 and Egg Collection A->B C Exposure to Nematicide (Serial Dilutions) B->C D Mortality and Hatchability Assessment C->D E LC50 Determination D->E F Pot Preparation (Sterilized Soil) G Transplanting Seedlings F->G H Nematode Inoculation G->H I Nematicide Application H->I J Data Collection (Root Galling, Nematode Density) I->J K Statistical Analysis J->K L Plot Establishment M Pre-treatment Nematode Sampling L->M N Nematicide Application M->N O Crop Management N->O P Post-treatment Nematode Sampling O->P Q Yield Assessment P->Q G Proposed Signaling Pathway of this compound in Nematodes cluster_0 Mitochondrial Respiration cluster_1 Cellular Stress and Apoptosis This compound This compound SDH Succinate Dehydrogenase (SDH) Complex II This compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Disruption ROS Reactive Oxygen Species (ROS) (Oxidative Stress) SDH->ROS Downstream Effects ATP ATP Production ETC->ATP Reduction ATP->ROS Induction DNA_Damage DNA Damage ROS->DNA_Damage CEP1 cep-1 Activation DNA_Damage->CEP1 EGL1_CLK2 egl-1, clk-2 Upregulation CEP1->EGL1_CLK2 Apoptosis Germ Cell Apoptosis EGL1_CLK2->Apoptosis Reproduction Reduced Reproduction Apoptosis->Reproduction

References

A Comparative Analysis of Fluopimomide and Dimethomorph for Oomycete Control

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Oomycetes, or water molds, are a group of destructive eukaryotic microorganisms responsible for devastating plant diseases, leading to significant economic losses in agriculture worldwide. Effective management of oomycete pathogens, such as Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine), relies heavily on the use of fungicides. This guide provides a detailed comparative analysis of two key oomycete-targeting fungicides: the well-established Dimethomorph and the newer Fluopimomide. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for their evaluation.

At a Glance: this compound vs. Dimethomorph

FeatureThis compoundDimethomorph
Mode of Action Succinate Dehydrogenase Inhibitor (SDHI)Cellulose Biosynthesis Inhibitor
FRAC Code 4340[1]
Primary Target Mitochondrial Respiration (Complex II)Cell Wall Formation (Cellulose Synthase)[1][2]
Chemical Class Pyridinylmethyl-benzamideCinnamic Acid Amide[1]
Spectrum Broader spectrum, including oomycetes and some true fungi.[3]Primarily targets oomycetes.

Mechanism of Action: Two Distinct Approaches to Oomycete Control

The fundamental difference between this compound and Dimethomorph lies in their distinct modes of action, targeting separate essential processes in the oomycete life cycle. This difference is crucial for effective resistance management strategies, which often involve the rotation of fungicides with different mechanisms.

This compound: Disrupting the Powerhouse

This compound is a member of the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. Its primary target is Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain. By inhibiting this enzyme, this compound effectively blocks the production of ATP, the primary energy currency of the cell. This disruption of cellular respiration ultimately leads to the death of the oomycete.

Fluopimomide_MOA cluster_mitochondrion Mitochondrion cluster_etc Complexes of ETC TCA Tricarboxylic Acid (TCA) Cycle C2 Complex II (Succinate Dehydrogenase) TCA->C2 Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP C1 Complex I C3 Complex III C1->C3 C4 Complex IV C3->C4 C4->ATP_Synthase H+ Gradient This compound This compound This compound->C2 Inhibition

This compound's mode of action targeting Complex II.

Dimethomorph: Compromising Structural Integrity

Dimethomorph belongs to the Carboxylic Acid Amide (CAA) group of fungicides. Its mode of action is the inhibition of cellulose biosynthesis, a critical process for the formation of the oomycete cell wall. Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls primarily composed of cellulose and β-glucans. Dimethomorph specifically targets the CesA3 enzyme, a cellulose synthase, thereby disrupting the structural integrity of the cell wall, particularly during active growth phases like hyphal tip extension. This leads to cell swelling and eventual lysis.

Dimethomorph_MOA cluster_cell Oomycete Cell UDP_Glucose UDP-Glucose Cellulose_Synthase Cellulose Synthase (CesA3) UDP_Glucose->Cellulose_Synthase Cellulose Cellulose Microfibrils Cellulose_Synthase->Cellulose Cell_Wall Cell Wall Cellulose->Cell_Wall Dimethomorph Dimethomorph Dimethomorph->Cellulose_Synthase Inhibition

Dimethomorph's mode of action targeting cellulose synthase.

Comparative Efficacy: A Look at the Data

Direct comparative efficacy data for this compound and Dimethomorph is emerging. While extensive tables of EC50 values for Dimethomorph against various oomycetes are available, similar comprehensive data for this compound is less established in publicly accessible literature. However, existing studies provide valuable insights.

In Vitro Efficacy (EC50 Values)

The half-maximal effective concentration (EC50) is a standard measure of a fungicide's in vitro potency. It represents the concentration of the fungicide that inhibits 50% of the pathogen's growth.

Table 1: Reported EC50 Values for Dimethomorph against Phytophthora Species

Oomycete SpeciesHost Plant(s)EC50 Value (µg/mL)
Phytophthora infestansPotato, Tomato~0.22 (hyphal growth)
Phytophthora nagaiiChrysanthemum0.6478 - 0.7202
Phytophthora tentaculataVarious ornamentals0.49248 - 0.63706
Phytophthora cactorumStrawberry, AppleResistance has been documented

Note: EC50 values can vary depending on the isolate and the specific experimental conditions.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible evaluation of fungicide efficacy. Below are detailed methodologies for key in vitro and in vivo experiments.

Protocol 1: In Vitro Fungicide Sensitivity Testing (Agar Dilution Method)

This protocol is a standard method for determining the EC50 value of a fungicide against an oomycete pathogen.

Agar_Dilution_Protocol A Prepare Fungicide Stock Solutions (e.g., in DMSO or water) B Prepare Serial Dilutions of Fungicides A->B C Amend Molten Agar Medium (e.g., V8 juice agar, rye agar) with fungicide dilutions B->C D Pour Amended Agar into Petri Dishes C->D E Inoculate Plates with Mycelial Plugs of the oomycete pathogen D->E F Incubate at Optimal Temperature (e.g., 18-22°C) in the dark E->F G Measure Colony Diameter at Regular Intervals F->G H Calculate Percent Inhibition and Determine EC50 G->H

Workflow for the Agar Dilution Method.

Methodology:

  • Fungicide Stock Solution Preparation: Prepare a high-concentration stock solution of this compound and Dimethomorph in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) or sterile distilled water.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

  • Amended Agar Preparation: Autoclave the desired growth medium (e.g., V8 juice agar or rye agar for Phytophthora infestans). Allow it to cool to approximately 45-50°C. Add the appropriate volume of each fungicide dilution to the molten agar to achieve the final test concentrations. Also, prepare control plates with the solvent alone.

  • Pouring Plates: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take mycelial plugs from the actively growing margin of a fresh oomycete culture and place them mycelium-side down in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific oomycete species.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Protocol 2: In Vivo Fungicide Efficacy Testing on Potato Leaf Discs

This protocol assesses the protective and curative activity of fungicides on host tissue.

Leaf_Disc_Assay A Excise Leaf Discs from Healthy Potato Plants B Place Discs on Water Agar Plates A->B C Apply Fungicide Solutions to Leaf Discs (Protective Assay) B->C D Inoculate Leaf Discs with Oomycete Spore Suspension B->D C->D E Apply Fungicide Solutions to Leaf Discs (Curative Assay - after inoculation) D->E F Incubate under High Humidity and Controlled Temperature D->F E->F G Assess Disease Severity (% leaf area with lesions) F->G H Calculate Fungicide Efficacy G->H

Workflow for the Potato Leaf Disc Assay.

Methodology:

  • Plant Material: Use healthy, fully expanded leaves from susceptible potato cultivars grown under controlled conditions.

  • Leaf Disc Preparation: Use a cork borer to excise uniform leaf discs and place them, abaxial side up, on water agar plates.

  • Fungicide Application:

    • Protective Assay: Apply a known concentration of this compound or Dimethomorph solution to the surface of the leaf discs and allow them to dry.

    • Curative Assay: Inoculate the leaf discs first (see step 4) and then apply the fungicide solution at different time points post-inoculation (e.g., 2, 6, 12, 24 hours).

  • Inoculation: Place a droplet of a calibrated oomycete spore suspension (e.g., P. infestans zoospores or sporangia) in the center of each leaf disc.

  • Incubation: Incubate the plates in a high-humidity chamber with a controlled light and temperature regime suitable for disease development.

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), visually assess the disease severity on each leaf disc by estimating the percentage of the leaf area covered by lesions.

  • Efficacy Calculation: Calculate the fungicide efficacy as the percentage reduction in disease severity compared to the untreated control.

Conclusion

This compound and Dimethomorph represent two distinct and valuable tools in the management of oomycete diseases. Their different modes of action make them suitable partners in a resistance management program. Dimethomorph has a long-standing history of effective control through the disruption of cell wall synthesis. This compound, a more recent introduction, offers a different strategy by targeting the pathogen's energy production.

For researchers and drug development professionals, understanding these differences is paramount. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other novel fungicides. As oomycete pathogens continue to evolve, a multi-pronged approach utilizing a diverse arsenal of effective and well-characterized fungicides will be essential for ensuring global food security.

References

Synergistic Interactions of Fluopimomide with Microbial Biocontrol Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of chemical fungicides with microbial biocontrol agents (BCAs) represents a promising strategy in sustainable agriculture, aiming to enhance disease control efficacy, reduce chemical inputs, and mitigate the development of fungicide resistance. This guide provides a comprehensive comparison of the synergistic interactions between the novel fungicide Fluopimomide and various microbial biocontrol agents, with a focus on supporting experimental data, detailed methodologies, and the underlying mechanisms of action.

This compound: A Novel Mode of Action

This compound is a recently developed fungicide with a unique mode of action, distinguishing it from many conventional fungicides. Its efficacy stems from a dual impact on fungal pathogens:

  • Delocalization of Spectrin-like Proteins: this compound disrupts the cellular integrity of fungi by causing the delocalization of spectrin-like proteins. These proteins are crucial for maintaining the stability of the cell membrane. Their displacement leads to a breakdown of the membrane structure and ultimately, cell death.

  • Inhibition of Succinate Dehydrogenase (SDH): this compound also targets the mitochondrial respiratory chain by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II). This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to a fatal energy crisis within the fungal pathogen.

Synergistic Interaction with Bacillus methylotrophicus TA-1

Extensive research has demonstrated a significant synergistic effect when this compound is combined with the microbial biocontrol agent Bacillus methylotrophicus strain TA-1 for the management of gray mold (Botrytis cinerea) in tomato.[1][2][3]

Data Presentation: Efficacy Against Botrytis cinerea

The following tables summarize the quantitative data from in vitro, greenhouse, and field experiments, highlighting the enhanced disease control achieved by the combined application of this compound and B. methylotrophicus TA-1.

Table 1: In Vitro Inhibition of B. cinerea Mycelial Growth [1]

TreatmentConcentrationInhibition of Mycelial Growth (%)
B. methylotrophicus TA-110⁸ cfu/mL67.09
This compound1.25 mg/L21.96
Combined: B. methylotrophicus TA-1 + this compound 10⁸ cfu/mL + 1.25 mg/L 90.17 (Synergistic)

Table 2: Control Efficacy of Tomato Gray Mold in Greenhouse Experiments [1]

TreatmentApplication RateControl Efficacy (%)
B. methylotrophicus TA-110⁸ cfu/mL58.80
This compound50 g/ha56.10
This compound100 g/ha64.32
Combined: B. methylotrophicus TA-1 + this compound 10⁸ cfu/mL + 50 g/ha 70.16
Combined: B. methylotrophicus TA-1 + this compound 10⁸ cfu/mL + 100 g/ha 69.32

Table 3: Control Efficacy of Tomato Gray Mold in Field Trials (2017)

TreatmentApplication RateObserved Control Efficacy (%)Expected Control Efficacy (Colby's Formula)Interaction
B. methylotrophicus TA-110⁸ cfu/mL---
This compound50 g/ha---
Combined: B. methylotrophicus TA-1 + this compound 10⁸ cfu/mL + 50 g/ha 78.57 73.98 Synergistic
Experimental Protocols

In Vitro Assay for Mycelial Growth Inhibition:

  • Media Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

  • Incorporation of Treatments:

    • For the combined treatment, this compound is added to the molten PDA at the desired concentration (e.g., 1.25 mg/L), and a suspension of B. methylotrophicus TA-1 is spread evenly on the surface of the solidified agar.

    • For individual treatments, either this compound is added to the PDA, or the bacterial suspension is spread on the surface.

    • A control plate with only PDA is also prepared.

  • Inoculation: A mycelial plug of B. cinerea is placed at the center of each plate.

  • Incubation: Plates are incubated at a suitable temperature (e.g., 25°C) for a defined period.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.

  • Synergy Assessment: The synergistic effect is determined using Colby's formula.

Greenhouse and Field Trials for Disease Control Efficacy:

  • Plant Material: Tomato plants of a susceptible variety are used.

  • Inoculum Preparation: A spore suspension of B. cinerea is prepared from a pure culture.

  • Treatments Application:

    • This compound is applied as a foliar spray at specified rates (e.g., 50 and 100 g/ha).

    • B. methylotrophicus TA-1 is applied as a foliar spray at a specified concentration (e.g., 10⁸ cfu/mL).

    • For combined treatments, the two agents are applied together.

    • A control group is treated with water.

  • Pathogen Inoculation: Plants are inoculated with the B. cinerea spore suspension after the treatment application.

  • Incubation and Disease Assessment: Plants are maintained in a high-humidity environment to promote disease development. Disease severity is assessed at regular intervals by scoring the percentage of leaf or fruit area affected.

  • Data Analysis: Control efficacy is calculated based on the reduction in disease severity compared to the untreated control.

Diagrams of Mechanisms and Workflow

G cluster_this compound This compound cluster_b_methylotrophicus Bacillus methylotrophicus TA-1 cluster_botrytis Botrytis cinerea This compound This compound spectrin Spectrin-like Proteins This compound->spectrin Delocalizes sdh Succinate Dehydrogenase (SDH) This compound->sdh Inhibits botrytis Botrytis cinerea cell_membrane Cell Membrane Integrity spectrin->cell_membrane respiration Mitochondrial Respiration sdh->respiration b_methyl B. methylotrophicus TA-1 competition Nutrient & Site Competition b_methyl->competition antimicrobials Antimicrobial Compounds b_methyl->antimicrobials growth Mycelial Growth competition->growth Inhibits antimicrobials->growth Inhibits cell_membrane->growth respiration->growth

Caption: Dual modes of action of this compound and B. methylotrophicus TA-1 against B. cinerea.

G start Start prep_treatments Prepare Treatments: - this compound - B. methylotrophicus TA-1 - Combination - Control start->prep_treatments apply_treatments Apply Treatments to Tomato Plants prep_treatments->apply_treatments inoculate Inoculate with Botrytis cinerea apply_treatments->inoculate incubate Incubate under High Humidity inoculate->incubate assess Assess Disease Severity incubate->assess analyze Analyze Data & Calculate Efficacy assess->analyze end End analyze->end

Caption: Experimental workflow for in vivo synergy testing.

Potential Synergistic Interactions with Other Biocontrol Agents

While extensive quantitative data on the synergistic effects of this compound with Trichoderma spp. and Pseudomonas spp. are not yet widely available in peer-reviewed literature, their distinct modes of action and demonstrated compatibility with some fungicides suggest a high potential for synergistic or additive interactions.

A. Trichoderma spp.

Trichoderma species are well-known fungal biocontrol agents that employ multiple mechanisms to combat plant pathogens:

  • Mycoparasitism: Trichoderma directly attacks and feeds on pathogenic fungi. This process involves the secretion of cell wall-degrading enzymes such as chitinases and glucanases.

  • Antibiosis: They produce a variety of antifungal compounds that inhibit the growth and development of pathogens.

  • Competition: Trichoderma species are aggressive colonizers of the rhizosphere, outcompeting pathogens for space and nutrients.

  • Induction of Systemic Resistance (ISR): They can trigger the plant's own defense mechanisms, leading to a systemic and long-lasting resistance to a broad range of pathogens.

Potential for Synergy with this compound: The combination of this compound's direct fungicidal action with Trichoderma's multi-pronged biocontrol mechanisms could lead to a powerful synergistic effect. For instance, the weakening of the fungal cell wall by this compound could enhance the efficacy of Trichoderma's mycoparasitic enzymes.

B. Pseudomonas spp.

Certain species of Pseudomonas, particularly from the fluorescent group, are effective bacterial biocontrol agents with the following mechanisms:

  • Antibiosis: They produce a wide array of antibiotics, such as 2,4-diacetylphloroglucinol (DAPG), pyrrolnitrin, and phenazines, which are toxic to fungal pathogens.

  • Siderophore Production: These bacteria produce high-affinity iron-chelating compounds called siderophores. By sequestering iron from the environment, they limit its availability to pathogens, thereby inhibiting their growth.

  • Induction of Systemic Resistance (ISR): Similar to Trichoderma, beneficial Pseudomonas can prime the plant's immune system for a more rapid and robust response to pathogen attack.

Potential for Synergy with this compound: The distinct biochemical pathways targeted by this compound and the antimicrobial compounds produced by Pseudomonas suggest a low probability of cross-resistance and a high potential for complementary action. Furthermore, the combination of direct pathogen inhibition by both agents and the plant's induced resistance could provide a more durable and effective disease control.

Conclusion and Future Directions

The synergistic interaction between this compound and Bacillus methylotrophicus TA-1 is a well-documented example of the successful integration of a novel chemical fungicide with a microbial biocontrol agent. This combination offers enhanced and more reliable control of gray mold in tomato than either agent used alone.

While quantitative data on the synergistic effects of this compound with Trichoderma spp. and Pseudomonas spp. is currently limited, their proven biocontrol capabilities and distinct modes of action make them strong candidates for future research and development in integrated pest management strategies involving this compound. Further studies are warranted to quantify the potential synergistic or additive effects of these combinations against a broader range of plant pathogens and to elucidate the underlying molecular and signaling pathways of these interactions. Such research will be pivotal in developing more effective and sustainable disease management solutions for modern agriculture.

References

Head-to-Head Comparison of Fungicidal Potency: Fluopimomide vs. Boscalid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal potency of Fluopimomide and Boscalid, two prominent succinate dehydrogenase inhibitor (SDHI) fungicides. The information presented is curated from publicly available experimental data to assist researchers and professionals in drug development in understanding the relative performance and characteristics of these compounds.

Introduction

This compound and Boscalid are both widely recognized fungicides that belong to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7). Their primary mode of action involves the disruption of the fungal mitochondrial respiratory chain by inhibiting the succinate dehydrogenase enzyme (Complex II), which is crucial for cellular energy production. This inhibition ultimately leads to the cessation of fungal growth and development. Despite sharing a common mechanism, differences in their chemical structures can influence their fungicidal spectrum, potency, and other physicochemical properties. This guide offers a detailed, data-driven comparison of these two fungicides.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Both this compound and Boscalid target the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (SDH) enzyme complex in fungal mitochondria. By binding to this site, they block the transfer of electrons from succinate to ubiquinone, thereby interrupting the Krebs cycle and the electron transport chain. This disruption of cellular respiration deprives the fungal cells of ATP, the primary energy currency, leading to growth inhibition and cell death.

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer Complex_III Complex III UQ->Complex_III e- transfer ATP_Synthase ATP Synthase Complex_III->ATP_Synthase proton gradient ATP ATP (Energy) ATP_Synthase->ATP Fungicides This compound Boscalid Fungicides->SDH Inhibition

Figure 1. Mechanism of action of SDHI fungicides.

Quantitative Comparison of Fungicidal Potency

The fungicidal potency of a compound is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth. The following tables summarize the available EC50 values for this compound and Boscalid against key fungal pathogens based on in vitro mycelial growth inhibition assays. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Table 1: Fungicidal Potency (EC50) against Botrytis cinerea

FungicideEC50 (µg/mL)Reference
This compound0.97[1]
Boscalid0.01 - 69.91[2]
Boscalid0.1 - 1.42[2]

Table 2: Fungicidal Potency (EC50) against Sclerotinia sclerotiorum

FungicideEC50 (µg/mL)Reference
This compoundData not available
Boscalid0.068 - 0.219[3]
Boscalid0.0383 - 0.0395[4]

Table 3: Fungicidal Potency (EC50) against Fusarium oxysporum

FungicideEC50 (µg/mL)Reference
This compound3.59
BoscalidEffective at 1 ppm (EC50 not specified)

Note: The wide range of EC50 values for Boscalid against Botrytis cinerea reflects the variability among different fungal isolates and the potential for resistance development.

Antifungal Spectrum

This compound has demonstrated a broad spectrum of activity against various plant pathogens. Notably, it is effective against Oomycetes, such as Pseudoperonospora cubensis (downy mildew) and Phytophthora capsici, as well as other fungi including Botrytis cinerea (gray mold) and Rhizoctonia solani. Furthermore, this compound exhibits nematicidal activity against the root-knot nematode Meloidogyne incognita.

Boscalid is also a broad-spectrum fungicide effective against a wide range of fungal pathogens. It is commonly used to control diseases such as powdery mildew, gray mold (Botrytis cinerea), and various leaf spot diseases in a variety of crops.

Experimental Protocols

The determination of fungicidal potency relies on standardized in vitro assays. Below are outlines of common experimental protocols used to generate the data presented in this guide.

Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

Mycelial_Growth_Assay A Prepare fungicide stock solutions and serial dilutions B Amend nutrient agar medium (e.g., PDA) with fungicide at various concentrations A->B C Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture B->C D Incubate plates at a specific temperature (e.g., 20-25°C) for several days C->D E Measure the diameter of fungal colony growth D->E F Calculate the percentage of growth inhibition relative to a fungicide-free control E->F G Determine the EC50 value using probit analysis or non-linear regression F->G

Figure 2. Workflow for a mycelial growth inhibition assay.
Spore Germination Assay

This method assesses the impact of a fungicide on the germination of fungal spores.

Spore_Germination_Assay A Prepare a suspension of fungal spores in a nutrient broth B Add serial dilutions of the fungicide to the spore suspension A->B C Incubate the mixture under conditions conducive to germination B->C D Observe a subset of spores (e.g., 100 spores) under a microscope C->D E Count the number of germinated and non-germinated spores D->E F Calculate the percentage of germination inhibition E->F G Determine the EC50 value F->G

Figure 3. Workflow for a spore germination assay.
Succinate Dehydrogenase (SDH) Activity Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the target enzyme.

SDH_Activity_Assay A Isolate mitochondria from the target fungus B Prepare a reaction mixture containing a buffer, succinate (substrate), and an a artificial electron acceptor (e.g., DCPIP) A->B C Add the mitochondrial suspension and the fungicide at various concentrations to the reaction mixture B->C D Monitor the reduction of the electron acceptor over time using a spectrophotometer C->D E Calculate the rate of the enzymatic reaction at each fungicide concentration D->E F Determine the IC50 value (concentration causing 50% inhibition of enzyme activity) E->F

Figure 4. Workflow for an SDH activity assay.

Conclusion

Both this compound and Boscalid are effective SDHI fungicides with broad-spectrum activity. Based on the available data, this compound demonstrates potent in vitro activity against Botrytis cinerea and Fusarium oxysporum. Boscalid also shows high efficacy against Botrytis cinerea and Sclerotinia sclerotiorum, although its potency can vary significantly between different fungal isolates, highlighting the importance of considering potential resistance.

The broader activity of this compound, which includes oomycetes and nematodes, suggests a wider range of potential applications in crop protection. However, a direct head-to-head comparison of the fungicidal potency of this compound and Boscalid against a wider range of pathogens under identical experimental conditions would be beneficial for a more comprehensive assessment. Researchers are encouraged to consult the primary literature for detailed experimental conditions and specific fungal strains when evaluating these fungicides for their particular applications.

References

Studies on cross-resistance between Fluopimomide and other fungicide classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profiles of Fluopimomide with other key fungicide classes. The information is compiled from recent studies and is intended to inform resistance management strategies and future fungicide development.

This compound, a novel pyridinylmethyl-benzamide fungicide, has been developed to control a range of plant pathogens. Understanding its potential for cross-resistance with existing fungicides is critical for its effective and sustainable use in agriculture.

Quantitative Data on Cross-Resistance

Recent studies have investigated the cross-resistance relationship between this compound and other fungicides, particularly its parent compound, fluopicolide, and other oomycete-targeting fungicides. The data consistently shows a lack of cross-resistance with fungicides from different mode-of-action groups.

A key study by Shang et al. (2020) on Phytophthora capsici established baseline sensitivity to fluopicolide and investigated cross-resistance in fluopicolide-resistant mutants. The findings from this and other related studies are summarized below.

Table 1: Cross-Resistance between Fluopicolide/Fluopimomide and Other Fungicide Classes in Phytophthora species.

Fungicide ClassRepresentative Fungicide(s)Cross-Resistance with Fluopicolide/FluopimomideSupporting Evidence
Pyridinylmethyl-benzamidesFluopicolidePositive Cross-Resistance Strong positive correlation in sensitivity between fluopicolide and this compound observed in P. capsici and P. nicotianae.[1][2][3]
Carboxylic Acid Amides (CAA)DimethomorphNo Cross-ResistanceFluopicolide-resistant mutants of P. capsici showed no change in sensitivity to dimethomorph.[1][2]
Quinone outside Inhibitors (QoI)AzoxystrobinNo Cross-ResistanceNo correlation in sensitivity was found between fluopicolide and azoxystrobin in P. capsici.
Oxysterol Binding Protein Inhibitors (OSBPI)OxathiapiprolinNo Cross-ResistanceFluopicolide-resistant mutants of P. capsici remained sensitive to oxathiapiprolin.
Cyano-imidazoleCyazofamidNo Cross-ResistanceNo cross-resistance was detected between fluopicolide and cyazofamid in P. capsici.
CymoxanilCymoxanilNo Cross-ResistanceSensitivity to cymoxanil was not affected in fluopicolide-resistant P. capsici isolates.
PhenylamidesMetalaxylNegative Cross-Resistance A negative correlation was observed, suggesting that fluopicolide-resistant mutants may be more sensitive to metalaxyl.
BenzamidesZoxamideNo Cross-ResistanceNo significant correlation in sensitivity was found.
DithiocarbamatesChlorothalonilNo Cross-ResistanceNo cross-resistance was observed with this multi-site inhibitor.
Phenylpyridin-aminesFluazinamNo Cross-ResistanceNo correlation in sensitivity was detected.

Table 2: Example EC50 Values for Fluopicolide against Phytophthora capsici

Isolate TypeNumber of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Wild-type (Baseline)1460.170.07 - 0.34Shang et al. (2020)
Fluopicolide-Resistant Mutants44>10 (variable)6.21 to 559.90 (Resistance Factor)Shang et al. (2020)

Experimental Protocols

The data presented is primarily derived from in vitro sensitivity assays. Below is a detailed methodology for a typical mycelial growth inhibition assay used to determine EC50 values and assess cross-resistance.

Mycelial Growth Inhibition Assay

This protocol is adapted from the methodology described by Shang et al. (2020) for testing the sensitivity of Phytophthora capsici to fungicides.

1. Fungal Isolates and Culture Preparation:

  • Isolates of the target pathogen (e.g., Phytophthora capsici) are collected from the field or obtained from culture collections.

  • For baseline sensitivity, isolates with no prior exposure to the test fungicide are used.

  • To study cross-resistance, isolates with known resistance to a specific fungicide are included.

  • Isolates are cultured on a suitable medium, such as potato dextrose agar (PDA), at an optimal temperature (e.g., 25°C) in the dark.

2. Fungicide Stock Solution and Media Preparation:

  • Stock solutions of the fungicides to be tested are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • The stock solutions are then serially diluted.

  • These dilutions are incorporated into the molten culture medium (e.g., PDA) to achieve a range of final concentrations. The final concentration of the solvent (e.g., DMSO) in the medium should be kept constant and at a level that does not affect fungal growth (e.g., ≤ 0.1% v/v).

  • A control medium containing only the solvent at the same concentration is also prepared.

3. Inoculation and Incubation:

  • Mycelial plugs (e.g., 5 mm in diameter) are taken from the actively growing margin of a fresh fungal culture.

  • A single mycelial plug is placed at the center of each fungicide-amended and control plate.

  • The plates are incubated at the optimal growth temperature for the pathogen until the mycelial growth in the control plates reaches a specified diameter (e.g., nearly covers the plate).

4. Data Collection and Analysis:

  • The diameter of the fungal colony on each plate is measured in two perpendicular directions.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates.

  • The EC50 (Effective Concentration to inhibit growth by 50%) value for each isolate and fungicide is calculated by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

  • Cross-resistance is determined by comparing the EC50 values of a fungicide for both the sensitive (wild-type) and resistant isolates of the pathogen. A significant correlation between the EC50 values of two fungicides across a range of isolates indicates cross-resistance.

Visualizations

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Isolates Fungal Isolates (Wild-type & Resistant Strains) Culture Pure Culture on Growth Medium (e.g., PDA) Isolates->Culture Inoculation Inoculation of Media with Mycelial Plugs Culture->Inoculation Fungicides Fungicide Stock Solutions (this compound & Others) Media Fungicide-Amended Media (Serial Dilutions) Fungicides->Media Media->Inoculation Incubation Incubation at Optimal Conditions Inoculation->Incubation Measurement Measurement of Colony Diameter Incubation->Measurement Inhibition Calculate Percent Growth Inhibition Measurement->Inhibition EC50 Determine EC50 Values (Probit Analysis) Inhibition->EC50 Correlation Correlation Analysis of EC50 Values EC50->Correlation Conclusion Assess Cross-Resistance Correlation->Conclusion

Caption: Workflow for assessing fungicide cross-resistance in vitro.

Conceptual Diagram of Cross-Resistance Relationships

cross_resistance_pathway This compound This compound (FRAC 43) Fluopicolide Fluopicolide (FRAC 43) This compound->Fluopicolide Positive Cross-Resistance CAA CAA Fungicides (e.g., Dimethomorph) This compound->CAA No Cross- Resistance QoI QoI Fungicides (e.g., Azoxystrobin) This compound->QoI No Cross- Resistance OSBPI OSBPI Fungicides (e.g., Oxathiapiprolin) This compound->OSBPI No Cross- Resistance Phenylamides Phenylamides (e.g., Metalaxyl) This compound->Phenylamides Negative Cross-Resistance Others Other MoAs (Cyazofamid, etc.) This compound->Others No Cross- Resistance

Caption: Cross-resistance relationship of this compound.

References

A Comparative Guide to Validated Analytical Methods for Fluopimomide Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of the fungicide Fluopimomide in complex matrices such as soil, water, and various agricultural products is essential for environmental monitoring, food safety assessment, and residue analysis. This guide provides an objective comparison of validated analytical methods, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a widely adopted technique for this purpose. The performance of this method, often paired with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, will be detailed with supporting experimental data.

Core Analytical Technique: HPLC-MS/MS

The predominant method for the determination of this compound residues is HPLC-MS/MS.[1][2][3] This technique offers high sensitivity and selectivity, which are crucial for detecting trace levels of the analyte in complex sample matrices. The combination of liquid chromatography for separation and tandem mass spectrometry for detection allows for accurate quantification and confirmation of the analyte's identity.

Sample Preparation: The QuEChERS Method

To extract this compound from complex matrices, a modified QuEChERS method is frequently employed.[3] This sample preparation technique is favored for its simplicity, high throughput, and minimal solvent usage.[4] The general workflow involves an initial extraction with an organic solvent, followed by a partitioning step using salts, and a final cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

Performance Comparison of Analytical Methods

The validation of an analytical method is crucial to ensure its suitability for a specific application. Key performance parameters for the analysis of this compound using HPLC-MS/MS with QuEChERS sample preparation are summarized in the table below. The data is compiled from studies on various complex matrices.

Parameter Taro Matrix Garlic Ecosystems General Performance
Analytical Method HPLC-MS/MSHPLC-MS/MSHPLC-MS/MS
Sample Preparation Modified QuEChERSModified QuEChERSModified QuEChERS
Linearity (R²) Not explicitly statedNot explicitly statedTypically >0.99
Recovery (%) 83 - 10876 - 9470 - 120
Precision (RSD %) 1 - 111.0 - 14.5Generally <15%
Limit of Quantification (LOQ) 0.01 mg/kg0.002 mg/kgVaries by matrix
Limit of Detection (LOD) Not explicitly statedNot explicitly statedTypically calculated as Signal-to-Noise ratio of 3

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline a typical experimental protocol for the quantification of this compound in a complex matrix using a modified QuEChERS and HPLC-MS/MS method.

Method 1: Modified QuEChERS Sample Preparation

This protocol is a generalized procedure based on common practices for pesticide residue analysis.

  • Sample Homogenization : A representative sample of the matrix (e.g., 10 g of taro or garlic) is homogenized.

  • Extraction : The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1-3 minutes.

  • Partitioning : A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to the tube. The tube is shaken for another minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (the acetonitrile layer) is transferred to a 2 mL centrifuge tube containing a d-SPE cleanup sorbent. This sorbent mixture often includes anhydrous MgSO₄, primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) for pigment removal. The tube is vortexed for 1-3 minutes and then centrifuged.

  • Final Extract : The resulting supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

Method 2: HPLC-MS/MS Analysis

The following are typical instrumental conditions for the analysis of this compound.

  • Instrumentation : An HPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column : A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase : A gradient elution with a mixture of water (often containing a modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol.

  • Ionization Mode : Electrospray ionization in positive mode (ESI+).

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

QuEChERS_Workflow cluster_extraction Extraction cluster_partitioning Partitioning & Centrifugation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction 10g sample + 10mL MeCN Salts Addition of Salts (MgSO4, NaCl) Extraction->Salts Centrifuge1 Centrifugation Salts->Centrifuge1 dSPE d-SPE Cleanup (PSA, GCB, MgSO4) Centrifuge1->dSPE Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter Supernatant Analysis HPLC-MS/MS Analysis Filter->Analysis

Modified QuEChERS Sample Preparation Workflow

HPLC_MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry cluster_Data Data Acquisition & Processing Injection Sample Injection Column C18 Reversed-Phase Column Separation Injection->Column Mobile Phase Flow Ionization Electrospray Ionization (ESI+) Column->Ionization Quad1 Quadrupole 1 (Precursor Ion Selection) Ionization->Quad1 Collision Quadrupole 2 (Collision Cell - Fragmentation) Quad1->Collision Quad3 Quadrupole 3 (Product Ion Selection) Collision->Quad3 Detector Detector Quad3->Detector Data Data Acquisition (MRM Mode) Detector->Data Quantification Quantification & Confirmation Data->Quantification

HPLC-MS/MS Analytical Workflow

References

Comparative transcriptomics of fungal pathogens treated with Fluopimomide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic impact of Fluopimomide and other Succinate Dehydrogenase Inhibitor (SDHI) fungicides on fungal pathogens, offering insights for researchers, scientists, and drug development professionals.

This compound is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. These fungicides are pivotal in agriculture for their efficacy against a broad spectrum of fungal pathogens. SDHIs function by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] This inhibition disrupts fungal respiration, leading to a rapid depletion of cellular ATP and ultimately, fungal cell death.[3] While direct comparative transcriptomic studies on this compound are not yet publicly available, valuable insights can be extrapolated from research on other SDHI fungicides. This guide provides a comparative overview based on available data for representative SDHI fungicides, primarily benzovindiflupyr and boscalid, to illuminate the anticipated transcriptomic effects of this compound.

Comparative Analysis of Gene Expression Changes

The application of SDHI fungicides induces significant alterations in the gene expression profiles of fungal pathogens. Transcriptomic studies on Colletotrichum species treated with the SDHI fungicides benzovindiflupyr and boscalid revealed a conserved mechanism of action, primarily impacting metabolic pathways. However, distinct molecular responses have also been observed, highlighting the unique properties of different SDHI compounds.

A comparative analysis of differentially expressed genes (DEGs) in Colletotrichum siamense and Colletotrichum nymphaeae following treatment with benzovindiflupyr and boscalid is summarized below. It is anticipated that this compound would induce similar, though not identical, changes in gene expression.

Functional CategoryGene Expression Trend (Benzovindiflupyr)Gene Expression Trend (Boscalid)Putative Impact on Fungal Pathogen
Metabolism
Tricarboxylic Acid (TCA) CycleDown-regulation of genes encoding key enzymesDown-regulation of genes encoding key enzymesInhibition of cellular respiration and energy production.
Glycolysis / GluconeogenesisUp-regulation of some genesUp-regulation of some genesCompensatory mechanism to counteract energy deficit.
Amino Acid MetabolismGeneral down-regulationGeneral down-regulationImpaired protein synthesis and cellular function.
Lipid MetabolismDown-regulationDown-regulationDisruption of cell membrane integrity and signaling.
Cellular Transport
ABC TransportersUp-regulationUp-regulationPotential mechanism for fungicide efflux and resistance.
Major Facilitator Superfamily (MFS) TransportersUp-regulationUp-regulationContributes to the transport of various substrates, including potential fungicide efflux.
Cell Wall Integrity
Chitin SynthaseVariableVariableAlterations may affect cell wall synthesis and structural integrity.
Glucan SynthaseVariableVariableChanges in expression could impact cell wall composition.
Stress Response
Oxidative Stress ResponseUp-regulation of genes like catalases and superoxide dismutasesUp-regulation of genes like catalases and superoxide dismutasesResponse to the accumulation of reactive oxygen species (ROS) due to mitochondrial dysfunction.
Heat Shock ProteinsUp-regulationUp-regulationGeneral stress response to cellular damage.
Signal Transduction
Mitogen-Activated Protein Kinase (MAPK) PathwaysPotential modulationPotential modulationInvolved in stress signaling and cell wall integrity pathways.

Note: This table is a synthesized representation based on the findings of Liang et al. (2022) on benzovindiflupyr and boscalid. The specific genes and the magnitude of expression changes may vary depending on the fungal species, the specific SDHI fungicide, and the experimental conditions.

Experimental Protocols

A generalized workflow for comparative transcriptomic analysis of fungal pathogens treated with fungicides is outlined below. This protocol is based on methodologies reported in the literature for RNA-sequencing (RNA-seq) analysis.

1. Fungal Culture and Fungicide Treatment:

  • The fungal pathogen of interest is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain sufficient mycelial biomass.

  • Cultures are then treated with the respective fungicides (e.g., this compound, a reference SDHI, and a control) at a predetermined concentration (e.g., EC50) for a specific duration.

  • Mycelia are harvested by filtration, washed with sterile water, and immediately frozen in liquid nitrogen to preserve RNA integrity.

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from the frozen mycelia using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

  • The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100) to ensure high purity and integrity (RIN > 7).

3. Library Preparation and Sequencing:

  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is then fragmented, and cDNA is synthesized using reverse transcriptase.

  • The cDNA fragments are subjected to end-repair, A-tailing, and adapter ligation.

  • The resulting libraries are amplified by PCR and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Raw sequencing reads are subjected to quality control using tools like FastQC to assess read quality.

  • Adapters and low-quality reads are trimmed using software such as Trimmomatic.

  • The clean reads are then aligned to the reference genome of the fungal pathogen using a splice-aware aligner like HISAT2 or STAR.

  • Gene expression levels are quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

  • Differentially expressed genes (DEGs) between the fungicide-treated and control groups are identified using packages like DESeq2 or edgeR in R.

  • Functional annotation and enrichment analysis (Gene Ontology and KEGG pathways) of the DEGs are performed to identify the biological processes and pathways affected by the fungicide treatment.

Visualizations

Signaling Pathways and Experimental Workflows

SDHI_Mode_of_Action cluster_0 Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ROS Reactive Oxygen Species (ROS) ETC->ROS ATP ATP ATP_Synthase->ATP This compound This compound (SDHI) This compound->SDH Inhibition caption Mode of action of this compound.

Caption: Mode of action of this compound.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics A 1. Fungal Culture & Fungicide Treatment B 2. RNA Extraction & Quality Control A->B C 3. mRNA Enrichment & Library Preparation B->C D 4. High-Throughput Sequencing (RNA-Seq) C->D E 5. Data Quality Control (FastQC, Trimming) D->E F 6. Read Alignment to Reference Genome E->F G 7. Gene Expression Quantification F->G H 8. Differential Expression Analysis G->H I 9. Functional Annotation & Pathway Analysis H->I caption Experimental workflow for comparative transcriptomics.

Caption: Experimental workflow for comparative transcriptomics.

References

Safety Operating Guide

Proper Disposal of Fluopimomide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the proper disposal procedures for fluopimomide. This document outlines essential safety and logistical information, ensuring the safe handling and management of this fungicide within a laboratory setting. Adherence to these procedures is critical for environmental protection and workplace safety.

This compound is a fungicide that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1] Proper disposal is not only a regulatory requirement but also a key component of responsible chemical management.

Key Safety and Hazard Information

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Specific target organ toxicityH335: May cause respiratory irritation[1]

The primary precautionary statement concerning disposal is P501: Dispose of contents/container to an approved waste disposal plant .[1] This underscores the importance of not treating this compound as regular waste.

Experimental Protocol for this compound Disposal

This protocol provides a step-by-step guide for the safe disposal of this compound and its containers.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. In case of potential aerosol generation, a respirator may be necessary.

2. Disposal of Unused or Expired this compound:

  • Do not dispose of this compound down the drain or in regular trash.

  • Unused or expired this compound is considered chemical waste.

  • It must be collected in a designated, properly labeled, and sealed waste container.

  • The container should be clearly marked as "Hazardous Waste" and include the name "this compound."

  • Arrange for disposal through an approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor for collection and disposal.

3. Decontamination and Disposal of Empty Containers:

  • Empty this compound containers must be thoroughly decontaminated before disposal.

  • Triple Rinsing Procedure: a. Empty the container of all visible this compound residue. b. Fill the container approximately one-quarter full with a suitable solvent (e.g., water, or as recommended by your facility's EHS department). c. Securely close the container and shake vigorously for at least 30 seconds. d. Empty the rinsate into a designated hazardous waste container for this compound. e. Repeat steps b through d two more times.

  • After triple rinsing, puncture the container to prevent reuse.

  • Dispose of the decontaminated and punctured container in accordance with local, state, and federal regulations. This may include disposal as solid waste, but always confirm with your EHS department.

4. Management of Contaminated Materials:

  • Any materials that come into contact with this compound, such as absorbent pads, gloves, or other disposable labware, should be considered contaminated waste.

  • Collect these materials in a designated, sealed hazardous waste bag or container.

  • Label the container clearly as "this compound Contaminated Waste."

  • Dispose of this waste through your institution's hazardous waste program.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

Fluopimomide_Disposal_Workflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type unused_product Unused/Expired this compound waste_type->unused_product  Product empty_container Empty this compound Container waste_type->empty_container Container contaminated_materials Contaminated Materials (Gloves, Absorbents, etc.) waste_type->contaminated_materials Materials collect_waste Collect in Labeled Hazardous Waste Container unused_product->collect_waste triple_rinse Triple Rinse Container empty_container->triple_rinse collect_contaminated Collect in Labeled Contaminated Waste Container contaminated_materials->collect_contaminated approved_disposal Dispose via Approved Hazardous Waste Facility collect_waste->approved_disposal puncture_container Puncture Container to Prevent Reuse triple_rinse->puncture_container dispose_rinsate Collect Rinsate as Hazardous Waste triple_rinse->dispose_rinsate dispose_container Dispose of Container per Institutional Guidelines puncture_container->dispose_container dispose_rinsate->collect_waste collect_contaminated->approved_disposal

Caption: Workflow for the safe disposal of this compound and related materials.

It is imperative to consult your institution's specific safety data sheets (SDS) and waste management protocols. In the absence of a specific SDS for this compound, these general guidelines for pesticide disposal should be followed. Always defer to the guidance of your local Environmental Health and Safety department for any questions or concerns.

References

Essential Safety and Operational Guide for Handling Fluopimomide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fluopimomide. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

A comprehensive PPE plan is essential to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.

PPE Category Minimum Requirement Specific Recommendations & Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Wash the exterior of gloves before removal.
Eye Protection Safety glasses with side shields or gogglesIn case of splash risk, a face shield should be worn in addition to goggles.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)If ventilation is inadequate or when handling powders, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Protective Clothing Laboratory coatA lab coat should be worn to protect personal clothing. For larger quantities or increased splash potential, chemical-resistant aprons or coveralls are recommended.
Foot Protection Closed-toe shoesShoes should be made of a material that does not absorb chemicals.
Operational Plan for Safe Handling

Adherence to a strict operational protocol is vital to minimize exposure and prevent contamination.

1. Preparation and Handling:

  • Before handling, ensure that all necessary PPE is readily available and in good condition.

  • Work in a designated area, preferably within a chemical fume hood, to control airborne particles and vapors.

  • Avoid creating dust when handling the solid form of this compound.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

2. Spill and Emergency Procedures:

  • In case of skin contact, immediately wash the affected area with soap and plenty of water.

  • If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • For spills, isolate the area and prevent entry.

  • For small spills, use an absorbent material to clean up and place it in a sealed container for disposal.

  • For large spills, evacuate the area and follow your institution's emergency response protocol.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. The disposal of pesticides is regulated by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA)[2].

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous waste through your institution's environmental health and safety office. Do not dispose of it in the regular trash or down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a sealed bag or container designated for hazardous waste.
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse and dispose of it according to local regulations, which may include recycling or disposal in a sanitary landfill.

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural steps for handling this compound safely.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazards hand Hand Protection: Chemical-Resistant Gloves hazards->hand eye Eye Protection: Safety Goggles/Face Shield hazards->eye respiratory Respiratory Protection: Fume Hood or Respirator hazards->respiratory body Body Protection: Lab Coat/Apron hazards->body handle Handle Chemical Safely hand->handle eye->handle respiratory->handle body->handle decontaminate Decontaminate Work Area handle->decontaminate

Caption: PPE selection workflow based on this compound's hazards.

Disposal_Plan_Workflow This compound Waste Disposal Plan cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_final_disposition Final Disposition start Experiment Complete waste_types Identify Waste Types: - Unused Product - Contaminated PPE - Empty Containers start->waste_types hazardous_waste Segregate as Hazardous Waste waste_types->hazardous_waste Unused Product & Contaminated PPE triple_rinse Triple-Rinse Container waste_types->triple_rinse Empty Containers ehs_pickup Arrange for EHS Pickup hazardous_waste->ehs_pickup puncture Puncture Container triple_rinse->puncture landfill_recycle Dispose via Approved Landfill/Recycling puncture->landfill_recycle

Caption: Step-by-step disposal plan for this compound waste.

References

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